DSG Crosslinker
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQHREYHFRFJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403242 | |
| Record name | Di(N-succinimidyl) glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79642-50-5 | |
| Record name | Disuccinimidyl glutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79642-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(N-succinimidyl) glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Disuccinimidyl Glutarate (DSG) Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and detailed methodologies associated with the use of Disuccinimidyl glutarate (DSG), a key reagent in the study of protein-protein interactions and protein-DNA complexes.
Core Concepts: Understanding the DSG Crosslinker
Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] Its utility in biological research stems from its ability to covalently link proteins and other molecules, thereby "freezing" interactions for subsequent analysis.
Chemical Structure and Reaction Mechanism
The chemical structure of DSG consists of a five-carbon glutarate spacer flanked by two NHS ester reactive groups.[2] The IUPAC name for DSG is Bis(2,5-dioxopyrrolidin-1-yl) pentanedioate, and its chemical formula is C13H14N2O8.[1]
The NHS esters of DSG react specifically with primary amines (-NH2), which are predominantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1] This reaction forms a stable, covalent amide bond, effectively linking the two molecules. DSG is a non-cleavable crosslinker, meaning the bond it forms is irreversible under standard biochemical conditions.[1] Due to its chemical nature, DSG is membrane-permeable, making it suitable for crosslinking intracellular proteins in living cells.[3]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of the this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 326.26 g/mol | [3] |
| Spacer Arm Length | 7.7 Å (Angstroms) | [3] |
| CAS Number | 79642-50-5 | [3] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | ≥ 97% | [3] |
| Melting Point | 144-148ºC | [3] |
| Solubility | Soluble in DMSO and DMF | [1] |
| Storage Conditions | Store at -20°C, desiccated and protected from moisture. | [1] |
| Optimal pH Range for Reaction | 7.0 - 9.0 |
Experimental Protocols
Detailed methodologies for key applications of the this compound are provided below. It is crucial to note that these are general protocols and may require optimization for specific experimental systems.
General Protein-Protein Interaction Crosslinking
This protocol is suitable for confirming protein-protein interactions in vitro or in cell lysates.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Protein sample in a suitable, amine-free buffer
Procedure:
-
Prepare DSG Stock Solution: Immediately before use, dissolve DSG in anhydrous DMSO or DMF to a final concentration of 10-25 mM. DSG is moisture-sensitive and will hydrolyze in aqueous solutions, so do not store it in solution.
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of DSG to protein is a common starting point for optimization.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Dual-Crosslinking for Chromatin Immunoprecipitation (ChIP-seq)
DSG is often used in combination with formaldehyde (B43269) in a two-step crosslinking procedure for ChIP-seq experiments. This "dual-crosslinking" approach is particularly effective for capturing indirect protein-DNA interactions, where a protein of interest is part of a larger complex that binds to DNA.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Anhydrous DMSO
-
Formaldehyde (37% solution)
-
Glycine (B1666218) (2.5 M stock solution)
-
Cell lysis and sonication buffers
Procedure:
-
Cell Preparation: Harvest and wash cells with PBS to remove any amine-containing media components.
-
DSG Crosslinking (Protein-Protein): Resuspend the cell pellet in PBS. Add freshly prepared DSG in DMSO to a final concentration of 2 mM. Incubate at room temperature for 45 minutes with gentle rotation.
-
Formaldehyde Crosslinking (Protein-DNA): Pellet the cells and wash with PBS to remove unreacted DSG. Resuspend the cells in PBS and add formaldehyde to a final concentration of 1%. Incubate at room temperature for 10-15 minutes.
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde crosslinking. Incubate for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing: Wash the cells with ice-cold PBS. Proceed with cell lysis and chromatin shearing (e.g., by sonication) according to your standard ChIP-seq protocol. The dual-crosslinked chromatin is now ready for immunoprecipitation.
Visualizing Workflows with Graphviz
The following diagrams illustrate common experimental workflows that utilize the this compound.
References
An In-depth Technical Guide to the Reactivity of Disuccinimidyl Glutarate (DSG) with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker widely utilized in biological research to covalently link interacting proteins and stabilize protein-DNA complexes. Its membrane-permeable nature makes it an invaluable tool for studying intracellular and membrane-associated molecular interactions in their native environment.[1][2][3] This guide provides a comprehensive overview of DSG's chemical properties, reaction mechanism with primary amines, factors influencing its reactivity, and detailed protocols for its application in various research contexts.
Core Properties and Reaction Mechanism
DSG consists of two N-hydroxysuccinimide (NHS) esters flanking a 5-atom (7.7 Å) spacer arm.[1][2][4] The NHS esters are highly reactive towards nucleophilic primary amines, which are present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[5][6]
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks one of the ester's carbonyl carbons. This results in the formation of a stable, covalent amide bond and the release of an N-hydroxysuccinimide leaving group.[5][7] Being homobifunctional, this reaction can occur at both ends of the DSG molecule, thus crosslinking two separate protein molecules or two lysine residues within the same protein.
Quantitative Data on Reaction Parameters
The efficiency of DSG crosslinking is governed by several critical parameters. The following tables summarize the key quantitative data for optimizing reaction conditions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes | Citations |
| pH | 7.0 - 9.0 | Reaction rate increases with pH, but so does hydrolysis of the NHS ester. | [2][4][5][8] |
| Temperature | Room Temperature (RT) or 4°C (on ice) | Reaction is not highly temperature-sensitive. | [1][4][5] |
| Incubation Time | 30 - 60 minutes at RT | Longer incubation times are needed at lower temperatures. | [4][5][9] |
| 2 - 4 hours at 4°C | [5][8] | ||
| Buffer | Phosphate, HEPES, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine). | [5][8][9] |
| Solvent | DMSO or DMF | DSG is water-insoluble and must be dissolved immediately before use. | [1][4][5] |
Table 2: Reagent Concentrations and Molar Ratios
| Parameter | Recommended Value | Notes | Citations |
| DSG Stock Solution | 10 - 50 mM in DMSO/DMF | Prepare fresh for each experiment to avoid hydrolysis. | [1][4][10] |
| Final DSG Concentration | 0.25 - 5 mM | Application-dependent; higher concentrations can cause precipitation. | [4][5][9] |
| Molar Excess (DSG:Protein) | 10-fold | For protein concentrations > 5 mg/mL. | [5][9] |
| 20 to 50-fold | For protein concentrations < 5 mg/mL. Dilute samples require higher excess. | [1][5][11] | |
| Quenching Agent | 10 - 50 mM Tris or Glycine (B1666218) | Added after the main reaction to stop further crosslinking. | [1][4][5] |
| Quenching Time | 15 - 20 minutes at RT | Ensures all reactive NHS esters are deactivated. | [1][5] |
Table 3: NHS Ester Hydrolysis Half-Life
| pH | Temperature | Half-life | Notes | Citations |
| 7.0 | 0°C | 4 - 5 hours | Hydrolysis is a major competing reaction that reduces crosslinking efficiency. | [7][8][12] |
| 8.6 | 4°C | 10 minutes | The rate of hydrolysis significantly increases with pH. | [7][8][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for common applications of DSG.
Protocol 1: General In Vitro Protein Crosslinking
This protocol is suitable for crosslinking purified proteins or protein complexes in solution.
-
Buffer Preparation: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).[1][5]
-
Protein Sample Preparation: Dissolve or dialyze the protein sample into the prepared reaction buffer.
-
DSG Solution Preparation: Immediately before use, allow the DSG vial to equilibrate to room temperature.[1][4] Dissolve DSG in dry DMSO or DMF to a stock concentration of 10-25 mM.[5]
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM) and molar excess.[5] The final volume of organic solvent should not exceed 10%.[5]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM.[5] Incubate for 15 minutes at room temperature.[5]
-
Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods. Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[1]
Protocol 2: Two-Step In Vivo Crosslinking for Chromatin Immunoprecipitation (ChIP)
This protocol is designed to capture both direct protein-DNA interactions and indirect interactions within larger protein complexes on chromatin.[3][10][13]
-
Cell Preparation: Harvest cultured cells and wash them three times with ice-cold PBS.[10][14]
-
First Crosslinking (Protein-Protein): Resuspend the cell pellet in PBS. Add a freshly prepared solution of DSG in DMSO to a final concentration of 2 mM.[10][14]
-
Incubation: Incubate at room temperature for 45 minutes with gentle rotation.[10][14]
-
Wash: Pellet the cells and wash three times with PBS to remove unreacted DSG.[10][14]
-
Second Crosslinking (Protein-DNA): Resuspend the cells in a 1% formaldehyde (B43269) solution in PBS.[10]
-
Incubation: Incubate at room temperature for 10-15 minutes.[14]
-
Quenching: Add glycine to a final concentration of 0.125 M to quench the formaldehyde reaction. Incubate for 5-10 minutes at room temperature.[14]
-
Cell Lysis and Chromatin Shearing: Wash the cells and proceed with the standard ChIP protocol for cell lysis, chromatin shearing (sonication or enzymatic digestion), immunoprecipitation, and analysis.
Visualizing Workflows
Diagrams help clarify complex experimental procedures and relationships.
Key Considerations and Best Practices
-
Moisture Sensitivity: DSG is highly sensitive to moisture.[4][5] Vials should be warmed to room temperature before opening to prevent condensation, and stock solutions in hygroscopic solvents like DMSO should be used immediately.[5]
-
Solubility: DSG may precipitate in aqueous solutions at high concentrations.[5] This can be mitigated by ensuring the organic solvent carry-over is minimal (e.g., <10%).[5]
-
Reaction Specificity: While highly specific for primary amines at neutral to slightly basic pH, reactivity with other nucleophiles (e.g., sulfhydryls, hydroxyls) can occur at higher pH values.
-
Polarity: DSG is a non-polar crosslinker and may preferentially bind to hydrophobic regions of proteins, in contrast to its water-soluble counterpart, BS2G, which favors polar regions.[15][16] This can be a consideration when designing structural proteomics experiments.
-
Mass Spectrometry: In crosslinking-mass spectrometry (XL-MS), the use of DSG provides distance constraints of ~7.7 Å, which helps in the computational modeling of protein structures and complexes.[17][18] The identification of crosslinked peptides requires specialized software.[17][19]
References
- 1. covachem.com [covachem.com]
- 2. covachem.com [covachem.com]
- 3. DSG Crosslinker 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]
- 4. proteochem.com [proteochem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. tandfonline.com [tandfonline.com]
- 14. epigenome-noe.net [epigenome-noe.net]
- 15. projectnetboard.absiskey.com [projectnetboard.absiskey.com]
- 16. Influence of cross-linker polarity on selectivity towards lysine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A top-down approach to protein structure studies using chemical cross-linking and Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
spacer arm length of DSG crosslinker and its significance
An In-depth Technical Guide on the Spacer Arm Length of DSG Crosslinker and Its Significance
Abstract
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker integral to the study of protein-protein interactions and the structural elucidation of protein complexes. A defining characteristic of DSG is its short spacer arm, which provides high-resolution constraints for identifying proteins in close proximity. This technical guide offers a comprehensive analysis of the this compound, with a specific focus on the critical role of its spacer arm length in diverse biochemical applications. This document details its chemical properties, presents a comparative analysis with other common crosslinkers, and provides detailed experimental protocols for its application. It is intended for researchers, scientists, and drug development professionals employing crosslinking technologies to investigate molecular interactions.
Introduction to the this compound
Disuccinimidyl glutarate (DSG) is a chemical crosslinking agent used extensively in proteomics and structural biology.[1] As a homobifunctional crosslinker, it possesses two identical reactive groups at either end of a spacer arm.[2] These reactive groups are N-hydroxysuccinimide (NHS) esters, which efficiently target primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-termini of proteins, to form stable, covalent amide bonds.[1][3]
The structure of DSG is characterized by a five-carbon glutarate spacer that separates the two NHS ester groups.[1] This spacer arm has a fixed length, which is a crucial factor that determines the utility of the crosslinker for specific applications by defining the distance over which it can connect two reactive sites. Due to its chemical nature, DSG is permeable to cell membranes, making it suitable for in vivo crosslinking of intracellular proteins.[4][5]
The Significance of the 7.7 Å Spacer Arm
The spacer arm of a crosslinker acts as a molecular ruler, and its length is a primary determinant in the design of a crosslinking experiment. The 7.7 angstrom (Å) spacer arm of DSG is considered short, which imparts several significant advantages for studying protein architecture.[4][6]
-
High-Resolution Proximity Mapping : The short length of the DSG spacer arm ensures that only proteins or domains in very close proximity are covalently linked. This provides high-confidence data for mapping direct protein-protein interactions and defining the fine architecture of protein complexes.[1]
-
Reduced Non-Specific Interactions : Compared to crosslinkers with longer spacer arms, DSG is less likely to capture random, non-specific interactions between proteins that are transiently close but not part of a stable complex. This enhances the specificity of the crosslinking results.
-
Structural Modeling Constraints : In structural proteomics, the known 7.7 Å distance provides a precise constraint for computational modeling.[7] Identifying crosslinked lysine residues with DSG helps to validate and refine the three-dimensional structures of proteins and protein complexes.
-
Dual-Crosslinking Strategies : DSG is frequently used in a two-step crosslinking strategy, often paired with formaldehyde (B43269), particularly in Chromatin Immunoprecipitation (ChIP) assays.[8][9] DSG first captures protein-protein interactions, and the subsequent addition of the zero-length crosslinker formaldehyde captures protein-DNA interactions, providing a more comprehensive snapshot of chromatin-associated protein complexes.[8]
Quantitative Comparison of Common Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is critical and often depends on the required distance between target functional groups. The table below compares DSG with other widely used homobifunctional NHS-ester crosslinkers.
| Crosslinker | Spacer Arm Length (Å) | Reactive Groups | Cleavable | Membrane Permeable |
| DSG (Disuccinimidyl glutarate) | 7.7 | NHS Ester | No | Yes |
| DSS (Disuccinimidyl suberate) | 11.4 | NHS Ester | No | Yes |
| BS³ (Bis(sulfosuccinimidyl) suberate) | 11.4 | Sulfo-NHS Ester | No | No |
| DSP (Dithiobis(succinimidyl propionate)) | 12.0 | NHS Ester | Yes (Disulfide Bond) | Yes |
| DSSeb (Disuccinimidyl sebacate) | 14.1 | NHS Ester | No | Yes |
Table compiled from information found in multiple sources.[6][7][10]
Experimental Protocols
Critical Pre-Experimental Considerations
-
Buffer Selection : The crosslinking reaction should be performed in an amine-free buffer at a pH of 7-9.[4] Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are suitable choices.[3] Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target proteins and quench the reaction.[3]
-
DSG Solution Preparation : DSG is moisture-sensitive and prone to hydrolysis.[3] It must be dissolved in a dry, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[11][12] Do not prepare stock solutions for long-term storage.[3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[11]
-
Concentration Optimization : The optimal final concentration of DSG typically ranges from 0.25 to 5 mM.[3][11] It is crucial to perform a titration to determine the ideal concentration for your specific protein sample and concentration, often starting with a 10- to 50-fold molar excess of crosslinker to protein.[7]
-
Quenching : After incubation, the reaction must be stopped by adding a quenching buffer containing a high concentration of primary amines. A final concentration of 20-50 mM Tris or glycine is typically used for this purpose, incubated for 15-20 minutes.[3][5]
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol provides a general guideline for crosslinking proteins in a purified solution.
-
Sample Preparation : Prepare the purified protein sample in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
DSG Preparation : Immediately before use, prepare a 10-20 mM stock solution of DSG in anhydrous DMSO.[5]
-
Crosslinking Reaction : Add the DSG stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM).
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][11]
-
Quenching : Stop the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3]
-
Analysis : The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry. Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[5]
Protocol 2: Two-Step In Vivo Crosslinking for Chromatin-Associated Proteins
This protocol is adapted for capturing protein-protein and protein-DNA interactions in living cells, commonly used for ChIP-seq.
-
Cell Preparation : Harvest cultured cells and wash them three times with PBS at room temperature to remove amine-containing culture medium.[9][13]
-
First Crosslinking Step (DSG) :
-
Wash : Wash the cells three times with PBS to remove unreacted DSG.[13]
-
Second Crosslinking Step (Formaldehyde) :
-
Resuspend the cells in a 1% formaldehyde solution in PBS.
-
Incubate for 10-15 minutes at room temperature.
-
-
Quenching : Add glycine to a final concentration of 125 mM to quench the formaldehyde and any residual DSG. Incubate for 5-10 minutes.
-
Cell Lysis and Downstream Processing : The dual-crosslinked cells are now ready for lysis, chromatin shearing (sonication or enzymatic digestion), and subsequent immunoprecipitation and analysis.
Mandatory Visualizations
Caption: Reaction mechanism of DSG crosslinking two primary amines on proteins.
References
- 1. medkoo.com [medkoo.com]
- 2. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. covachem.com [covachem.com]
- 6. 제품 [insung.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]
- 9. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Di-(N-succinimidyl) glutarate (DSG) — CF Plus Chemicals [cfplus.cz]
- 11. proteochem.com [proteochem.com]
- 12. DSG [Di(N-succinimidyl) glutarate] *CAS 79642-50-5* | AAT Bioquest [aatbio.com]
- 13. epigenome-noe.net [epigenome-noe.net]
The Homobifunctional Nature of Disuccinimidyl Glutarate (DSG): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl glutarate (DSG) is a homobifunctional crosslinking agent widely utilized in biological research and drug development to covalently link interacting proteins and other biomolecules. Its ability to permeate cell membranes makes it an invaluable tool for capturing transient protein-protein interactions within their native cellular environment. This guide provides a comprehensive overview of DSG's properties, detailed experimental protocols, and its applications, particularly in the realm of drug development.
Core Principles of DSG Crosslinking
DSG is characterized by two identical N-hydroxysuccinimide (NHS) ester reactive groups located at either end of a 5-carbon spacer arm.[1] This symmetrical design defines it as a homobifunctional crosslinker. The NHS esters readily react with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2][3] This reaction is most efficient at a pH range of 7 to 9.[2]
The spacer arm, with a length of approximately 7.7 Å, dictates the maximum distance between the two primary amines that can be covalently linked by DSG.[2][4] This property allows researchers to probe the spatial proximity of amino acids within a protein or between interacting proteins. A key advantage of DSG is its membrane permeability, enabling in vivo crosslinking of intracellular and membrane-associated protein complexes.[5][6]
Quantitative Data: DSG in Comparison to Other Crosslinkers
The efficiency of a crosslinker is often evaluated by the number of unique crosslinks identified in a given experimental setup, typically through mass spectrometry. The choice of crosslinker, particularly its spacer arm length, can significantly influence the outcome of such studies.
A comparative analysis of Disuccinimidyl glutarate (DSG) and a similar but longer crosslinker, Disuccinimidyl suberate (B1241622) (DSS), which has an 11.4 Å spacer arm, reveals differences in their crosslinking profiles.[4]
| Property | Disuccinimidyl glutarate (DSG) | Disuccinimidyl suberate (DSS) | Reference(s) |
| Molecular Weight | 326.26 g/mol | 368.35 g/mol | [4] |
| Spacer Arm Length | 7.7 Å | 11.4 Å | [4] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | [4] |
| Target Specificity | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | [4] |
| Number of Non-redundant Cross-links Identified (in a model protein mixture) | 10 | 22 | [4] |
| Average Distance of Observed Cross-links | ~16-17 Å | ~16-17 Å | [4] |
This data suggests that while DSS, with its longer spacer arm, may capture a greater number of interactions, both crosslinkers provide valuable and comparable distance information for the interactions they do capture.[4] The shorter spacer arm of DSG can provide more stringent distance constraints, making it suitable for probing very close interactions.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing DSG.
General Protein Crosslinking Protocol
This protocol is a general guideline for crosslinking proteins in solution.
Materials:
-
DSG Crosslinker[5]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[5]
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)[5][7]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[5]
-
Protein sample in a suitable buffer without primary amines[2]
Procedure:
-
Equilibrate the DSG vial to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, prepare a 10-25 mM stock solution of DSG in anhydrous DMSO or DMF.[7] Do not store DSG in solution as it is readily hydrolyzed.[7]
-
Add the DSG stock solution to the protein sample in the reaction buffer. The final concentration of DSG typically ranges from 0.25 to 5 mM.[7] A 10- to 50-fold molar excess of DSG to protein is a common starting point, with lower protein concentrations generally requiring a higher molar excess.[7]
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[7]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[7] Incubate for 15 minutes at room temperature.[7]
-
Proceed with downstream analysis, such as SDS-PAGE, mass spectrometry, or purification of the crosslinked complexes. Unreacted and quenched crosslinkers can be removed by methods like dialysis or gel filtration.[5]
Two-Step In Vivo Crosslinking for Chromatin Immunoprecipitation (ChIP)
This protocol is designed to capture protein-protein interactions within chromatin before fixing them to DNA.
Materials:
-
Cells in culture
-
Phosphate-buffered saline (PBS)
-
This compound[8]
-
Anhydrous DMSO[8]
-
Formaldehyde (B43269) (37%)[8]
-
Glycine (B1666218) solution (1.25 M)
Procedure:
-
Wash the cultured cells three times with PBS at room temperature.[8]
-
Prepare a 0.25 M DSG stock solution by dissolving 50 mg of DSG in 100% DMSO. This solution should be used fresh.[8]
-
Add the DSG stock solution to the cells in PBS to a final concentration of 2 mM. Swirl the plate rapidly to mix.[8]
-
Incubate at room temperature for 45 minutes.[8]
-
Wash the cells three times with PBS.
-
Add formaldehyde to the cells to a final concentration of 1%.
-
Incubate for 10-15 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
The cells are now ready for lysis and subsequent ChIP procedures.
Visualizing Biological Processes with DSG
DSG is a powerful tool for elucidating protein interaction networks in various biological processes. The following diagrams, generated using the DOT language, illustrate workflows and pathways where DSG can be applied.
General Experimental Workflow for Protein Interaction Analysis
References
- 1. c-Src/Cav1-dependent activation of the EGFR by Dsg2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Dsg2 via Src-mediated transactivation shapes EGFR signaling towards cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bi-functional cross-linking reagents efficiently capture protein-DNA complexes in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Membrane Permeability of Disuccinimidyl Glutarate (DSG)
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and their Implication for Membrane Permeability
The ability of a molecule to cross the cell membrane is largely dictated by its physicochemical characteristics. Disuccinimidyl glutarate possesses properties that are highly indicative of a molecule capable of passive diffusion across the lipid bilayer.
| Property | Value | Implication for Membrane Permeability | Reference(s) |
| Molecular Weight | 326.26 g/mol | Small molecular size facilitates passage through the lipid bilayer. | [1] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. | Hydrophobicity and lipophilicity are key drivers for passive diffusion across the cell membrane.[2][3][4] | [2][3][4] |
| Calculated logP | -1.5 | This calculated value suggests a degree of hydrophilicity, which may seem counterintuitive. However, it's important to note that this is a calculated value and experimental logP values can differ. The observed insolubility in water strongly suggests lipophilic character. | [5] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | Highly reactive towards primary amines, necessitating consideration of its stability and reactivity during permeability assays.[3][6] | [3][6] |
Proposed Mechanism of Membrane Transport: Passive Diffusion
Based on its physicochemical properties, particularly its low aqueous solubility and good solubility in organic solvents, the primary mechanism for the transport of disuccinimidyl glutarate across the cell membrane is proposed to be passive diffusion . This process is driven by the concentration gradient of DSG across the membrane and does not require cellular energy. The lipophilic nature of DSG allows it to readily partition into the hydrophobic core of the lipid bilayer and subsequently diffuse into the cytoplasm.
Figure 1: Proposed passive diffusion mechanism of DSG across the cell membrane.
Experimental Protocols for Assessing Membrane Permeability
The following protocols are adapted from established methodologies for assessing the permeability of lipophilic small molecules. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane. It is a suitable initial screen to determine the intrinsic passive permeability of DSG.
Materials:
-
Disuccinimidyl glutarate (DSG)
-
Phosphatidylcholine (or other suitable lipid)
-
Dodecane (B42187) (or other suitable organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Plate shaker
-
UV-Vis plate reader or LC-MS system
Protocol:
-
Prepare the Artificial Membrane: Dissolve phosphatidylcholine in dodecane to a final concentration of 20 mg/mL. Pipette 5 µL of the lipid solution onto the filter of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 1 hour.
-
Prepare DSG Solution: Prepare a stock solution of DSG in DMSO (e.g., 10 mM). Dilute the stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.
-
Perform the Assay:
-
Add 200 µL of PBS to each well of the 96-well acceptor plate.
-
Place the filter plate containing the artificial membrane on top of the acceptor plate.
-
Add 200 µL of the DSG working solution to each well of the filter plate (donor compartment).
-
Incubate the plate assembly on a plate shaker at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantify DSG Concentration:
-
After incubation, carefully separate the filter and acceptor plates.
-
Determine the concentration of DSG in both the donor and acceptor compartments using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS). Due to the reactivity of the NHS esters, quenching of the reaction with an excess of a primary amine (e.g., Tris or glycine) in the collected samples may be necessary prior to analysis to form a stable derivative for quantification.
-
-
Calculate the Apparent Permeability Coefficient (Papp): The Papp (in cm/s) can be calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where:
-
VD is the volume of the donor well (cm³)
-
VA is the volume of the acceptor well (cm³)
-
A is the effective surface area of the membrane (cm²)
-
t is the incubation time (s)
-
[C]A is the concentration of DSG in the acceptor well at time t
-
[C]eq is the equilibrium concentration, calculated as ([C]D, initial * VD) / (VD + VA)
-
Figure 2: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Cell-Based Permeability Assay (e.g., using Caco-2 cells)
Cell-based assays provide a more biologically relevant model for assessing membrane permeability, as they incorporate the complexities of a cellular monolayer.
Materials:
-
Caco-2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Transwell® permeable supports
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Disuccinimidyl glutarate (DSG)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a low-permeability marker like Lucifer Yellow.
-
Prepare DSG Dosing Solution: Prepare a stock solution of DSG in DMSO and dilute it to the final desired concentration in pre-warmed transport buffer (e.g., HBSS).
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the DSG dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
-
Quantification: Quantify the amount of DSG (or its stable derivative after quenching) in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability Coefficient (Papp): Papp (in cm/s) can be calculated from the slope of the cumulative amount of DSG transported versus time: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (µg/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C0 is the initial concentration of DSG in the apical chamber (µg/cm³)
-
Figure 3: Workflow for a cell-based permeability assay.
Quantification of Intracellular DSG Concentration
To directly measure the uptake of DSG into cells, a quantitative analysis of the intracellular concentration can be performed.
Materials:
-
Cultured cells (suspension or adherent)
-
Disuccinimidyl glutarate (DSG)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography (HPLC) system with UV or MS detector
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere (for adherent cells).
-
Treat the cells with a known concentration of DSG in culture medium for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Harvesting and Lysis:
-
At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular DSG.
-
Immediately add a quenching solution to stop the crosslinking reaction.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Precipitate proteins from the cell lysate (e.g., with cold acetonitrile).
-
Centrifuge and collect the supernatant containing the intracellular DSG (or its quenched derivative).
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC to separate DSG from other cellular components.
-
Quantify the amount of DSG by comparing the peak area to a standard curve of known DSG concentrations.
-
-
Data Analysis:
-
Normalize the amount of intracellular DSG to the total protein concentration or cell number.
-
Plot the intracellular concentration of DSG as a function of time to determine the uptake kinetics.
-
Conclusion
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Application of Disuccinimidyl Glutarate (DSG) Crosslinker
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of the Disuccinimidyl glutarate (DSG) crosslinker in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It includes quantitative solubility data, detailed experimental protocols for its use, and visual diagrams of key reaction mechanisms and experimental workflows.
Introduction to DSG Crosslinker
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive, and membrane-permeable crosslinking agent.[1][2][3][4][5] It features N-hydroxysuccinimide (NHS) ester groups at both ends of a 5-atom (7.7 Å) spacer arm.[5][6] These NHS esters react efficiently with primary amines (such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a polypeptide) between pH 7 and 9 to form stable, covalent amide bonds.[7][][9] Due to its ability to permeate cell membranes, DSG is widely used for intracellular crosslinking to stabilize protein-protein and protein-DNA interactions prior to cell lysis and analysis.[2][3][5] A common application is in two-step crosslinking protocols for Chromatin Immunoprecipitation (ChIP) assays, often used in conjunction with formaldehyde (B43269).[5][6][10]
Solubility of DSG in DMSO and DMF
DSG is characterized as a water-insoluble crosslinker and therefore requires initial dissolution in a dry, polar organic solvent before its introduction to an aqueous reaction buffer.[1][4][11] The most commonly recommended solvents for preparing stock solutions are high-purity, anhydrous DMSO and DMF.[1][5][6][7] Using anhydrous solvents is critical because the NHS ester groups are highly susceptible to hydrolysis, which would render the crosslinker inactive.[7][9][12][13][14]
The reported solubility of DSG can vary between suppliers and is influenced by factors such as the purity of the reagent and the dryness of the solvent. For instance, hygroscopic DMSO that has absorbed moisture can significantly impact the solubility and stability of the product.[15][16] The following table summarizes the quantitative solubility data from various sources.
| Solvent | Reported Solubility / Concentration | Source(s) | Notes |
| DMSO | ~20 mg/mL | Cayman Chemical[1] | - |
| 100 mg/mL (306.50 mM) | MedchemExpress[15][16] | Requires ultrasonic treatment and newly opened, hygroscopic DMSO. | |
| 0.25 M (81.57 mg/mL) | ResearchGate, Pierce[10][17] | Protocol for dissolving 50 mg in DMSO to achieve this concentration for ChIP. | |
| DMF | ~10 mg/mL | Cayman Chemical[1] | - |
It is generally recommended to prepare DSG solutions immediately before use, as storing the crosslinker in solution, even in anhydrous organic solvents, is not advised due to the risk of hydrolysis.[9][14]
Experimental Protocols
Successful crosslinking with DSG relies on proper handling and dissolution of the reagent. The following protocols provide a generalized methodology for preparing and using DSG.
This protocol details the steps for dissolving DSG in an organic solvent to create a concentrated stock solution.
-
Equilibrate Reagent: Allow the vial of DSG, stored at -20°C under desiccant, to warm completely to room temperature before opening.[2][9][18] This crucial step prevents moisture from condensing inside the vial, which would hydrolyze the moisture-sensitive NHS esters.[9][13][18]
-
Weigh Reagent: Weigh the desired amount of DSG into a new tube. This should be done quickly to minimize exposure to atmospheric moisture.
-
Add Anhydrous Solvent: Add the appropriate volume of anhydrous (dry) DMSO or DMF to the DSG powder.[7][18] For example, to prepare a 50 mM stock solution, dissolve 10 mg of DSG (MW: 326.26 g/mol ) in approximately 613 µL of solvent.
-
Ensure Complete Dissolution: Vortex or sonicate the solution to ensure the DSG is completely dissolved.[15][16][19] For higher concentrations, warming the tube to 37°C while shaking may aid dissolution.[19]
-
Immediate Use: Proceed immediately to the crosslinking reaction. Do not store the stock solution for later use.[9][14]
This protocol outlines the steps for crosslinking proteins in an aqueous solution using a freshly prepared DSG stock.
-
Prepare Protein Sample: The protein sample should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer, at a pH between 7.0 and 9.0.[2][9][18] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the target proteins for reaction with the NHS esters.[7][9][20]
-
Add DSG Stock: Add the calculated volume of the DSG stock solution to the protein sample. A 10- to 50-fold molar excess of crosslinker to protein is typically recommended.[2][9][18] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid protein denaturation.[9][14]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[9][18]
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer containing primary amines.[2][18] A final concentration of 20-50 mM Tris or glycine is effective. Incubate for an additional 15-20 minutes at room temperature.[2][9][18]
-
Downstream Processing: The sample is now ready for subsequent analysis, such as SDS-PAGE, or for purification steps like dialysis or gel filtration to remove excess crosslinker.[2][18]
Visualizations: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the DSG reaction mechanism and a common experimental workflow.
This diagram illustrates the fundamental reaction of DSG with primary amines on two separate protein chains, resulting in a stable, covalent amide linkage.
Caption: DSG reacts with primary amines on proteins to form a stable complex.
DSG is frequently used in a two-step crosslinking process with formaldehyde for ChIP-Seq experiments to effectively capture protein-DNA complexes. This workflow diagram outlines the major steps involved.
Caption: Workflow for a two-step (DSG + Formaldehyde) ChIP-Seq experiment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. covachem.com [covachem.com]
- 3. Disuccinimidyl glutarate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]
- 6. Disuccinimidyl glutarate | 79642-50-5 [chemicalbook.com]
- 7. covachem.com [covachem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. proteochem.com [proteochem.com]
- 19. chembk.com [chembk.com]
- 20. benchchem.com [benchchem.com]
The Unyielding Bond: A Technical Guide to the Non-Cleavable Properties of the DSG Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl glutarate (DSG) is a powerful and widely utilized homobifunctional crosslinking agent essential for capturing and analyzing protein-protein and protein-DNA interactions. Its non-cleavable nature provides a stable, covalent linkage, offering a permanent snapshot of molecular interactions within their native environment. This in-depth technical guide explores the core non-cleavable properties of DSG, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Properties of Disuccinimidyl Glutarate (DSG)
DSG is characterized by its amine-reactive N-hydroxysuccinimide (NHS) ester groups at both ends of a 5-atom spacer arm.[1][2] This structure allows for the efficient and irreversible crosslinking of primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins.[1][3] A key feature of DSG is its cell membrane permeability, which enables intracellular crosslinking to study in vivo interactions.[4][5][6]
While some literature in the context of Antibody-Drug Conjugates (ADCs) may refer to linkers containing DSG as "cleavable," this generally pertains to the entire linker-payload system being cleaved from the antibody within the target cell, not the inherent chemical cleavability of the amide bond formed by DSG itself.[][8][9][10] For the purposes of in vitro and in vivo crosslinking studies for interaction analysis, DSG is considered a non-cleavable crosslinker, forming stable amide bonds that are not readily broken under typical experimental conditions.[2][3][4][5][11][12][13][14] It is also not classified as an "MS-cleavable" crosslinker, which is a distinct category of reagents designed to fragment in a mass spectrometer.[15]
Quantitative Data Summary
The following tables summarize the key quantitative properties of DSG and provide a starting point for experimental design.
Table 1: Physicochemical Properties of DSG
| Property | Value | Reference(s) |
| Molecular Weight | 326.26 g/mol | [1][16] |
| Spacer Arm Length | 7.7 Å | [1][] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [1][3] |
| Target Specificity | Primary amines (-NH2) | [1][3] |
| Solubility | Soluble in DMSO and DMF; partially soluble in water | [4][12] |
| Appearance | White to off-white solid | [1] |
Table 2: Typical Reaction Conditions for DSG Crosslinking
| Parameter | Recommended Range | Reference(s) |
| DSG Concentration | 0.25 - 5 mM | [11] |
| Molar Excess (DSG:Protein) | 10 to 50-fold | [][11] |
| Reaction pH | 7.0 - 9.0 | [][11] |
| Reaction Temperature | 4°C to Room Temperature | [] |
| Reaction Time | 30 minutes to 3 hours | [][11] |
| Quenching Reagent | Tris or Glycine (B1666218) | [] |
| Quenching Concentration | 10 - 50 mM | [] |
Experimental Protocols
General Protein Crosslinking Protocol
This protocol provides a general workflow for crosslinking proteins in solution using DSG.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.0.
-
Disuccinimidyl glutarate (DSG).[]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).[]
Procedure:
-
Equilibrate the DSG vial to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh stock solution of DSG in DMSO or DMF, typically at a concentration of 10-25 mM.[]
-
Add the DSG stock solution to the protein sample to achieve the desired final concentration (e.g., 0.25-5 mM) and molar excess.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-3 hours.[][11]
-
Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-20 minutes at room temperature to quench any unreacted DSG.[]
-
The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry. Unreacted crosslinker can be removed by dialysis or gel filtration.[]
Two-Step Crosslinking for Chromatin Immunoprecipitation (ChIP)
DSG is frequently used in a two-step crosslinking protocol with formaldehyde (B43269) for ChIP assays to more effectively capture protein-DNA complexes.[5]
Materials:
-
Cultured cells.
-
Phosphate-buffered saline (PBS).
-
DSG stock solution (e.g., 250 mM in DMSO).[5]
-
Formaldehyde (e.g., 16% solution).
-
Quenching solution (e.g., 1.25 M Glycine).
-
Cell lysis and ChIP buffers.
Procedure:
-
Wash cells with PBS.[5]
-
Resuspend cells in PBS and add DSG stock solution to a final concentration of 2 mM.[5]
-
Incubate at room temperature for 45 minutes with gentle rotation.[5]
-
Wash the cells with PBS to remove unreacted DSG.[5]
-
Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA.
-
Incubate at room temperature for 10-15 minutes.
-
Quench the formaldehyde crosslinking by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells with ice-cold PBS.
-
Proceed with cell lysis and the standard ChIP protocol.
Visualizations
DSG Crosslinking Reaction
Caption: Reaction scheme of DSG crosslinking primary amines on two proteins.
General Protein Crosslinking Workflow
Caption: A typical workflow for in vitro protein crosslinking using DSG.
Two-Step ChIP Workflow
Caption: Workflow for two-step crosslinking in ChIP using DSG and formaldehyde.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. covachem.com [covachem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 9. caymanchem.com [caymanchem.com]
- 10. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 質量分析のためのタンパク質相互作用のクロスリンク | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. njms.rutgers.edu [njms.rutgers.edu]
- 15. DSG Crosslinker | TargetMol [targetmol.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to Disuccinimidyl Glutarate (DSG) Crosslinker Reaction with Lysine Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker widely utilized in biological sciences to covalently link interacting proteins. Its ability to permeate cell membranes makes it a valuable tool for both in vitro and in vivo studies, enabling the stabilization of protein-protein interactions for subsequent analysis by techniques such as mass spectrometry. This guide provides a comprehensive overview of the chemical principles, experimental considerations, and detailed protocols for using DSG to crosslink lysine (B10760008) residues in proteins.
Core Principles of DSG Crosslinking
DSG possesses two NHS ester reactive groups at either end of a 5-atom (7.7 Ångstrom) spacer arm.[1][2][3][4] These NHS esters readily react with primary amines, primarily the ε-amino group of lysine side chains and the N-termini of proteins, to form stable, covalent amide bonds.[5][6] This reaction effectively "freezes" protein complexes in their native state, capturing both stable and transient interactions.
The reaction proceeds via a nucleophilic attack by the unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.
Chemical Mechanism of DSG Reaction with Lysine
The fundamental reaction involves the acylation of a primary amine with an NHS ester. The reaction is a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (from a lysine side chain or N-terminus) attacks the electrophilic carbonyl carbon of the NHS ester.
-
Leaving Group Departure: The resulting tetrahedral intermediate is unstable and collapses, with the N-hydroxysuccinimide anion acting as a good leaving group, resulting in the formation of a stable amide bond.
Caption: Reaction mechanism of DSG with a primary amine on a lysine side chain.
Quantitative Data: Factors Influencing the Reaction
The efficiency of the DSG-lysine reaction is critically dependent on several factors, most notably pH. The primary amine must be in its unprotonated state to be nucleophilic. However, at high pH, the competing hydrolysis of the NHS ester becomes significant, reducing the crosslinking yield.
| Parameter | Effect on Reaction | Quantitative Insights | Citation |
| pH | The rate of reaction with amines increases with pH as more amines are deprotonated. However, the rate of NHS ester hydrolysis also increases with pH. The optimal pH is a compromise between these two competing reactions. | The optimal pH range for NHS ester reactions is typically 7.2 to 8.5. | [7] |
| NHS Ester Hydrolysis | Water molecules can hydrolyze the NHS ester, rendering it inactive. This is a major competing reaction. | The half-life of an NHS ester is approximately 4-5 hours at pH 7 and 0°C, but decreases to about 10 minutes at pH 8.6 and 4°C. | [4] |
| Temperature | Higher temperatures generally increase the rate of both the desired reaction with amines and the competing hydrolysis reaction. | Reactions are often carried out at room temperature for shorter durations or on ice for longer incubations to minimize hydrolysis. | [5] |
| Concentration | Higher concentrations of the protein and crosslinker favor the bimolecular crosslinking reaction over the unimolecular hydrolysis reaction. | For proteins at concentrations > 5 mg/mL, a 10-fold molar excess of DSG is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess is suggested. | [5] |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester and should be avoided during the crosslinking step. | Phosphate, bicarbonate/carbonate, HEPES, and borate (B1201080) buffers are commonly used. | [5] |
Experimental Protocols
In Vitro Protein Crosslinking
This protocol is suitable for studying interactions between purified proteins.
Materials:
-
DSG Crosslinker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Protein sample in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare DSG Stock Solution: Immediately before use, dissolve DSG in anhydrous DMSO or DMF to a concentration of 10-25 mM.[5] DSG is moisture-sensitive and should be stored desiccated.[5]
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at the desired concentration.
-
Initiate Crosslinking: Add the DSG stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM, or a 10- to 50-fold molar excess over the protein).[5]
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2-4 hours.[8] The optimal time may need to be determined empirically.
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[5] Incubate for 15 minutes at room temperature.
-
Remove Excess Reagent: Remove unreacted and quenched crosslinker by desalting or dialysis.
-
Analyze Results: The crosslinked products can be analyzed by SDS-PAGE, Western blotting, and mass spectrometry.
In Vivo (In-Cell) Crosslinking
This protocol is designed to capture protein interactions within living cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Quenching solution (e.g., 1 M Glycine)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Prepare Cells: Wash the cells with PBS to remove any amine-containing components from the culture medium.
-
Prepare DSG Solution: Prepare a fresh stock solution of DSG in anhydrous DMSO. A typical stock concentration is 25 mM.
-
Crosslinking: Resuspend the cells in PBS and add the DSG stock solution to a final concentration of 1-2 mM.[9] Incubate at room temperature for 30 minutes.
-
Quench Reaction: Quench the reaction by adding a quenching solution, such as glycine, to a final concentration of 10-20 mM and incubate for 15 minutes.[5]
-
Cell Lysis: Pellet the cells and proceed with your standard cell lysis protocol.
-
Downstream Analysis: The crosslinked protein complexes in the cell lysate can be analyzed by co-immunoprecipitation, Western blotting, or mass spectrometry.
Mandatory Visualizations
Signaling Pathway: EGFR Dimerization and Downstream Signaling
DSG and similar crosslinkers can be used to study the dimerization of receptors like the Epidermal Growth Factor Receptor (EGFR), which is a critical step in initiating its downstream signaling cascades.
Caption: EGFR signaling pathway initiated by ligand-induced dimerization.
Experimental Workflow: DSG Crosslinking and Mass Spectrometry
The following diagram illustrates a typical workflow for identifying protein-protein interactions using DSG crosslinking followed by mass spectrometry analysis.
Caption: Workflow for protein interaction analysis using DSG crosslinking.
Conclusion
DSG is a powerful and versatile crosslinker for studying protein-protein interactions. A thorough understanding of its reaction chemistry, particularly the influence of pH, is crucial for successful experimental design. By following well-defined protocols and carefully optimizing reaction conditions, researchers can effectively utilize DSG to capture and identify protein complexes, providing valuable insights into cellular processes and aiding in the development of novel therapeutics.
References
- 1. ClinPGx [clinpgx.org]
- 2. Control of epidermal growth factor receptor endocytosis by receptor dimerization, rather than receptor kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Epidermal Growth Factor Receptor Dimerization and Activation Require Ligand-Induced Conformational Changes in the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Architecture: A Technical Guide to DSG Crosslinking
For researchers, scientists, and drug development professionals, understanding the three-dimensional conformation of proteins is paramount. Disuccinimidyl glutarate (DSG), a homobifunctional crosslinker, has emerged as a powerful tool in the structural biologist's arsenal. This in-depth guide explores the core principles, applications, and methodologies of utilizing DSG to elucidate protein structures and interactions.
DSG is a cell-membrane permeable, amine-reactive crosslinker that covalently links primary amines, primarily targeting the ε-amino group of lysine (B10760008) residues and the N-termini of polypeptides.[1][2][3] This reaction forms stable amide bonds, effectively creating a molecular "snapshot" of protein conformations and interactions in their native state.[2] The fixed distance of its spacer arm provides valuable constraints for computational modeling of protein structures.
Core Principles and Applications
The utility of DSG lies in its defined spacer arm length of approximately 7.7 Å.[2][4][5] This allows for the covalent linkage of amino acid residues that are spatially proximal, providing distance constraints that are crucial for refining protein structural models.[2] By identifying these crosslinked residues, typically through mass spectrometry (XL-MS), researchers can map protein-protein interaction interfaces and gain insights into the conformational dynamics of protein complexes.[2][6]
DSG's membrane permeability makes it particularly well-suited for in vivo crosslinking studies, enabling the capture of transient or weak protein-protein interactions within intact cells that might otherwise be undetectable.[2] It is also widely used in in vitro studies with purified proteins and protein complexes.[3] Furthermore, DSG is employed in two-step crosslinking protocols, often in conjunction with formaldehyde (B43269), for chromatin immunoprecipitation (ChIP) to stabilize protein-protein interactions before fixing protein-DNA interactions.[7][8]
Quantitative Data Summary
The selection and application of a crosslinker are dictated by its specific chemical and physical properties. The following tables summarize the key quantitative data for DSG, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Molecular Weight | 326.26 g/mol | [4] |
| Spacer Arm Length | 7.7 Å | [1][2][4][5] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [2][3] |
| Target Specificity | Primary amines (e.g., lysine, N-terminus) | [2][3] |
| Solubility | Water-insoluble (requires organic solvent like DMSO or DMF) | [2][9] |
| Cell Permeability | Yes | [1][2] |
| Experimental Parameter | Recommended Range/Value | Reference(s) |
| In Vitro Crosslinking | ||
| DSG Stock Solution | 10-50 mM in dry DMSO or DMF | [4][9] |
| Molar Excess (Crosslinker:Protein) | 10 to 50-fold | [3][9] |
| Final DSG Concentration | 0.25-5 mM | [4][9] |
| Reaction pH | 7.0-9.0 | [4][9] |
| Incubation Temperature | Room temperature or 4°C (on ice) | [1][9] |
| Incubation Time | 30-60 minutes at room temperature; 2-3 hours at 4°C | [1][4][9] |
| Quenching Agent | Tris or Glycine | [4][9] |
| Quenching Concentration | 10-200 mM | [4][9] |
| Quenching Time | 15-20 minutes at room temperature | [1][9] |
| In Vivo Crosslinking (Two-Step with Formaldehyde) | ||
| Final DSG Concentration | 2 mM | [7][8] |
| Incubation Time | 45 minutes at room temperature | [7][8] |
Visualizing the Process: Key Diagrams
To better illustrate the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for in vitro and in vivo crosslinking using DSG. It is crucial to optimize these protocols for each specific protein system.
In Vitro Crosslinking of Purified Proteins
Materials:
-
Purified protein in a non-amine-containing buffer (e.g., PBS, HEPES, bicarbonate/carbonate, or borate) at pH 7-9.[9]
-
DSG crosslinker.[9]
-
Quenching buffer: 1M Tris-HCl or 1M Glycine, pH 7.5.[9]
Procedure:
-
Prepare DSG Stock Solution: Immediately before use, dissolve DSG in anhydrous DMSO or DMF to a concentration of 10-50 mM.[4][9] Do not store DSG in solution as it is moisture-sensitive and readily hydrolyzes.[9]
-
Crosslinking Reaction:
-
Quench Reaction:
-
Downstream Analysis: The crosslinked sample can be analyzed by SDS-PAGE, followed by in-gel digestion and mass spectrometry to identify the crosslinked peptides.[3] Unreacted crosslinker can be removed by methods such as dialysis or gel filtration.[1][4]
In Vivo Crosslinking (Two-Step Protocol for Protein-Chromatin Interactions)
This protocol is adapted for studying protein-protein interactions on chromatin and is often followed by a formaldehyde crosslinking step.[7]
Materials:
-
Cultured cells.
-
Phosphate-buffered saline (PBS).[7]
-
This compound.[7]
-
Anhydrous DMSO.[7]
-
Formaldehyde solution.[7]
-
Quenching buffer (e.g., Glycine).[8]
-
Cell lysis buffer.[8]
Procedure:
-
Cell Preparation: Wash cultured cells with PBS at room temperature.[7]
-
DSG Crosslinking:
-
Quench and Wash (Optional, if only DSG crosslinking is desired):
-
Centrifuge the cells and wash with PBS to remove unreacted DSG.[8]
-
-
Second Crosslinking Step (Formaldehyde):
-
After DSG crosslinking, cells are typically pelleted and then resuspended in a formaldehyde-containing solution to crosslink proteins to DNA.[7]
-
-
Quenching: The formaldehyde crosslinking is quenched with glycine.[8]
-
Cell Lysis and Downstream Processing: Cells are lysed, and the chromatin is sheared (e.g., by sonication). The sample is then ready for downstream applications such as immunoprecipitation and mass spectrometry.[8]
Conclusion
DSG is a versatile and effective crosslinker for probing protein conformations and interactions. Its defined spacer length and cell permeability provide researchers with a powerful tool to capture structural information in both in vitro and in vivo settings. By combining DSG crosslinking with mass spectrometry and computational modeling, scientists can gain deeper insights into the complex molecular machinery of the cell, paving the way for advancements in basic research and drug development.
References
- 1. covachem.com [covachem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. proteochem.com [proteochem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigenome-noe.net [epigenome-noe.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to NHS Ester Chemistry in Crosslinking
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) ester crosslinkers are fundamental tools for covalently modifying proteins, peptides, and other biomolecules.[1] Their extensive use in bioconjugation, diagnostics, and therapeutics, including the development of antibody-drug conjugates (ADCs), is due to their ability to efficiently form stable amide bonds with primary amines under relatively mild aqueous conditions.[1][2] This guide provides a comprehensive technical overview of the mechanism of action for NHS ester crosslinkers, covering reaction kinetics, influencing factors, potential side reactions, and detailed experimental protocols.
Core Principles of NHS Ester Reactivity
The foundational reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution.[1][3] This reaction targets primary amines (–NH₂), which are abundantly available on biomolecules, most notably at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[1][4][5] The process is initiated when an unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.[3][6] This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond.[1][6][7]
The primary challenge in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis, where the NHS ester reacts with water.[3][6][8] The efficiency of the crosslinking reaction is therefore critically dependent on experimental conditions that favor aminolysis over hydrolysis.
Reaction Mechanism and Influencing Factors
The success of a crosslinking experiment hinges on a thorough understanding of the factors that control the reaction kinetics.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The unprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester.
-
Intermediate Collapse: A temporary tetrahedral intermediate is formed, which then breaks down to form a stable amide bond and release the N-hydroxysuccinimide (NHS) leaving group.[6][7]
-
pH: This is the most critical parameter.[6] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[1][8]
-
Below pH 7.2: Primary amines are mostly protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing the reaction rate.[1][3]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, leading to the inactivation of the crosslinker before it can react with the target amine.[1][8]
-
-
Buffer Composition: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine.[3][6] These buffers will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[6][9] Suitable buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, and borate (B1201080) buffers.[3][6][8]
-
Temperature: Reactions are typically performed at room temperature for 1-4 hours or at 4°C for longer incubations (e.g., overnight).[1][3] Lower temperatures can slow the rate of hydrolysis, which is particularly useful for extended reaction times.[1]
-
Concentration: In dilute protein solutions, the concentration of water is significantly higher than that of the target primary amines, which favors hydrolysis.[9] Increasing the protein concentration can improve crosslinking efficiency.[9] A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.[1][9]
-
Solvent: Many non-sulfonated NHS esters are insoluble in water and must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][10] It is crucial to use anhydrous solvents, as NHS esters are moisture-sensitive and can hydrolyze if exposed to water.[1][9]
Data Presentation: Quantitative Reaction Parameters
The following tables summarize critical quantitative data to facilitate the design and optimization of experiments involving NHS ester chemistry.
Table 1: Stability of NHS Esters as a Function of pH
This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4-5 hours | [3][6][8][11] |
| 7.0 | Ambient | ~7 hours | [6][12] |
| 8.0 | 4 | ~1 hour | [3][6] |
| 8.5 | Room Temperature | 125-180 minutes | [6] |
| 8.6 | 4 | 10 minutes | [3][6][8][11] |
| 9.0 | Room Temperature | Minutes | [6] |
Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[9]
Table 2: Recommended Reaction Conditions for Protein Crosslinking
This table provides a starting point for optimizing crosslinking reactions.
| Parameter | Recommended Condition | Rationale | Source(s) |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity with ester stability. | [1][3][13] |
| Buffer Type | Amine-free (e.g., PBS, HEPES, Borate) | Avoids competition for the NHS ester. | [1][3][6][8] |
| Temperature | Room Temperature (1-4 hours) or 4°C (overnight) | Lower temperature reduces hydrolysis for longer incubations. | [1][3] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentration favors aminolysis over hydrolysis. | [1][9] |
| Crosslinker:Protein Molar Ratio | 10:1 to 50:1 | Ensures sufficient crosslinker for reaction; may require optimization. | [1][9][14] |
| Quenching Reagent | 20-50 mM Tris or Glycine | Stops the reaction by consuming unreacted NHS esters. | [1][14][15] |
Types of NHS Ester Crosslinkers
NHS ester crosslinkers are available in various forms to suit different experimental needs.
-
Homobifunctional Crosslinkers: These contain two NHS ester groups and are used to link molecules with the same functional group (primary amines).[10] They are commonly used to study protein-protein interactions by "locking" interacting proteins together.[10] Examples include Disuccinimidyl suberate (B1241622) (DSS).[10]
-
Heterobifunctional Crosslinkers: These possess an NHS ester on one end and a different reactive group (e.g., maleimide, pyridyldithiol, photoreactive phenyl azide) on the other.[8][16][17] This allows for sequential, specific conjugations between different functional groups.
-
Modified Crosslinkers:
-
Sulfo-NHS Esters: Contain a sulfonate group that renders them water-soluble and membrane-impermeable.[10][17] This is ideal for cell surface crosslinking experiments.[17]
-
PEGylated (PEG) Spacers: Incorporate polyethylene (B3416737) glycol linkers to enhance water solubility and reduce potential aggregation or immunogenicity of the conjugate.[14][15]
-
Cleavable Spacers: Contain a linker, such as a disulfide bond, that can be broken under specific conditions (e.g., with reducing agents).[14] This is useful for identifying crosslinked peptides in mass spectrometry.[14]
-
Potential Side Reactions
While highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, especially when primary amines are scarce or inaccessible.[1][7] These side reactions are generally less efficient, and the resulting linkages are often less stable than amide bonds.[1][3]
-
Hydroxyl Groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages that are susceptible to hydrolysis.[1]
-
Sulfhydryl Groups: The sulfhydryl group of cysteine can form a thioester, which is also less stable than an amide bond.[1]
Experimental Protocols
The following are generalized protocols. Optimization is often required for specific applications.[1]
This protocol is suitable for identifying protein-protein interactions using a homobifunctional NHS ester.[1]
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[1]
-
Disuccinimidyl suberate (DSS) or other homobifunctional NHS ester.[1]
-
Anhydrous DMSO or DMF.[1]
-
Quenching buffer: 1 M Tris-HCl, pH 7.5.[1]
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange via dialysis or a desalting column.[1][15]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS (e.g., 25 mM) in anhydrous DMSO or DMF.[1] Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration that gives a 20- to 50-fold molar excess of crosslinker over the protein.[9] The final concentration of the organic solvent should not exceed 10%.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[15]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1][15] Incubate for 15 minutes at room temperature.[1]
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[1]
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester, such as a fluorescent dye or biotin.[1]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[1]
-
NHS ester of the desired label.[1]
-
Anhydrous DMSO or DMF.[1]
-
Reaction buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.3-8.5.[1][13]
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1]
-
Purification column (e.g., desalting or gel filtration column).[1]
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[1]
-
NHS Ester Preparation: Immediately before use, prepare a stock solution of the NHS ester label in anhydrous DMSO or DMF.[1]
-
Conjugation Reaction: Add a calculated amount of the NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point.[1]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a light-sensitive label.[1]
-
Quenching (Optional): Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[1]
-
Purification: Remove unreacted label and byproducts by passing the reaction mixture over a desalting or gel filtration column.[1][6]
Conclusion
NHS ester crosslinkers are powerful and versatile reagents for bioconjugation.[1] A thorough understanding of their reaction mechanism, the critical influence of pH, and other experimental parameters is paramount for the successful design and execution of crosslinking experiments.[1] By carefully controlling reaction conditions and selecting the appropriate crosslinker, researchers can reliably form stable covalent linkages, enabling a wide array of applications in research, diagnostics, and therapeutic development.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. korambiotech.com [korambiotech.com]
Disuccinimidyl Glutarate (DSG): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker widely utilized in biological research to covalently link interacting proteins and stabilize protein-protein and protein-DNA interactions. Its membrane-permeable nature allows for in vivo crosslinking, providing a snapshot of molecular interactions within a cellular context. This technical guide provides an in-depth overview of the physical and chemical properties of DSG, detailed experimental protocols for its application, and a summary of its use in elucidating cellular signaling pathways.
Core Properties of Disuccinimidyl Glutarate
DSG is a crystalline solid that is sparingly soluble in aqueous buffers but readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is crucial to handle DSG in a moisture-free environment as the NHS esters are susceptible to hydrolysis. For optimal stability, it should be stored at -20°C and desiccated.[1][2]
Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₄N₂O₈ | [1][3] |
| Molecular Weight | 326.26 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Purity | ≥95% - ≥98% | [1][3][6] |
| Melting Point | 130-136°C to 168-172°C (Varies by supplier) | [7][8] |
| Spacer Arm Length | 7.7 Å (5 atoms) | [2] |
| CAS Number | 79642-50-5 | [1][3] |
Solubility and Stability
| Solvent | Solubility | Reference(s) |
| DMSO | ~20 mg/mL | [1][9] |
| DMF | ~10 mg/mL | [1][9] |
| DMSO:PBS (1:5, pH 7.2) | ~0.15 mg/mL | [1][9] |
| Aqueous Buffers | Sparingly soluble | [1] |
Stability: DSG is stable for at least four years when stored at -20°C.[1] Aqueous solutions of DSG are not recommended for storage for more than one day due to hydrolysis of the NHS esters.[1]
Chemical Reactivity and Mechanism
DSG contains two amine-reactive NHS esters at each end of a glutarate spacer. These NHS esters react efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-termini of proteins) in a pH range of 7-9 to form stable, covalent amide bonds.[2] This reaction releases N-hydroxysuccinimide as a byproduct.
Experimental Protocols
In Vitro Protein Crosslinking
This protocol provides a general workflow for crosslinking purified proteins in solution.
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.0.
-
Disuccinimidyl glutarate (DSG).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine).
Procedure:
-
Protein Preparation: Ensure the protein sample is at a suitable concentration (typically 0.1-2 mg/mL).
-
DSG Stock Solution: Immediately before use, prepare a stock solution of DSG in anhydrous DMSO or DMF (e.g., 25 mM). Allow the DSG vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.
In Vivo Crosslinking for Chromatin Immunoprecipitation (ChIP)
DSG is often used in a two-step crosslinking procedure with formaldehyde (B43269) for ChIP assays to effectively capture protein-DNA complexes, especially those involving proteins that do not directly bind to DNA but are part of larger protein complexes.
Materials:
-
Cultured cells.
-
Phosphate-buffered saline (PBS).
-
DSG.
-
Anhydrous DMSO.
-
Formaldehyde (37%).
-
Glycine (B1666218) solution (e.g., 1.25 M).
-
Cell lysis buffer.
Procedure:
-
Cell Preparation: Harvest and wash cells with PBS to remove amine-containing media components.
-
DSG Crosslinking: Resuspend the cell pellet in PBS. Prepare a fresh stock solution of DSG in DMSO and add it to the cell suspension to a final concentration of 1-2 mM. Incubate at room temperature for 30-45 minutes with gentle rotation.
-
Formaldehyde Crosslinking: Add formaldehyde to the cell suspension to a final concentration of 1% and incubate for 10-15 minutes at room temperature.
-
Quenching: Add glycine solution to a final concentration of 125 mM and incubate for 5 minutes at room temperature to quench the formaldehyde.
-
Cell Lysis and Downstream Processing: Pellet the cells, wash with PBS, and proceed with the desired ChIP protocol, including cell lysis, chromatin shearing, immunoprecipitation, and analysis.
Applications in Signaling Pathway Analysis
DSG is a valuable tool for studying transient and stable protein-protein interactions within signaling pathways. Its ability to permeate cell membranes allows for the capture of intracellular signaling complexes in their native environment.
Insulin (B600854) Signaling
DSG has been used in the study and isolation of the insulin receptor.[1] The insulin signaling pathway is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase. This binding event leads to receptor autophosphorylation and the recruitment of various substrate proteins, such as Insulin Receptor Substrate (IRS) proteins. DSG can be used to crosslink the IR to its immediate binding partners, facilitating the identification and characterization of the initial signaling complex.
TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is initiated by the binding of TGF-β ligands to a heteromeric complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of downstream SMAD proteins. Chemical crosslinking has been instrumental in demonstrating that the TGF-β receptors form hetero-oligomeric complexes in the presence of the ligand. While specific studies citing DSG for this purpose were not prominently found, its properties make it a suitable tool for stabilizing the TGF-β receptor complex for further analysis.
Safety and Handling
Disuccinimidyl glutarate is classified as an irritant and should be handled with care. It can cause skin, eye, and respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
In case of exposure, follow standard first-aid procedures and seek medical attention if irritation persists.
Conclusion
Disuccinimidyl glutarate is a versatile and effective crosslinking agent for studying protein-protein and protein-DNA interactions. Its membrane permeability makes it particularly valuable for in vivo studies, allowing for the stabilization of molecular complexes in their native cellular environment. By understanding its chemical properties and following established protocols, researchers can leverage DSG to gain significant insights into cellular processes and signaling pathways. As with all chemical reagents, proper safety precautions must be observed during its handling and disposal.
References
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. medkoo.com [medkoo.com]
- 3. Disuccinimidyl glutarate (DSG) [proteochem.com]
- 4. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Systematic Identification of Oncogenic EGFR Interaction Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring DNA-binding Proteins with In Vivo Chemical Cross-linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
A Beginner's Guide to DSG Crosslinking for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Disuccinimidyl glutarate (DSG), a popular crosslinking agent used to study protein-protein interactions. This guide is tailored for researchers new to the technique, offering detailed protocols, data summaries, and visual aids to facilitate understanding and successful experimental design.
Introduction to Chemical Crosslinking and DSG
Chemical crosslinking is a powerful technique used to covalently link interacting molecules, thereby "capturing" transient or weak interactions for subsequent analysis. This method is invaluable for elucidating protein-protein interaction networks, mapping binding sites, and stabilizing protein complexes for structural studies.[1]
Disuccinimidyl glutarate (DSG) is a homobifunctional crosslinker, meaning it has two identical reactive groups connected by a spacer arm.[2] Specifically, DSG contains two N-hydroxysuccinimide (NHS) esters at either end of a 5-carbon spacer.[2][3] These NHS esters react efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2][4] Its membrane-permeable nature makes it particularly useful for in vivo crosslinking studies within intact cells, allowing researchers to investigate interactions in their native environment.[2][5]
Properties and Mechanism of Action of DSG
Understanding the chemical and physical properties of DSG is crucial for its effective use in experiments.
Key Properties of DSG
A summary of the quantitative data for DSG is presented in the table below.
| Property | Value | Reference(s) |
| Alternative Names | Disuccinimidyl glutarate, Di(N-succinimidyl) glutarate | [6][7] |
| CAS Number | 79642-50-5 | [7][8] |
| Molecular Formula | C13H14N2O8 | [7][8] |
| Molecular Weight | 326.26 g/mol | [2][7][8] |
| Spacer Arm Length | 7.7 Å | [2][6][7] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester (homobifunctional) | [2][5] |
| Target Moiety | Primary amines (-NH2) | [2][4] |
| Solubility | Soluble in organic solvents (DMSO, DMF); partially soluble in water | [5][9][10] |
| Membrane Permeability | Permeable | [2][5][9] |
| Cleavability | Non-cleavable | [1][5] |
| Storage Conditions | -20°C, desiccated | [5][7] |
Mechanism of Action
The crosslinking reaction with DSG is a two-step process. First, one of the NHS esters reacts with a primary amine on one protein, forming a stable amide bond and releasing an NHS molecule. The second NHS ester at the other end of the spacer arm is then free to react with a primary amine on a nearby, interacting protein. This creates a covalent bridge between the two proteins, effectively "freezing" their interaction.[2] The optimal pH for this reaction is between 7 and 9.[3][7]
Caption: Mechanism of DSG crosslinking proteins A and B.
Experimental Protocol for DSG Crosslinking
This section provides a general protocol for protein crosslinking using DSG. Optimization of parameters such as concentration, incubation time, and temperature is often necessary for specific applications.
Materials
-
DSG Crosslinker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Borate) at pH 7.2-8.0.[4][6]
-
Quenching Buffer: 1M Tris or 1M Glycine, pH 7.5
-
Protein sample
Procedure
-
Reagent Preparation:
-
Allow the vial of DSG to equilibrate to room temperature before opening to prevent moisture condensation.[4][7] DSG is moisture-sensitive.[4][7]
-
Immediately before use, prepare a stock solution of DSG in anhydrous DMSO or DMF, typically at a concentration of 10-50 mM.[6][7] Do not store DSG in solution.[4]
-
-
Crosslinking Reaction:
-
Ensure your protein sample is in an amine-free buffer at the desired concentration.
-
Add the DSG stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM.[4] A common starting point is a 10- to 50-fold molar excess of DSG to protein.[4] For lower protein concentrations, a higher molar excess is generally required.[6]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-3 hours.[4][6][7]
-
-
Quenching:
-
Analysis:
-
The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Unreacted and quenched crosslinker can be removed by methods like dialysis or gel filtration if necessary.[6]
-
Caption: General experimental workflow for DSG crosslinking.
Advantages and Disadvantages of DSG
Choosing the right crosslinker is critical for the success of an experiment. Here are the pros and cons of using DSG:
Advantages:
-
Membrane Permeable: DSG can cross cell membranes, making it ideal for studying intracellular protein interactions within living cells.[2][5][9]
-
Short Spacer Arm: The 7.7 Å spacer arm provides distance constraints for mapping protein interaction interfaces and can lead to different crosslinking patterns compared to longer crosslinkers.[1][11]
-
Amine-Reactivity: NHS esters provide efficient and specific targeting of primary amines under physiological to slightly basic conditions.[2][4]
Disadvantages:
-
Water Insolubility: DSG must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer, which might affect protein structure for some sensitive proteins.[4][5] For a water-soluble alternative with the same spacer arm, BS2G can be used.[1][3]
-
Non-cleavable: The amide bonds formed by DSG are stable and not easily cleaved. This can complicate the analysis of crosslinked complexes by mass spectrometry. For applications requiring cleavage, other crosslinkers like DSSO may be more suitable.[1]
-
Moisture-Sensitive: The NHS esters are susceptible to hydrolysis, requiring careful handling and fresh preparation of solutions.[4]
Applications in Research
DSG has been widely used in various applications to study protein interactions:
-
Protein-Protein Interaction Studies: The primary application of DSG is to identify and characterize both stable and transient protein-protein interactions.[1][2]
-
Chromatin Immunoprecipitation (ChIP): DSG is often used in a two-step crosslinking procedure with formaldehyde (B43269) for ChIP assays.[9][12] The initial DSG crosslinking stabilizes protein-protein interactions, which improves the capture of protein complexes that may not directly bind to DNA but are part of a larger chromatin-associated complex.[5][12]
-
Structural Biology: By providing distance constraints between amino acid residues, DSG crosslinking coupled with mass spectrometry (XL-MS) can help in the structural modeling of proteins and protein complexes.[2][11]
Example: Elucidating Transcription Factor Complexes
A common application of DSG is in the study of transcription factor complexes. Many transcription factors do not bind directly to DNA but are recruited to promoter regions through interactions with other DNA-binding proteins. Formaldehyde alone may not efficiently capture these indirect interactions.[12]
Caption: Two-step crosslinking in a TF complex for ChIP.
By first treating cells with DSG, the protein-protein interactions within the transcription factor complex are stabilized. A subsequent treatment with formaldehyde then crosslinks the DNA-binding protein to the DNA. This two-step approach enhances the immunoprecipitation of the entire complex, allowing for the identification of all its components.[12]
Conclusion
DSG is a versatile and valuable tool for researchers studying protein interactions. Its ability to permeate cell membranes and capture interactions in vivo provides significant advantages. By understanding its chemical properties, mechanism of action, and following a carefully optimized protocol, researchers can successfully employ DSG to gain deeper insights into the complex networks of protein interactions that govern cellular processes.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medkoo.com [medkoo.com]
- 3. covachem.com [covachem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. covachem.com [covachem.com]
- 7. proteochem.com [proteochem.com]
- 8. Disuccinimidyl glutarate | C13H14N2O8 | CID 4432628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Disuccinimidyl glutarate | 79642-50-5 [chemicalbook.com]
- 10. Disuccinimidyl glutarate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. A top-down approach to protein structure studies using chemical cross-linking and Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Disuccinimidyl Glutarate (DSG) for Capturing Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Core Principles of DSG in Protein Interaction Analysis
Disuccinimidyl glutarate (DSG) is a powerful tool in the study of protein-protein interactions. It is a homobifunctional crosslinking agent, meaning it has two identical reactive groups.[1] These reactive groups are N-hydroxysuccinimide (NHS) esters, which readily react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[2] This reaction forms a stable, covalent amide bond, effectively creating a "molecular bridge" between interacting proteins.[3][4]
The key to DSG's utility lies in its defined spacer arm, which is approximately 7.7 angstroms (Å) long.[3][5][6] This short and fixed length means that DSG can only crosslink proteins that are in close proximity, providing valuable spatial information about protein complexes.[7] Its membrane-permeable nature also allows for in vivo crosslinking within intact cells, enabling the capture of transient or weak interactions that might otherwise be missed.[3][7][8]
DSG is frequently used in conjunction with other techniques, such as mass spectrometry (XL-MS) and chromatin immunoprecipitation (ChIP) assays, to identify interacting partners and map the architecture of protein complexes.[3][7] In ChIP assays, for instance, DSG can be used in a two-step crosslinking process with formaldehyde (B43269) to more effectively capture protein-DNA complexes.[1][6]
Chemical and Physical Properties of DSG
A clear understanding of DSG's properties is crucial for its effective application.
| Property | Value | References |
| Molecular Weight | 326.26 g/mol | [2][4][5] |
| Spacer Arm Length | 7.7 Å | [2][3][5][6] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [1][2][4][7] |
| Target Specificity | Primary amines (e.g., lysine, N-terminus) | [2][4][5][7] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [3][4][5] |
| Permeability | Membrane-permeable | [3][6][7][8] |
| Cleavability | Non-cleavable | [1][3] |
Experimental Protocols
General Protein Crosslinking Protocol
This protocol provides a general framework for crosslinking proteins in solution.
-
Sample Preparation: Prepare the protein sample in a suitable reaction buffer, such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0.[4][8] Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the protein for reaction with DSG.[4]
-
DSG Solution Preparation: Immediately before use, dissolve DSG in a dry organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-25 mM.[4][8] It is important to bring the DSG vial to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS esters.[4]
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM.[4] The optimal concentration will depend on the specific proteins and their concentrations. A general guideline is to use a 10- to 50-fold molar excess of DSG to protein.[4]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[4] Incubate for 15 minutes at room temperature to ensure all unreacted DSG is quenched.[4]
-
Downstream Analysis: The cross-linked protein sample is now ready for downstream analysis, such as SDS-PAGE, western blotting, or mass spectrometry.
In Vivo Crosslinking Protocol
This protocol is designed for crosslinking proteins within living cells.
-
Cell Preparation: Culture cells to the desired density. Harvest the cells and wash them with a suitable buffer like PBS.
-
DSG Treatment: Resuspend the cells in the crosslinking buffer and add the freshly prepared DSG solution to the desired final concentration.
-
Incubation: Incubate the cells for a specific time, which may need to be optimized for the cell type and target proteins.
-
Quenching: Quench the reaction by adding a quenching buffer.
-
Cell Lysis and Analysis: Lyse the cells to extract the cross-linked protein complexes for further analysis.
Visualizing Workflows and Pathways
Logical Flow of a DSG Crosslinking Experiment
The following diagram illustrates the key decision points and steps in a typical DSG crosslinking experiment.
Caption: A logical workflow for a typical DSG crosslinking experiment.
Reaction Mechanism of DSG with Primary Amines
This diagram illustrates the chemical reaction between DSG and the primary amines on proteins.
Caption: The reaction of DSG with primary amines on proteins.
By understanding the theoretical basis and following meticulous experimental protocols, researchers can effectively utilize DSG to gain valuable insights into the intricate world of protein-protein interactions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Di-(N-succinimidyl) glutarate (DSG) — CF Plus Chemicals [cfplus.cz]
- 6. DSG Crosslinker 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]
- 7. medkoo.com [medkoo.com]
- 8. covachem.com [covachem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Crosslinking in Mammalian Cells using DSG
For Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinking agent widely utilized for in vivo studies of protein-protein interactions within mammalian cells. Its cell-membrane permeability allows for the stabilization of intracellular protein complexes in their native environment. This document provides detailed protocols and application notes for the effective use of DSG in mammalian cell systems.
Introduction to DSG Crosslinking
DSG is an N-hydroxysuccinimide (NHS) ester crosslinker that forms stable amide bonds with primary amines, primarily found on the ε-amine of lysine (B10760008) residues and the N-termini of proteins.[1][2] With a spacer arm length of 7.7 Å, DSG is particularly effective at capturing close-proximity protein interactions.[2][3] Its ability to permeate cell membranes makes it an invaluable tool for trapping transient and weak protein interactions within living cells, providing a "snapshot" of the cellular interactome at a given moment.[2][3][4]
Key Characteristics of DSG:
| Feature | Description |
| Reactivity | Reacts with primary amines (lysines, N-termini).[1] |
| Spacer Arm Length | 7.7 Å.[2][3] |
| Cell Permeability | Yes, allowing for in vivo crosslinking.[2][4] |
| Solubility | Water-insoluble; requires an organic solvent like DMSO or DMF for stock solutions.[1][2] |
| Cleavability | Non-cleavable. |
Experimental Protocols
General In Vivo Crosslinking of Mammalian Cells
This protocol is a general guideline for crosslinking cultured mammalian cells and can be optimized for specific cell lines and target proteins.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293) at 80-90% confluency.[3]
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.[3]
-
Disuccinimidyl glutarate (DSG).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3]
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine (B1666218).[1][3]
-
Ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[3]
Protocol:
-
Cell Preparation:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with pre-warmed PBS to remove any residual media components that may contain primary amines.[3]
-
-
Crosslinker Preparation (Prepare Fresh):
-
Crosslinking Reaction:
-
Add pre-warmed PBS to the cells. For a 10 cm plate, use approximately 9.9 mL.
-
Add the 100 mM DSG stock solution to the PBS on the plate to achieve the desired final concentration (typically 1-2 mM). For a 1 mM final concentration in 10 mL, add 100 µL of the 100 mM stock.[3]
-
Gently swirl the plate to ensure even mixing.
-
Incubate the cells at 37°C for 30 minutes.[3] Alternatively, incubation can be performed at room temperature for 30-45 minutes or on ice for 2 hours.[1][2]
-
-
Quenching:
-
Cell Lysis:
-
Aspirate the crosslinking/quenching solution.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors to the plate.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed with downstream applications such as immunoprecipitation and western blotting.
-
Dual Crosslinking Protocol for Chromatin Immunoprecipitation (ChIP)
This two-step crosslinking protocol is designed to capture both protein-protein and protein-DNA interactions, which is particularly useful for studying chromatin-associated protein complexes.[6] The order of crosslinker addition is critical.[7]
Materials:
-
Cultured mammalian cells.
-
PBS.
-
DSG.
-
Anhydrous DMSO.
-
Formaldehyde (B43269) (37% solution).
-
Glycine (1.25 M stock solution).
-
Cell lysis and ChIP buffers.
Protocol:
-
Protein-Protein Crosslinking (DSG):
-
Protein-DNA Crosslinking (Formaldehyde):
-
Downstream Processing:
-
Pellet the cells and wash with ice-cold PBS.
-
Proceed with cell lysis, chromatin shearing, and immunoprecipitation as per a standard ChIP protocol.
-
Quantitative Data and Comparisons
The choice of crosslinker and its concentration can significantly impact the outcome of an experiment. The following table summarizes typical working parameters for DSG.
| Parameter | Recommended Range | Notes |
| DSG Concentration | 0.25 - 5 mM[1] | Optimal concentration should be determined empirically for each cell type and application. |
| Incubation Time | 30-45 min at RT/37°C[3][7] | Longer incubation on ice (e.g., 2 hours) can also be used.[1] |
| Quenching Agent | Tris or Glycine | Final concentration typically 20-90 mM.[1][3] |
| Quenching Time | 15 minutes at RT[1][3] |
Comparison with DSS:
Disuccinimidyl suberate (B1241622) (DSS) is another commonly used NHS-ester crosslinker. While chemically similar to DSG, it has a longer spacer arm (11.4 Å).[3]
| Feature | DSG | DSS |
| Spacer Arm Length | 7.7 Å[3] | 11.4 Å[3] |
| Application Focus | Capturing very close-proximity interactions.[3] | Capturing interactions over a slightly larger distance. |
| Potential Outcome | May result in fewer identified crosslinks due to the shorter spacer.[3] | May identify more crosslinks, but with a potential for capturing non-interacting proteins in close vicinity.[3] |
In one study comparing the two, DSS identified 22 non-redundant cross-links in a protein mixture, while DSG identified only 10 under the same conditions, highlighting the impact of the spacer arm length.[3]
Diagrams and Workflows
Experimental Workflow for In Vivo Crosslinking
Caption: General experimental workflow for in vivo crosslinking using DSG.
Conceptual Diagram of DSG Crosslinking
Caption: Stabilization of a protein-protein interaction by DSG crosslinking.
Important Considerations and Troubleshooting
-
DSG is moisture-sensitive: Always allow the vial to equilibrate to room temperature before opening to prevent condensation and hydrolysis of the NHS esters.[1][5] Store desiccated at -20°C.[5]
-
Prepare DSG solution fresh: Do not store DSG in solution as it readily hydrolyzes, especially in the presence of water.[1]
-
Buffer choice is critical: Avoid buffers containing primary amines (e.g., Tris, glycine) during the crosslinking reaction as they will compete with the target proteins for reaction with the NHS esters.[1] Phosphate, bicarbonate, HEPES, and borate (B1201080) buffers are suitable.[1]
-
Optimization is key: The optimal concentration of DSG and incubation time can vary between cell types and the specific protein complex being studied. It is recommended to perform a titration experiment to determine the best conditions.
-
Insoluble aggregates: Occasionally, insoluble aggregates may form when DSG is added to the cell suspension. This has been observed not to significantly affect the crosslinking efficiency.[7]
By following these protocols and considerations, researchers can effectively utilize DSG to capture and study protein-protein interactions within the complex and dynamic environment of living mammalian cells.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. proteochem.com [proteochem.com]
- 6. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigenome-noe.net [epigenome-noe.net]
- 8. Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Disuccinimidyl Glutarate (DSG) in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive N-hydroxysuccinimide (NHS) ester crosslinker that has proven to be a valuable tool in chromatin immunoprecipitation (ChIP) assays.[1][2] Its use, often in conjunction with formaldehyde (B43269), constitutes a "dual-crosslinking" or "two-step crosslinking" strategy that enhances the capture of protein-DNA complexes, particularly those that are transient or involve proteins not directly bound to DNA.[3][4][5]
Conventional ChIP protocols rely on formaldehyde, a zero-length crosslinker, to form protein-DNA and protein-protein crosslinks.[6] However, its short spacer arm (~2 Å) may not efficiently capture larger protein complexes or interactions where the protein of interest does not directly contact DNA.[7][8] DSG, with its longer spacer arm of 7.7 Å, can bridge more distant protein-protein interactions within chromatin-associated complexes.[2][3][6] This makes it particularly effective for studying transcription factors, co-activators, and other components of the transcriptional machinery that are in dynamic equilibrium with chromatin.[3][4]
The sequential use of DSG followed by formaldehyde fixation has been shown to significantly improve the efficiency of immunoprecipitation for certain targets like NF-κB, STAT3, ERα, and AR, leading to increased signal enrichment and a higher number of identified binding sites in ChIP-seq experiments.[4][5]
Data Presentation: Efficacy of DSG in ChIP Assays
The inclusion of a DSG crosslinking step prior to formaldehyde fixation has been demonstrated to improve ChIP results for various transcription factors. Below is a summary of comparative data from published studies.
| Target Protein | Cell Line | Fixation Method | Number of Binding Sites | Fold Enrichment (over IgG/Control Region) | Reference |
| ERα | MCF-7 | Formaldehyde (FA) only | ~5,000 | - | [4] |
| DSG + FA | ~10,000 | Higher enrichment observed | [4] | ||
| AR | LNCaP | Formaldehyde (FA) only | ~7,500 | - | [4] |
| DSG + FA | ~15,000 | Higher enrichment observed | [4] | ||
| FOXA1 | LNCaP | Formaldehyde (FA) only | ~12,500 | - | [4] |
| DSG + FA | ~20,000 | Higher enrichment observed | [4] | ||
| NF-κB/RelA | HeLa | Formaldehyde (FA) only | Lower Signal | 3.7 to 4.2-fold increase with TNF-α stimulation | [5] |
| DSG + FA | Higher Signal | Significantly enhanced signal | [5] | ||
| STAT3 | HepG2 | Formaldehyde (FA) only | Lower Signal | - | [5] |
| DSG + FA | Higher Signal | Enhanced capture of target gene | [5] |
Note: The exact number of binding sites and fold enrichment can vary depending on the specific experimental conditions, antibodies, and data analysis pipelines used.
Experimental Protocols
Protocol 1: Dual-Crosslinking ChIP using DSG and Formaldehyde
This protocol is adapted from established methods for a two-step crosslinking procedure in mammalian cells.[3][7]
Materials:
-
Phosphate-Buffered Saline (PBS), room temperature
-
PBS with 1 mM MgCl2
-
Disuccinimidyl glutarate (DSG) (Thermo Fisher Scientific, Cat. No. 20593 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Formaldehyde (37% solution)
-
Glycine (B1666218) (2.5 M stock solution)
-
Cell lysis and sonication buffers
-
Antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 80-90%) in 15 cm plates.
-
Wash the cells three times with room temperature PBS. Aspirate the final wash completely.[3]
-
-
DSG Crosslinking (Protein-Protein):
-
Immediately before use, prepare a 0.25 M DSG stock solution by dissolving 50 mg of DSG in 1 ml of DMSO.[3]
-
To each plate, add 10 ml of PBS containing 1 mM MgCl2.[3]
-
Add 80 µl of the 0.25 M DSG stock solution to each plate for a final concentration of 2 mM.[3] Swirl the plate immediately to ensure even mixing; the solution may briefly appear milky before clearing.[3]
-
-
Formaldehyde Crosslinking (Protein-DNA):
-
Quenching:
-
Add glycine to a final concentration of 125 mM to quench the formaldehyde crosslinking. For a 10 ml volume, add 500 µl of 2.5 M glycine stock.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Aspirate the solution and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation. The cell pellet can be stored at -80°C at this point.
-
Proceed with cell lysis according to your standard ChIP protocol.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in an appropriate sonication buffer.
-
Sonicate the chromatin to obtain fragments in the desired size range (e.g., 200-500 bp for ChIP-seq).[3] Note that dual-crosslinked chromatin may be more resistant to sonication, so optimization of sonication conditions may be necessary.[3][7]
-
-
Immunoprecipitation, Washing, Elution, and DNA Purification:
-
Proceed with the immunoprecipitation, washing, elution, reversal of crosslinks, and DNA purification steps as per your standard ChIP protocol.
-
Visualizations
Signaling Pathway Example: NF-κB Activation
DSG-ChIP is particularly effective for studying inducible transcription factors like NF-κB, which are part of larger protein complexes.
Caption: Simplified NF-κB signaling pathway leading to target gene expression.
Experimental Workflow: Dual-Crosslinking ChIP
The following diagram outlines the key steps in a dual-crosslinking ChIP experiment using DSG and formaldehyde.
References
- 1. DSG [Di(N-succinimidyl) glutarate] *CAS 79642-50-5* | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. epigenome-noe.net [epigenome-noe.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Dual Crosslinking with Formaldehyde and Disuccinimidyl Glutarate (DSG) for Enhanced Detection of Protein-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate protein-DNA interactions within the native cellular context. Standard ChIP protocols typically employ formaldehyde (B43269), a zero-length crosslinker, to covalently link proteins directly bound to DNA. However, this approach is often insufficient for capturing transient interactions or protein complexes that do not directly contact DNA but are tethered through protein-protein interactions. Dual crosslinking, utilizing a combination of a longer-chain, amine-reactive crosslinker like Disuccinimidyl glutarate (DSG) followed by formaldehyde, offers a robust solution to stabilize these larger protein complexes, thereby enhancing the detection of indirect protein-DNA associations.[1][2][3][4]
DSG, an N-hydroxysuccinimide (NHS) ester, possesses a longer spacer arm that efficiently crosslinks proteins within a complex by reacting with primary amines (e.g., lysine (B10760008) residues).[5] This initial protein-protein crosslinking step is then followed by formaldehyde treatment to capture the entire stabilized protein complex on the DNA. This two-step fixation strategy has been shown to improve the immunoprecipitation efficiency for transcription factors, co-regulators, and other chromatin-associated proteins that are part of larger regulatory complexes.[4][6][7][8]
These application notes provide a detailed protocol for performing dual crosslinking with DSG and formaldehyde for subsequent ChIP applications.
Principle of Dual Crosslinking
The dual crosslinking strategy involves a sequential fixation process to first stabilize protein-protein interactions and then capture the entire complex on the DNA.
Experimental Protocols
The following is a generalized protocol for dual crosslinking of adherent mammalian cells. Optimization of crosslinker concentrations and incubation times is crucial for different cell types and target proteins.[1][9]
Reagent Preparation
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Disuccinimidyl glutarate (DSG) Stock Solution: Prepare a 0.25 M to 0.5 M stock solution of DSG in anhydrous Dimethyl sulfoxide (B87167) (DMSO).[2][4] This solution should be prepared fresh.
-
Formaldehyde (FA) Solution: 37% formaldehyde. Use a high-quality, fresh stock.
-
Quenching Solution: 2.5 M Glycine.[2]
Dual Crosslinking Procedure
The entire procedure should be performed in a chemical fume hood.
-
Cell Preparation: Start with two confluent 15 cm dishes of adherent cells (approximately 1x10⁷ to 5x10⁷ cells per dish).[1][9]
-
Initial Wash: Aspirate the culture medium and wash the cells once with 10 mL of ice-cold PBS.
-
DSG Crosslinking:
-
Wash after DSG:
-
Formaldehyde Crosslinking:
-
Quenching:
-
Final Washes and Cell Harvesting:
-
Aspirate the quenching solution.
-
Wash the cells twice with 10 mL of ice-cold PBS.
-
Add 1-2 mL of ice-cold PBS with protease inhibitors and scrape the cells.
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[1]
-
The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for chromatin preparation.
-
Data Presentation: Comparison of Dual Crosslinking Protocols
The following table summarizes various dual crosslinking conditions reported in the literature, highlighting the variability that may be required for optimization.
| Parameter | Source 1[2] | Source 2[1][9] | Source 3[6] | Source 4[4] |
| Cell Type | HL-60 cells | Not specified | Caki2 renal carcinoma cells | A549 cells |
| DSG Concentration | 2 mM | 1.5 mM (EGS) | 3 mM | 2 mM |
| DSG Incubation Time | 45 min | 20-30 min | 5 min | 45 min |
| Formaldehyde Conc. | 1% (from 37% stock) | 0.75% - 1% | 1% | 1% |
| Formaldehyde Incubation | 15 min | 10 min | 1 min | 15 min |
| Quenching Agent | Glycine | Glycine | Quenching Buffer E | Tris in Lysis Buffer |
| Quenching Conc. | 125 mM (final) | 125 mM (final) | Not specified | Not specified |
| Quenching Time | Not specified | 5 min | 5 min | Not specified |
Note: EGS (ethylene glycol bis(succinimidyl succinate)) is another NHS-ester crosslinker with a similar mechanism to DSG.
Important Considerations and Troubleshooting
-
Order of Crosslinkers: It is critical to perform the DSG crosslinking before the formaldehyde fixation. Reversing the order can lead to inefficient DSG crosslinking due to the quenching of formaldehyde with glycine, which can interfere with DSG activity.[2]
-
Sonication: Dual-crosslinked chromatin is often more resistant to shearing by sonication.[2][4] It is essential to optimize sonication conditions to achieve the desired fragment size (typically 200-500 bp for ChIP-seq).[4]
-
Epitope Masking: Excessive crosslinking can mask the epitope recognized by the antibody, leading to reduced immunoprecipitation efficiency.[9][10] Optimization of both crosslinker concentrations and incubation times is crucial to balance efficient complex capture with epitope accessibility.
-
Reagent Quality: Always use fresh, high-quality formaldehyde and prepare DSG solutions immediately before use, as NHS esters are moisture-sensitive.
-
Controls: Include appropriate controls in your ChIP experiment, such as a formaldehyde-only crosslinked sample, to assess the benefit of the dual crosslinking procedure for your protein of interest.[11]
Conclusion
The dual crosslinking protocol using DSG and formaldehyde is a valuable method for enhancing the detection of protein complexes on chromatin, particularly for proteins that do not bind directly to DNA.[3][7] By stabilizing protein-protein interactions prior to protein-DNA crosslinking, this technique can significantly improve the signal-to-noise ratio in ChIP experiments and enable the study of a broader range of chromatin-associated factors.[3][6] Careful optimization of the protocol for the specific cell type and protein of interest is essential for successful implementation.
References
- 1. ChIP protocol: Dual cross-linking (Dual X-ChIP) [abcam.com]
- 2. epigenome-noe.net [epigenome-noe.net]
- 3. Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets. : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. covaris.com [covaris.com]
- 7. Dual Cross-Linking Chromatin Immunoprecipitation Protocol for Next-Generation Sequencing (ChIPseq) in Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 8. Bi-functional cross-linking reagents efficiently capture protein-DNA complexes in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. protocol-online.org [protocol-online.org]
- 11. researchgate.net [researchgate.net]
Optimizing Protein Crosslinking with Disuccinimidyl Glutarate (DSG): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker widely utilized in biological research to covalently link interacting proteins. Its cell-membrane permeability makes it an invaluable tool for studying protein-protein interactions within their native cellular environment. This document provides detailed application notes and protocols for the optimal use of DSG in protein crosslinking experiments, with a focus on achieving high efficiency and reproducibility.
Key Principles of DSG Crosslinking
DSG contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. With a spacer arm of 7.7 Å, DSG is suitable for capturing proteins that are in close proximity.[1][2] Due to its hydrophobic nature, DSG must first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being introduced to the aqueous reaction buffer.[3]
The efficiency of DSG crosslinking is influenced by several factors, including the concentration of the crosslinker and the protein, the buffer composition and pH, incubation time, and temperature. Careful optimization of these parameters is crucial for successful crosslinking experiments.
Quantitative Data Summary
The following tables summarize recommended DSG concentrations and reaction conditions for various applications. It is important to note that the optimal conditions should be empirically determined for each specific protein system.
Table 1: Recommended DSG Concentrations
| Application | Protein Concentration | Recommended DSG Concentration (Molar Excess) | Recommended DSG Concentration (Final) | Reference |
| General Protein Crosslinking | > 5 mg/mL | 10-fold | 0.25 - 5 mM | [4] |
| General Protein Crosslinking | < 5 mg/mL | 20 to 50-fold | 0.25 - 5 mM | [4] |
| Purified Protein Complex | 0.5 - 2.0 mg/mL | 20-fold | 0.5 - 5 mM | [2][5] |
| Integral Membrane Proteins | 0.1 - 0.5 mg | Not specified | 1 - 2 mM | [4] |
| In Vivo Crosslinking (ChIP) | ~4–6 × 10⁶ cells per 100 mm dish | Not applicable | 2 mM | [6][7] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale | Reference |
| Reaction Buffer | Non-amine containing buffers (e.g., PBS, HEPES, Borate) | Buffers with primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with DSG. | [1][4] |
| pH | 7.0 - 9.0 | The reaction of NHS esters with primary amines is most efficient at neutral to slightly basic pH. | [1][2] |
| Incubation Temperature | Room Temperature or 4°C | Lower temperatures can help to preserve the stability of protein complexes but will require longer incubation times. | [1][2][4] |
| Incubation Time | 30 - 60 minutes at Room Temperature | Longer incubation times are generally required at lower temperatures. | [2][4] |
| 2 - 3 hours at 4°C | [1][2] | ||
| Quenching Reagent | Tris or Glycine (B1666218) | These reagents contain primary amines that will react with and inactivate any excess DSG. | [1][2][4] |
| Quenching Concentration | 10 - 50 mM (final concentration) | Sufficient concentration is needed to effectively stop the crosslinking reaction. | [1][4] |
| Quenching Time | 15 - 20 minutes at Room Temperature | Allows for complete inactivation of the crosslinker. | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol is suitable for crosslinking purified protein complexes in solution.
Materials:
-
Purified protein sample in a non-amine containing buffer (e.g., PBS, pH 7.2-8.0)
-
DSG crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reaction tubes
Procedure:
-
Prepare DSG Stock Solution: Immediately before use, dissolve DSG in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.[1][2] DSG is moisture-sensitive, so ensure the vial is at room temperature before opening to prevent condensation.[2][4]
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the desired final concentration (refer to Table 1). A good starting point is a 20-fold molar excess of DSG to protein.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-3 hours at 4°C with gentle mixing.[1][2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[4]
-
Incubate to Quench: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSG is quenched.[4]
-
Downstream Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or Western blotting. Unreacted crosslinker and quenching reagent can be removed by dialysis or gel filtration if necessary.[1]
Protocol 2: In Vivo Crosslinking for Chromatin Immunoprecipitation (ChIP)
This protocol describes the first step of a two-step crosslinking procedure for ChIP, where proteins are first crosslinked to each other with DSG, followed by protein-DNA crosslinking with formaldehyde (B43269).[6]
Materials:
-
Adherent cells in culture
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Anhydrous DMSO
-
Formaldehyde (37%)
Procedure:
-
Cell Preparation: Wash cultured cells three times with PBS at room temperature.[6]
-
Prepare DSG Solution: Prepare a 0.25 M DSG stock solution in anhydrous DMSO immediately before use.[6]
-
DSG Crosslinking:
-
Add 10 ml of PBS to each 100 mm plate of cells.
-
Add 80 µL of the 0.25 M DSG stock solution to each plate for a final concentration of 2 mM.[6] Swirl the plate immediately to ensure the DSG dissolves and is evenly distributed.
-
Incubate at room temperature for 45 minutes.[6]
-
-
Wash: Wash the cells three times with PBS to remove excess DSG.[6] It is critical to efficiently wash away the DSG before the next step, as it can react with formaldehyde.[6]
-
Formaldehyde Crosslinking: Proceed with the standard formaldehyde crosslinking protocol for ChIP (e.g., add 10 ml of 1% formaldehyde in PBS and incubate for 10 minutes at room temperature).
-
Quenching and Downstream Processing: Quench the formaldehyde crosslinking with glycine and proceed with the remainder of the ChIP protocol (cell lysis, sonication, immunoprecipitation, etc.).
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for in vitro and in vivo crosslinking using DSG.
Caption: Workflow for in vitro protein crosslinking with DSG.
Caption: Two-step in vivo crosslinking workflow for ChIP using DSG.
References
- 1. covachem.com [covachem.com]
- 2. proteochem.com [proteochem.com]
- 3. DSG [Di(N-succinimidyl) glutarate] *CAS 79642-50-5* | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigenome-noe.net [epigenome-noe.net]
Application Notes and Protocols for Co-Immunoprecipitation using DSG Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing Disuccinimidyl glutarate (DSG), a membrane-permeable crosslinker, to stabilize protein-protein interactions for successful co-immunoprecipitation (Co-IP).
Introduction
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker commonly employed to covalently link interacting proteins. Its membrane permeability allows for in vivo crosslinking of both cytosolic and membrane-associated protein complexes.[1] DSG's N-hydroxysuccinimide (NHS) esters at both ends of a 7.7 Å spacer arm react with primary amines on lysine (B10760008) residues and N-termini of proteins, forming stable amide bonds.[2][3] This stabilizes transient or weak protein interactions, enabling their capture and identification through co-immunoprecipitation.
Mechanism of Action
DSG crosslinking is a two-step process. First, one NHS ester reacts with a primary amine on one protein. The second NHS ester then reacts with a primary amine on an interacting protein, creating a covalent crosslink between the two. This reaction is most efficient at a pH range of 7 to 9.[4]
Key Experimental Considerations
Successful crosslinking with DSG requires careful optimization of several parameters. The concentration of DSG, incubation time, and temperature can significantly impact the efficiency of crosslinking and the integrity of the protein complexes. It is crucial to quench the reaction to prevent non-specific crosslinking.
Data Presentation: Recommended Reagent Concentrations and Incubation Parameters
The following tables summarize the recommended starting concentrations and conditions for DSG crosslinking in a Co-IP workflow. Optimization may be required for specific protein complexes and cell types.
Table 1: DSG Stock and Working Concentrations
| Parameter | Recommended Range | Notes |
| DSG Stock Solution | 10-50 mM in dry DMSO or DMF | Prepare fresh immediately before use as DSG is moisture-sensitive.[1][2][4] |
| Final DSG Concentration | 0.25-5 mM | The optimal concentration depends on the protein concentration.[2] |
| Molar Excess of DSG to Protein | 10- to 50-fold | Use a higher molar excess for lower protein concentrations.[2] |
Table 2: Incubation and Quenching Conditions
| Parameter | Recommended Conditions | Notes |
| Incubation Temperature | Room temperature or 4°C | |
| Incubation Time | 30-60 minutes at room temperature | Longer incubation times (e.g., 2-3 hours) may be necessary at 4°C.[1][4] |
| Quenching Reagent | Tris or Glycine (B1666218) | These reagents contain primary amines that react with and inactivate excess DSG.[2] |
| Quenching Concentration | 10-200 mM | A final concentration of 20-50 mM is commonly used.[2][4] |
| Quenching Time | 15-20 minutes at room temperature |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for Co-IP using DSG and the chemical reaction of DSG with primary amines.
Caption: Experimental workflow for co-immunoprecipitation using DSG crosslinker.
Caption: Chemical reaction mechanism of DSG with primary amines on interacting proteins.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Co-IP with DSG crosslinking.
Materials:
-
Cells expressing the protein of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound
-
Dry DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Harvest:
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping or trypsinization, followed by washing with ice-cold PBS.
-
-
DSG Crosslinking:
-
Resuspend the cell pellet in PBS at an appropriate concentration.
-
Immediately before use, prepare a fresh stock solution of DSG in dry DMSO or DMF (e.g., 25 mM).[2]
-
Add the DSG stock solution to the cell suspension to achieve the desired final concentration (e.g., 1 mM).
-
Incubate at room temperature for 30 minutes with gentle rotation.[2]
-
-
Quenching:
-
Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM (e.g., 20-50 µL of 1 M Tris-HCl, pH 7.5 per 1 mL of cell suspension).[2]
-
Incubate at room temperature for 15 minutes with gentle rotation.[2]
-
Wash the cells twice with ice-cold PBS to remove excess crosslinker and quenching reagent.
-
-
Cell Lysis:
-
Lyse the crosslinked cells by resuspending the pellet in ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Add the primary antibody specific to the protein of interest to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Remove the supernatant and wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting, resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against the expected interacting partners.
-
Alternatively, for identification of novel interacting partners, the eluted sample can be analyzed by mass spectrometry.
-
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low yield of co-immunoprecipitated protein | Inefficient crosslinking | Optimize DSG concentration and incubation time. |
| Protein interaction is very transient | Perform crosslinking at a lower temperature (4°C) for a longer duration. | |
| Antibody epitope is masked by crosslinking | Try a different antibody targeting a different epitope. | |
| High background/non-specific binding | Insufficient quenching | Ensure complete quenching by using an adequate concentration of Tris or glycine. |
| Inadequate washing | Increase the number of wash steps and/or the stringency of the wash buffer. | |
| Over-crosslinking | Reduce the DSG concentration or incubation time. |
Conclusion
The use of DSG as a crosslinking agent is a powerful technique to stabilize and capture protein-protein interactions for co-immunoprecipitation. Careful optimization of the protocol, particularly the crosslinking and quenching steps, is essential for obtaining reliable and reproducible results. This guide provides a comprehensive framework for researchers to successfully implement DSG in their Co-IP experiments.
References
Application of Disuccinimidyl Glutarate (DSG) Crosslinker in Studying Membrane Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl glutarate (DSG) is a powerful biochemical tool for the structural and functional analysis of membrane protein complexes. As a homobifunctional, amine-reactive crosslinker, DSG covalently links interacting proteins that are in close proximity, effectively "freezing" transient interactions for subsequent analysis. Its membrane-permeable nature makes it particularly well-suited for in vivo crosslinking studies, allowing for the investigation of protein complexes within their native cellular environment.[1][2] This application note provides detailed protocols and data for utilizing DSG to elucidate the composition, stoichiometry, and interaction interfaces of membrane protein complexes, which is critical for understanding their roles in cellular signaling and for the development of targeted therapeutics.
DSG possesses a spacer arm of 7.7 Å, making it ideal for capturing proteins that are very close to one another.[3] The N-hydroxysuccinimide (NHS) esters at both ends of the DSG molecule react with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[1] This covalent stabilization is essential for trapping weak or transient protein-protein interactions that are often lost during traditional biochemical purification methods.[1]
Key Applications
-
Determination of Protein Complex Stoichiometry: DSG crosslinking can be used to determine the number of subunits in a membrane protein oligomer. By analyzing the molecular weight shifts of crosslinked species on SDS-PAGE, one can infer the oligomeric state of the complex.
-
Mapping Protein-Protein Interaction Interfaces: In conjunction with mass spectrometry (XL-MS), DSG crosslinking can identify the specific amino acid residues involved in protein-protein interactions. This provides high-resolution structural information that can be used to build and validate models of protein complexes.[4]
-
Capturing Transient Interactions: Many critical signaling events are mediated by transient protein interactions. The ability of DSG to rapidly and efficiently crosslink proteins in vivo allows for the capture and identification of these fleeting interactions.[5][6][7]
-
Studying Conformational Changes: Quantitative crosslinking-mass spectrometry (QXL-MS) can be employed to study changes in protein conformation and interaction dynamics in response to stimuli, such as ligand binding or drug treatment.[3][8]
Data Presentation
The successful application of DSG crosslinking is dependent on optimizing several key experimental parameters. The following tables summarize recommended starting conditions for DSG crosslinking experiments based on data from various sources. It is crucial to empirically determine the optimal conditions for each specific biological system.
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| DSG Concentration (Final) | 0.25 - 5 mM | The optimal concentration depends on the protein concentration and the desired degree of crosslinking. | --INVALID-LINK-- |
| Molar Excess of DSG to Protein | 10-fold to 50-fold | Higher molar excess is generally required for lower protein concentrations. | --INVALID-LINK-- |
| Protein Concentration | > 5 mg/mL (10-fold excess) < 5 mg/mL (20- to 50-fold excess) | Protein concentration influences the efficiency of crosslinking. | --INVALID-LINK-- |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers | The buffer must be free of primary amines (e.g., Tris, glycine). | --INVALID-LINK-- |
| pH | 7.0 - 9.0 | The reaction of NHS esters with primary amines is most efficient at neutral to slightly alkaline pH. | --INVALID-LINK-- |
| Reaction Time | 30 minutes at room temperature or 2 hours on ice | Longer incubation times may be necessary for crosslinking at lower temperatures. | --INVALID-LINK-- |
| Quenching Reagent | 20 - 50 mM Tris or Glycine | Quenching stops the crosslinking reaction by consuming unreacted DSG. | --INVALID-LINK-- |
| Quenching Time | 15 minutes at room temperature | Ensures all reactive DSG is quenched. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vivo Crosslinking of a Membrane Protein Complex
This protocol describes a general procedure for the in vivo crosslinking of a membrane protein complex in cultured mammalian cells.
Materials:
-
Cultured mammalian cells expressing the protein of interest
-
Phosphate-Buffered Saline (PBS), sterile
-
DSG (Disuccinimidyl glutarate)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Preparation: Grow cells to 80-90% confluency in an appropriate culture dish.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any residual serum proteins.
-
DSG Preparation: Immediately before use, prepare a 100 mM stock solution of DSG in anhydrous DMSO.
-
Crosslinking Reaction:
-
Aspirate the final PBS wash.
-
Add fresh, ice-cold PBS to the cells.
-
Add the DSG stock solution to the PBS to achieve the desired final concentration (e.g., 1 mM). Gently swirl the dish to mix.
-
Incubate the cells for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 to 1 mL of PBS). Incubate for 15 minutes at room temperature with gentle agitation.
-
Cell Lysis:
-
Aspirate the quenching solution and wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Downstream Analysis: The supernatant containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and Western blotting, or mass spectrometry analysis.
Protocol 2: Crosslinking of Integral Membrane Proteins in Isolated Membranes
This protocol is suitable for studying protein interactions within isolated membrane fractions.
Materials:
-
Isolated cell membranes (0.1-0.5 mg)
-
Phosphate-Buffered Saline (PBS)
-
DSG (Disuccinimidyl glutarate)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine)
Procedure:
-
Membrane Preparation: Resuspend the isolated membranes in an appropriate volume of ice-cold PBS.
-
DSG Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSG in anhydrous DMSO.
-
Crosslinking Reaction:
-
Add the DSG stock solution to the membrane suspension to a final concentration of 1-2 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.
-
Downstream Analysis: The crosslinked membranes can now be solubilized with an appropriate detergent for further analysis by methods such as blue native PAGE or co-immunoprecipitation.
Visualizations
Signaling Pathway: EGFR Dimerization and Downstream Activation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Upon ligand binding, EGFR undergoes dimerization, which leads to the activation of its intracellular kinase domain and the initiation of downstream signaling cascades. DSG crosslinking can be used to capture the transient EGFR dimers for analysis.
Caption: Ligand-induced EGFR dimerization and signaling.
Experimental Workflow: Identification of Membrane Protein Interactions using DSG and Mass Spectrometry
This workflow outlines the key steps involved in using DSG crosslinking coupled with mass spectrometry to identify interacting membrane proteins.
Caption: DSG crosslinking-mass spectrometry workflow.
Logical Relationship: Considerations for a Successful DSG Crosslinking Experiment
This diagram illustrates the key factors that need to be considered and optimized for a successful DSG crosslinking experiment.
Caption: Key factors for successful DSG crosslinking.
Conclusion
DSG is an invaluable tool for researchers studying the intricate world of membrane protein complexes. Its ability to covalently capture protein-protein interactions within their native cellular context provides a powerful approach to unraveling the composition, structure, and dynamics of these essential cellular machines. By carefully optimizing experimental conditions and leveraging downstream analytical techniques such as mass spectrometry, DSG crosslinking can provide unprecedented insights into the molecular mechanisms of membrane protein function, paving the way for novel therapeutic interventions.
References
- 1. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Membrane proteins structures: A review on computational modeling tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Super-Resolution Imaging for the Analysis of GPCR Oligomerization | MDPI [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Linking Mass Spectrometry to Capture Protein Network Dynamics of Cell Membranome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSG Crosslinker in Identifying Transient Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Disuccinimidyl glutarate (DSG), a non-cleavable and membrane-permeable crosslinker, for the successful identification and stabilization of transient protein-protein interactions (PPIs). Detailed protocols for both in vitro and in vivo crosslinking, as well as a specific protocol for co-immunoprecipitation (Co-IP) coupled with crosslinking, are provided.
Introduction to DSG Crosslinker
Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. It forms stable, covalent amide bonds with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) on interacting proteins.[1] Its relatively short spacer arm of 7.7 Å makes it an ideal tool for capturing proximal and transient protein interactions that might be missed with longer crosslinkers.[2] Being membrane-permeable, DSG is suitable for in vivo crosslinking studies in intact cells, effectively "freezing" protein complexes in their native environment.[3][4]
Key Applications
-
Stabilization of Transient Interactions: DSG is particularly effective at capturing weak or transient PPIs that are often lost during standard biochemical analyses.[4][5]
-
Co-Immunoprecipitation (Co-IP): When combined with Co-IP, DSG crosslinking can significantly enhance the detection of interacting partners by preventing the dissociation of protein complexes during the immunoprecipitation and washing steps.[6][7]
-
Protein-Chromatin Interactions: In conjunction with formaldehyde, DSG is used in a two-step crosslinking protocol to first capture protein-protein interactions within larger complexes, followed by fixing these complexes to DNA. This is particularly useful for studying transcription factor complexes and co-activators that may not directly bind to DNA.[1][8]
-
Structural Proteomics: The distance constraints provided by DSG crosslinks can be used in computational modeling to elucidate the three-dimensional structure of protein complexes.[9]
Data Presentation: Quantitative Parameters for DSG Crosslinking
The following tables summarize key quantitative data for the use of this compound and provide a comparison with a related crosslinker, Disuccinimidyl suberate (B1241622) (DSS).
Table 1: Properties of DSG and DSS Crosslinkers
| Property | Disuccinimidyl glutarate (DSG) | Disuccinimidyl suberate (DSS) | Reference(s) |
| Molecular Weight | 326.26 g/mol | 368.35 g/mol | [2] |
| Spacer Arm Length | 7.7 Å | 11.4 Å | [2] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | [1] |
| Target Specificity | Primary amines (-NH2) | Primary amines (-NH2) | [1] |
| Membrane Permeability | Permeable | Permeable | [3][10] |
Table 2: Recommended Reaction Conditions for DSG Crosslinking
| Parameter | Recommended Range | Reference(s) |
| In Vitro Crosslinking | ||
| DSG Concentration | 0.25 - 5 mM | [11] |
| Molar Excess (Crosslinker:Protein) | 10-fold to 50-fold | [2][11] |
| Incubation Time | 30 - 60 minutes at room temperature | [12] |
| 2 - 3 hours at 4°C | [3][12] | |
| pH | 7.0 - 9.0 | [12] |
| In Vivo Crosslinking | ||
| DSG Concentration | 1 - 2 mM | [1][8] |
| Incubation Time | 30 - 45 minutes at room temperature | [1][8] |
| Quenching Reagent | 20 - 200 mM Tris or Glycine | [3][12] |
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol describes the general procedure for crosslinking interacting proteins in a purified or semi-purified state.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Protein sample in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer) at pH 7.0-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Dialysis or desalting column
Procedure:
-
Equilibrate the vial of DSG to room temperature before opening to prevent moisture condensation.[12]
-
Immediately before use, prepare a 10-25 mM stock solution of DSG in anhydrous DMSO or DMF.[11]
-
Add the DSG stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[2][11]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-3 hours on ice.[12]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[11]
-
Incubate for 15 minutes at room temperature to stop the crosslinking reaction.[11]
-
Remove excess, unreacted crosslinker by dialysis or using a desalting column.[3]
-
The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: In Vivo Crosslinking of Proteins in Cultured Cells
This protocol details the steps for crosslinking proteins within intact cultured cells.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound
-
Anhydrous DMSO
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer containing protease inhibitors
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Immediately before use, prepare a 100 mM stock solution of DSG in anhydrous DMSO.
-
Dilute the DSG stock solution in pre-warmed PBS to the desired final concentration (typically 1-2 mM).[1][8]
-
Add the DSG-containing PBS to the cells and incubate at room temperature for 30-45 minutes.[1][8]
-
Quench the reaction by adding quenching buffer to a final concentration of approximately 90 mM and incubate for 15 minutes at room temperature.
-
Aspirate the crosslinking/quenching solution and wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate ice-cold cell lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris. The supernatant containing the crosslinked protein complexes is ready for downstream applications like immunoprecipitation.
Protocol 3: Co-Immunoprecipitation (Co-IP) with DSG Crosslinking
This protocol combines in vivo crosslinking with immunoprecipitation to isolate and identify interacting proteins.
Materials:
-
Materials from Protocol 2
-
Immunoprecipitation (IP) buffer
-
Antibody specific to the protein of interest
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
Sample buffer for SDS-PAGE
Procedure:
-
Perform in vivo crosslinking as described in Protocol 2 (Steps 1-8).
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with IP wash buffer to remove non-specific binding proteins.
-
Elute the crosslinked protein complexes from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry to identify the interacting partners.
Visualizations
Signaling Pathway: Simplified EGF Receptor Signaling
The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a process where transient protein-protein interactions are crucial. DSG can be used to capture the dimerization of EGFR and its interaction with downstream signaling molecules like Grb2.[5][7][13]
Caption: Simplified EGF Receptor signaling pathway.
Experimental Workflow: Co-Immunoprecipitation with DSG Crosslinking
This diagram outlines the key steps in performing a co-immunoprecipitation experiment coupled with DSG crosslinking to identify protein-protein interactions.
Caption: Workflow for Co-IP with DSG crosslinking.
References
- 1. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dsg2 via Src-mediated transactivation shapes EGFR signaling towards cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. covachem.com [covachem.com]
- 4. uab.edu [uab.edu]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. epigenome-noe.net [epigenome-noe.net]
- 9. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Dsg2 via Src-mediated transactivation shapes EGFR signaling towards cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
Quenching Disuccinimidyl Glutarate (DSG) Crosslinking Reactions: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker commonly used to study protein-protein interactions. It is cell membrane permeable, making it suitable for both intracellular and cell-surface crosslinking. After the crosslinking reaction, it is crucial to quench any unreacted DSG to prevent non-specific crosslinking and ensure the stability of the crosslinked complexes. This protocol details the use of Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), two common quenching agents, to terminate the DSG crosslinking reaction. Both molecules contain primary amines that react with the N-hydroxysuccinimide (NHS) esters of DSG, rendering them inactive.
Data Presentation: Comparison of Tris and Glycine for Quenching DSG
The following table summarizes the key quantitative parameters for quenching DSG crosslinking reactions with Tris and glycine, based on established protocols.
| Parameter | Tris | Glycine | Notes |
| Final Concentration | 10-500 mM[1][2][3] | 10-200 mM[1][4][5][6] | Higher concentrations of Tris (up to 500 mM) have been reported for NHS-ester crosslinkers.[3] For formaldehyde (B43269) crosslinking, very high concentrations of glycine (up to 2.9 M) have been used.[7] |
| Incubation Time | 10-15 minutes[2] | 15-20 minutes[1][4] | Incubation is typically performed at room temperature. |
| pH of Quenching Solution | pH 7.4-8.0[2][3] | pH should be neutral to basic to ensure the primary amine is reactive. | The primary amine on Tris and glycine is the reactive group for quenching. |
| Efficiency & Considerations | Considered a more efficient quencher than glycine for formaldehyde.[7][8][9] | Effective at quenching. | Tris may have the potential to reverse some crosslinks, particularly with formaldehyde, though this is less documented for NHS-esters.[7] Glycine is a smaller molecule and may have better access to sterically hindered unreacted DSG. |
Experimental Protocols
Materials:
-
Crosslinked sample (in a non-amine-containing buffer such as PBS, HEPES, or borate (B1201080) buffer)
-
Quenching solution:
-
1 M Tris-HCl, pH 7.5-8.0 stock solution
-
1 M Glycine stock solution
-
-
Reaction tubes
-
Pipettes
Protocol 1: Quenching DSG Crosslinking with Tris
-
Prepare Quenching Stock Solution: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.5-8.0.
-
Add Quenching Solution: Immediately following the DSG crosslinking reaction, add the 1 M Tris-HCl stock solution to the crosslinked sample to achieve a final concentration of 20-50 mM.[1] For example, add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction volume.
-
Incubate: Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.[1]
-
Proceed to Downstream Analysis: The quenched sample is now ready for downstream applications such as cell lysis, immunoprecipitation, SDS-PAGE, or mass spectrometry. Unreacted and quenched crosslinkers can be removed by methods like dialysis or gel filtration if necessary.[2][4]
Protocol 2: Quenching DSG Crosslinking with Glycine
-
Prepare Quenching Stock Solution: Prepare a 1 M stock solution of glycine. The pH will be slightly acidic and generally does not require adjustment for this application.
-
Add Quenching Solution: Immediately following the DSG crosslinking reaction, add the 1 M glycine stock solution to the crosslinked sample to achieve a final concentration of 20-50 mM.[1] For example, add 20-50 µL of 1 M glycine to a 1 mL reaction volume.
-
Incubate: Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.[1]
-
Proceed to Downstream Analysis: The quenched sample is now ready for downstream applications. As with Tris quenching, residual reagents can be removed via dialysis or gel filtration.[2][4]
Mandatory Visualizations
Caption: Workflow for DSG crosslinking and quenching.
Caption: Quenching reaction of DSG with an amine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. proteochem.com [proteochem.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - AT [thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. systemsbio.ucsd.edu [systemsbio.ucsd.edu]
- 6. arigobio.com [arigobio.com]
- 7. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Utilizing Disuccinimidyl Glutarate (DSG) for Cross-Linking Mass Spectrometry (XL-MS)
References
- 1. researchgate.net [researchgate.net]
- 2. Dsg2 via Src-mediated transactivation shapes EGFR signaling towards cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of MAP–kinase protein complexes and identification of candidate components by XL–TAP–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disuccinimidyl Glutarate (DSG) Crosslinker in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component that dictates the stability, efficacy, and safety of the ADC. Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker that serves as a non-cleavable linker in ADC development.[1][2] This application note provides a comprehensive workflow, including detailed protocols and data presentation, for the use of DSG in the development of ADCs.
DSG contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine (B10760008) residues) on the antibody and the drug-linker moiety, forming stable amide bonds.[3] The resulting non-cleavable linkage ensures that the cytotoxic payload is only released upon the complete degradation of the antibody backbone within the lysosome of the target cell.[2][4][5] This mechanism of action offers high plasma stability and minimizes premature drug release, thereby reducing off-target toxicity.[1][6][7]
DSG Crosslinker Workflow for ADC Development
The development of an ADC using the this compound involves a multi-step process, from the initial conjugation to the final characterization and in vitro evaluation. This workflow ensures the production of a stable and potent ADC with a defined drug-to-antibody ratio (DAR).
Data Presentation
Table 1: Representative Drug-to-Antibody Ratio (DAR) Optimization with DSG
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and safety. The following table presents hypothetical data on the optimization of DAR by varying the molar ratio of DSG and the drug-linker to the antibody.
| Antibody Concentration (mg/mL) | Molar Ratio (DSG:Drug-Linker:Ab) | Reaction Time (hours) | Average DAR (by HIC) | Aggregation (%) (by SEC) |
| 5 | 5:5:1 | 2 | 2.1 | < 2% |
| 5 | 10:10:1 | 2 | 3.8 | < 5% |
| 5 | 20:20:1 | 2 | 6.5 | > 10% |
| 10 | 10:10:1 | 2 | 4.2 | < 3% |
| 10 | 10:10:1 | 4 | 4.5 | < 4% |
Note: This data is for illustrative purposes and the optimal conditions should be determined empirically for each specific antibody and drug-linker combination.
Table 2: Comparative In Vitro Plasma Stability of ADCs
The stability of the linker is crucial to prevent premature payload release. This table compares the hypothetical plasma stability of an ADC with a non-cleavable DSG linker to one with a cleavable linker.
| ADC Linker Type | Incubation Time in Human Plasma (days) | % Intact ADC Remaining |
| Non-cleavable (DSG) | 0 | 100 |
| 1 | 98 | |
| 3 | 95 | |
| 7 | 92 | |
| Cleavable (e.g., Val-Cit) | 0 | 100 |
| 1 | 85 | |
| 3 | 70 | |
| 7 | 55 |
Note: Data is hypothetical and intended to illustrate the generally higher stability of non-cleavable linkers.[1][6][8]
Table 3: In Vitro Cytotoxicity (IC50) of a DSG-linked ADC
The potency of an ADC is determined by its half-maximal inhibitory concentration (IC50). This table shows representative IC50 values for a hypothetical HER2-targeted ADC with a DSG linker against different cell lines.
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 15 |
| BT-474 | High | 25 |
| MDA-MB-231 | Low | > 1000 |
| MCF-7 | Low | > 1000 |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.[9][10]
Experimental Protocols
Protocol 1: DSG Conjugation to Monoclonal Antibody
This protocol describes a general procedure for the conjugation of a drug-linker to a monoclonal antibody using the this compound.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Drug-linker with a primary amine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
DSG and Drug-Linker Preparation: Immediately before use, dissolve DSG and the drug-linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: a. Add the desired molar excess of the dissolved drug-linker to the mAb solution. b. Subsequently, add the same molar excess of the dissolved DSG to the mAb-drug-linker mixture. A typical starting molar excess is 10-fold of each reagent over the antibody. c. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
Protocol 2: Purification of the ADC by Size Exclusion Chromatography (SEC)
This protocol is for the removal of unreacted DSG, drug-linker, and quenching reagents from the conjugation reaction mixture.
Materials:
-
Conjugated ADC solution
-
SEC column with an appropriate molecular weight cutoff (e.g., for separating ~150 kDa ADC from small molecules)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC running buffer.
-
Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume.
-
Elution: Elute the sample with the SEC running buffer at a constant flow rate.
-
Fraction Collection: Monitor the elution profile at 280 nm. The ADC will elute in the initial high molecular weight peak. Collect fractions corresponding to this peak.
-
Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).
Protocol 3: Characterization of the ADC by Hydrophobic Interaction Chromatography (HIC)
HIC is used to determine the drug-to-antibody ratio (DAR) by separating ADC species with different drug loads.[11][12][13][14]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the purified ADC sample in Mobile Phase A.
-
Injection and Elution: Inject the sample onto the column. Elute the bound ADC species using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). Unconjugated antibody will elute first, followed by ADCs with increasing DAR.
-
Data Analysis: Monitor the chromatogram at 280 nm. The area of each peak corresponds to the relative abundance of each DAR species. Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency (IC50) of the ADC in killing target cancer cells.[15][16][17][18][19]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
Purified ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
Visualization of Intracellular Trafficking and Payload Release
ADCs with non-cleavable linkers like DSG rely on a specific intracellular pathway for payload release. The following diagram illustrates this process.
Upon binding to the target antigen on the cell surface, the ADC is internalized via receptor-mediated endocytosis.[20][21] The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway.[22][23] Within the highly proteolytic environment of the lysosome, the antibody is degraded, leading to the release of the cytotoxic payload still attached to the DSG linker and a single amino acid residue.[2][4][5] This payload-linker-amino acid catabolite then engages its intracellular target, ultimately inducing apoptosis.[21] The specific signaling pathways activated are dependent on the mechanism of action of the cytotoxic payload.[24]
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with DSG Crosslinker-Stabilized Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker that is permeable to cell membranes.[1][2] This property makes it a valuable tool for stabilizing transient or weak protein-protein interactions within their native cellular environment. By covalently linking interacting proteins, DSG provides a "snapshot" of the cellular interactome at a given moment. While traditionally used for applications such as immunoprecipitation and mass spectrometry, the stabilization of protein complexes with DSG opens up possibilities for their visualization in living cells.
These application notes provide a detailed guide for utilizing DSG to stabilize protein complexes for subsequent live-cell imaging. The protocols are designed to be a starting point for researchers, with an emphasis on optimization to balance the stabilization of protein complexes with the maintenance of cell viability and physiological relevance during imaging.
DSG Crosslinker Properties and Mechanism of Action
DSG contains two N-hydroxysuccinimide (NHS) esters at either end of a 7.7 Å spacer arm.[3][4] These NHS esters react with primary amines (on lysine (B10760008) residues and N-termini of proteins) to form stable amide bonds.[1] Because it can cross the cell membrane, DSG can be used to crosslink intracellular protein complexes in living cells.[2] The reaction is irreversible under physiological conditions.
Table 1: Properties of this compound
| Property | Value/Description | Source(s) |
| Full Name | Disuccinimidyl glutarate | [4] |
| Molecular Weight | 326.26 g/mol | [5] |
| Spacer Arm Length | 7.7 Å | [3][4] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1] |
| Target Residues | Primary amines (Lysine, N-termini) | [1] |
| Cell Permeability | Yes | [2] |
| Cleavability | Non-cleavable | [6] |
| Solubility | Insoluble in water; dissolve in DMSO or DMF | [3][4] |
Experimental Protocols
Protocol 1: General In Vivo Crosslinking with DSG for Endpoint Analysis
This protocol is a standard starting point for crosslinking proteins in living cells for subsequent analysis by methods such as immunoprecipitation or mass spectrometry. It can be adapted for live-cell imaging with careful optimization as described in Protocol 2.
Materials:
-
Cultured mammalian cells at 80-90% confluency
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Tris-HCl, pH 7.5
-
Ice-cold PBS
-
Cell lysis buffer of choice containing protease inhibitors
Procedure:
-
Equilibrate the DSG vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 100 mM stock solution of DSG in anhydrous DMSO.
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add pre-warmed PBS to the cells. For a 10 cm plate, use 9.9 mL of PBS.
-
To achieve a final concentration of 1 mM, add 100 µL of the 100 mM DSG stock solution to the PBS on the plate. Gently swirl the plate to mix. Note: Typical final concentrations range from 0.25 to 2 mM.[5][7]
-
Incubate the cells at 37°C for 30 minutes. Incubation times can be varied from 10 to 45 minutes.[3][4]
-
To quench the crosslinking reaction, add 1 mL of 1 M Tris-HCl, pH 7.5 (to a final concentration of approximately 90 mM) and incubate for 15 minutes at room temperature.[1]
-
Aspirate the crosslinking/quenching solution and wash the cells twice with ice-cold PBS.
-
Proceed with cell lysis for downstream applications.
Protocol 2: Investigational Protocol for Live-Cell Imaging Following DSG Crosslinking
Crucial Note: This protocol is intended as a starting point for investigation. The optimal DSG concentration and incubation time will be highly cell-type and application-dependent. It is essential to perform thorough viability and cytotoxicity assays to determine the appropriate conditions for your specific experiment. The irreversible nature of DSG crosslinking may affect the dynamics of the biological process you are observing.
Objective: To stabilize protein complexes with DSG while maintaining cell viability for subsequent live-cell fluorescence microscopy.
Materials:
-
Cells grown on imaging-compatible dishes or coverslips
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
This compound
-
Anhydrous DMSO
-
1 M Glycine or Tris-HCl, pH 7.5
-
Cell viability indicators (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)
Experimental Workflow:
Caption: Workflow for optimizing and performing live-cell imaging with DSG.
Procedure:
Part A: Optimization of DSG Treatment
-
Cell Preparation: Seed cells on imaging dishes and grow to the desired confluency.
-
DSG Treatment Matrix: Prepare a matrix of conditions to test a range of DSG concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM) and incubation times (e.g., 10, 20, 30, 45 minutes) at 37°C.
-
Crosslinking: For each condition, wash the cells with pre-warmed imaging medium and then apply the DSG solution (diluted from a fresh 100 mM stock in DMSO).
-
Quenching: Stop the reaction by adding quenching buffer (e.g., 20-50 mM Tris or Glycine) and incubate for 15 minutes at room temperature.
-
Washing: Gently wash the cells three times with fresh, pre-warmed imaging medium.
-
Viability Assessment: Stain the cells with a live/dead assay kit and image immediately. Quantify the percentage of viable cells for each condition. Also, assess cell morphology for signs of stress, such as cell rounding or the appearance of vacuoles.[7]
-
Determine Optimal Conditions: Select the highest DSG concentration and longest incubation time that still results in a high percentage of viable, morphologically normal cells (ideally >90%).
Part B: Live-Cell Imaging
-
Cell Preparation: Prepare cells on an imaging dish as you would for a standard live-cell imaging experiment. Ensure your protein of interest is fluorescently labeled (e.g., via fusion to a fluorescent protein).
-
DSG Crosslinking: Treat the cells with the optimal DSG concentration and for the optimal time as determined in Part A.
-
Quenching and Washing: Quench the reaction and wash the cells as described above.
-
Imaging: Immediately begin your live-cell imaging experiment. Maintain the cells in a suitable environment on the microscope stage (37°C, 5% CO2).
-
Data Acquisition and Analysis: Acquire images over time to observe the dynamics of your stabilized protein complexes. Be mindful that crosslinking may alter the normal diffusion and interaction kinetics of the proteins.
Table 2: Recommended Starting Conditions for DSG Crosslinking Optimization
| Parameter | Range to Test | Notes |
| DSG Concentration | 0.1 - 2.0 mM | Higher concentrations may lead to increased cell death. |
| Incubation Time | 10 - 45 minutes | Longer times increase crosslinking but may also increase toxicity. |
| Temperature | 37°C | Physiological temperature may increase crosslinking efficiency.[3] |
| Quenching Agent | 20-50 mM Tris or Glycine | Essential to stop the crosslinking reaction. |
| Cell Viability Assay | Live/Dead Staining, Morphology Check | Critical for determining the imaging window. |
Signaling Pathway Diagrams
The stabilization of protein complexes is particularly useful for studying signaling pathways where transient interactions are common. Below are diagrams of key signaling pathways that can be investigated using this approach.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that forms dimers upon ligand binding, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Cross-linking Reveals Principally Oligomeric Forms of α-Synuclein and β-Synuclein in Neurons and Non-neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. covachem.com [covachem.com]
- 5. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Diversity and Similarity of Transmembrane Trimerization of TNF Receptors [frontiersin.org]
- 7. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation with Disuccinimidyl Glutarate (DSG) for Cryo-Electron Microscopy (Cryo-EM)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the high-resolution visualization of complex biological macromolecules in their near-native state.[1][2] However, challenges remain, particularly with samples that are conformationally flexible or composed of transiently interacting components.[3][4] Chemical crosslinking has emerged as a valuable tool to stabilize these complexes, making them more amenable to cryo-EM analysis.[3][5]
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker that can covalently link primary amines (lysine residues and N-termini) within a protein or between interacting proteins.[6][7][8] Its 7.7 Å spacer arm makes it suitable for capturing proximal protein interactions.[6][8] Furthermore, DSG is cell-membrane permeable, allowing for in vivo crosslinking studies.[6] This document provides detailed application notes and protocols for utilizing DSG in cryo-EM sample preparation.
Advantages and Disadvantages of DSG Crosslinking for Cryo-EM
The decision to use DSG crosslinking should be based on a careful consideration of its potential benefits and drawbacks.
| Advantages | Disadvantages |
| Stabilizes Flexible Regions: DSG can stabilize dynamic domains within a protein or transient interactions between proteins, allowing for a more uniform population of particles for cryo-EM imaging and subsequent 3D reconstruction.[9] | Potential for Resolution Decrease: While stabilizing some regions, crosslinking can sometimes lead to a decrease in the resolution of other, more rigid parts of the complex.[9] |
| Captures Transient Interactions: It can trap weakly or transiently interacting protein partners, which might otherwise dissociate during sample preparation.[3] | Introduction of Artifacts: Over-crosslinking can lead to non-native conformations and artifacts in the final structure. Careful optimization of crosslinking conditions is crucial. |
| Improves Particle Homogeneity: By locking the complex in a specific conformational state, DSG can increase the homogeneity of the particle population, leading to improved alignment and higher-resolution reconstructions. | Chemical Modification: The modification of lysine (B10760008) residues can potentially alter the biochemical activity or antigenicity of the protein, which should be considered in the context of the research question. |
| Enables In Vivo Crosslinking: Its membrane permeability allows for the study of protein interactions within a cellular context.[6] | Requires Careful Quenching: Incomplete quenching of the crosslinking reaction can lead to continued, non-specific crosslinking and sample aggregation. |
Experimental Protocols
Materials
-
DSG (Disuccinimidyl glutarate): Store desiccated at 4°C or -20°C.[8][10]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): For preparing DSG stock solutions.
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine (B1666218) during the crosslinking reaction. [7]
-
Quenching Buffer: Tris-HCl or Glycine solution (e.g., 1 M stock, pH 7.5).
-
Protein Sample: Purified protein or protein complex in a suitable buffer.
General Protocol for In Vitro DSG Crosslinking
This protocol provides a starting point for optimizing DSG crosslinking for a specific protein complex.
-
Prepare DSG Stock Solution:
-
Allow the DSG vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]
-
Immediately before use, prepare a stock solution of DSG in anhydrous DMSO or DMF. A common stock concentration is 10-50 mM.[6][8] For example, to make a 25 mM stock, dissolve 50 mg of DSG in 6.12 mL of DMSO.[10] DSG solutions are not stable and should be used immediately.[7]
-
-
Prepare Protein Sample:
-
The protein sample should be in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.0.[6]
-
-
Crosslinking Reaction:
-
Add the DSG stock solution to the protein sample. The final concentration of DSG will need to be optimized. A good starting point is a 10- to 50-fold molar excess of DSG to protein, or a final DSG concentration of 0.25-5 mM.[7][8]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-3 hours on ice.[7][8] The optimal time and temperature should be determined empirically.
-
-
Quench the Reaction:
-
Remove Excess Reagents:
-
Analysis and Cryo-EM Grid Preparation:
-
Analyze the crosslinking efficiency by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked complex.
-
Proceed with the preparation of cryo-EM grids using the crosslinked and purified sample.
-
Quantitative Parameters for Optimization
The optimal crosslinking conditions are sample-dependent and require careful optimization. The following table summarizes key parameters and suggested starting ranges.
| Parameter | Recommended Range | Notes |
| DSG Concentration | 0.25 - 5 mM or 10-50x molar excess over protein | Lower protein concentrations may require a higher molar excess of DSG.[6][7] |
| Incubation Time | 30 - 60 minutes at Room Temperature | Longer incubation times (e.g., 2-3 hours) can be used at 4°C.[6][8] |
| Incubation Temperature | 4°C to Room Temperature | Lower temperatures can help to slow down the reaction and potentially reduce non-specific crosslinking. |
| pH | 7.0 - 8.0 | The reactivity of NHS esters increases with pH, but so does the rate of hydrolysis.[7] |
| Quenching Reagent | 20 - 50 mM Tris or Glycine | Ensure the quenching reagent is in sufficient excess to stop the reaction effectively.[7] |
| Quenching Time | 15 - 20 minutes at Room Temperature | [6][7] |
Case Study: PI3Kα Complex
A notable example of DSG's application is in the structural analysis of the PI3Kα complex. Researchers used DSG crosslinking to stabilize flexible regions of the complex, which were previously unresolved in cryo-EM structures.[9] This stabilization allowed for the modeling of these domains, providing valuable insights into the protein's structure and function.[9] Although the overall resolution of some domains decreased slightly, the ability to visualize previously unseen regions highlighted the power of this approach.[9]
Logical Relationship of Key Steps
The following diagram illustrates the logical flow and critical considerations in a DSG crosslinking experiment for cryo-EM.
Conclusion
DSG crosslinking is a powerful technique to stabilize protein complexes for cryo-EM analysis, particularly for systems exhibiting flexibility or transient interactions. Success with this method hinges on careful optimization of the reaction conditions to achieve sufficient stabilization without introducing artifacts. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate DSG crosslinking into their cryo-EM workflows, ultimately enabling the structural elucidation of challenging biological macromolecules.
References
- 1. Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. azom.com [azom.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Combining cryo-electron microscopy (cryo-EM) and cross-linking mass spectrometry (CX-MS) for structural elucidation of large protein assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. covachem.com [covachem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. proteochem.com [proteochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Disuccinimidyl Glutarate (DSG) Crosslinker in 3C and Hi-C Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromosome Conformation Capture (3C) and its genome-wide derivative, Hi-C, are powerful molecular biology techniques used to analyze the three-dimensional architecture of genomes. These methods provide insights into the spatial organization of chromatin, which plays a crucial role in gene regulation, DNA replication, and repair. A critical step in these procedures is the crosslinking of interacting chromatin segments. While formaldehyde (B43269) is the most commonly used crosslinking agent, the integration of Disuccinimidyl glutarate (DSG), a homobifunctional N-hydroxysuccinimide ester (NHS-ester) crosslinker, has been shown to significantly enhance the efficiency and resolution of these assays. This document provides detailed application notes and protocols for the use of DSG in 3C and Hi-C experiments.
DSG is a water-insoluble crosslinker with a spacer arm length of 7.7 Å that reacts with primary amines.[1][2][3] In the context of 3C and Hi-C, it is typically used in a two-step, or dual-crosslinking, procedure in conjunction with formaldehyde.[3][4] The rationale behind this dual-crosslinking strategy is to first capture protein-protein interactions within larger chromatin-associated complexes using the longer-armed DSG, followed by the shorter-armed formaldehyde to fix these protein complexes to the DNA.[3][4][5] This approach is particularly advantageous for studying interactions mediated by proteins that do not directly bind to DNA, such as cofactors and components of large transcriptional machinery.[3][4]
The use of DSG in addition to formaldehyde has been demonstrated to improve the signal-to-noise ratio in Hi-C experiments, allowing for the detection of thousands of additional chromatin loops and strengthening the compartment signal.[6][7] This enhanced capture of chromatin interactions leads to more accurate and higher-resolution mapping of genome folding features, from fine-scale loops and topologically associating domains (TADs) to larger, nucleus-wide compartments.[6]
Key Advantages of Using DSG in 3C and Hi-C
-
Enhanced Capture of Protein Complexes: DSG's longer spacer arm (7.7 Å) compared to formaldehyde (~2 Å) allows for the efficient crosslinking of proteins within a complex that may not be in immediate proximity.[3][8]
-
Improved Detection of Indirect DNA Interactions: It helps to stabilize interactions involving proteins that do not directly bind to DNA, which might be missed with formaldehyde-only crosslinking.[3][4]
-
Increased Signal-to-Noise Ratio: Dual crosslinking with DSG and formaldehyde has been shown to increase the efficiency of crosslinking, resulting in a better signal-to-noise ratio and higher resolution of chromatin interaction detection.[6][7]
-
More Robust and Comprehensive Interaction Maps: The improved capture of interactions leads to more detailed and reliable chromatin contact maps.
Quantitative Improvements with DSG Crosslinking
The inclusion of DSG in crosslinking protocols has demonstrated quantifiable improvements in the detection of chromatin interactions.
| Metric | Formaldehyde Only | DSG + Formaldehyde | Fold Improvement | Cell Type/Target | Reference |
| ChIP Enrichment | ~1-1.5 fold | 6-7 fold | ~4-7x | Drosophila embryos / Elba1 | [9] |
| ChIP Enrichment | ~15 fold | ~35 fold | ~2.3x | Drosophila embryos / RNA Pol II | [9] |
| ChIP-qPCR Signal over Background | - | Up to 2-fold | Up to 2x | Caki2 renal carcinoma cells / BRG1 | [10] |
| Chromatin Loop Detection | Standard | Thousands of additional loops detected | - | H1-hESC and HFFc6 cells | [7] |
| Compartment Signal Strength | Weaker | Stronger | - | HFF cells | [7][11] |
Experimental Protocols
Materials and Reagents
-
DSG (Disuccinimidyl glutarate): Store as a dry powder at -20°C, protected from moisture.[1]
-
DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide): Anhydrous/dry.
-
Formaldehyde (37% solution): Molecular biology grade.
-
Glycine (B1666218): To quench the crosslinking reactions.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Cell Culture Medium and Supplements.
-
Protease Inhibitors.
-
Buffers and enzymes for 3C/Hi-C (e.g., lysis buffers, restriction enzymes, ligase).
Preparation of DSG Stock Solution
Note: DSG is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[1][12] Prepare the DSG solution immediately before use as it hydrolyzes readily in solution.[12]
-
To prepare a 0.25 M DSG stock solution, dissolve 50 mg of DSG in 613 µL of anhydrous DMSO.[3]
-
Alternatively, for a 300 mM stock, the appropriate amount of DSG can be dissolved in DMSO.
-
Vortex until fully dissolved.
Dual-Crosslinking Protocol for Adherent Cells (for 3C and Hi-C)
This protocol is a synthesis of several published methods and should be optimized for specific cell types and experimental conditions.
-
Cell Culture: Grow cells to an appropriate confluency (e.g., ~75-90%) in 15 cm plates. For a typical experiment, start with 5 x 10^6 to 30 million cells.[6][10]
-
First Crosslinking with DSG:
-
Wash the cells once with room temperature PBS.
-
Aspirate the PBS completely.
-
Add 10 mL of PBS to each plate.
-
Add the freshly prepared DSG stock solution to a final concentration of 2-3 mM (e.g., for a 2 mM final concentration from a 0.25 M stock, add 80 µL to 10 mL of PBS).[3]
-
Immediately swirl the plate to ensure even mixing.
-
Incubate at room temperature for 40-45 minutes on a rotator or with gentle rocking.[3][6]
-
-
Wash:
-
Aspirate the DSG solution.
-
Wash the cells twice with ice-cold PBS.[10]
-
-
Second Crosslinking with Formaldehyde:
-
Quenching:
-
Cell Harvesting:
-
Aspirate the quenching solution.
-
Wash the cells with ice-cold PBS.
-
Scrape the cells into a conical tube.
-
Pellet the cells by centrifugation (e.g., 2,000 x g for 15 minutes at 4°C).[6]
-
The cell pellet can now be used for the subsequent steps of the 3C or Hi-C protocol (e.g., cell lysis, chromatin digestion).
-
Dual-Crosslinking Protocol for Suspension Cells
-
Cell Preparation: Count and transfer approximately 5 x 10^6 cells to a 50 mL conical tube.
-
Pellet Cells: Centrifuge at 300 x g for 10 minutes at room temperature.
-
First Crosslinking with DSG:
-
Resuspend the cell pellet in 9.9 mL of DPBS.
-
Add 100 µL of 300 mM DSG for a final concentration of 3 mM.[6]
-
Crosslink at room temperature for 40 minutes on a rotator.[6]
-
Quench the DSG by adding 1.925 mL of 2.5 M glycine (final concentration 400 mM), invert to mix, and incubate for 5 minutes at room temperature.[6]
-
Centrifuge at 2,000 x g for 15 minutes at room temperature.[6]
-
-
Second Crosslinking with Formaldehyde:
-
Prepare a 1% formaldehyde crosslinking solution.
-
Resuspend the cell pellet in the 1% formaldehyde solution.
-
Incubate for 10 minutes at room temperature.
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature, followed by at least 15 minutes on ice.
-
-
Washing and Pelleting:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
The cell pellet is now ready for the downstream 3C or Hi-C protocol.
-
Visualizations
Principle of Dual-Crosslinking with DSG and Formaldehyde
Caption: Dual-crosslinking captures protein-protein and protein-DNA interactions.
Experimental Workflow for Dual-Crosslinking Hi-C
Caption: Overview of the Hi-C 3.0 protocol incorporating dual crosslinking.[6]
Conclusion
The use of DSG as a crosslinking agent in conjunction with formaldehyde offers significant advantages for studying the 3D genome organization through 3C and Hi-C techniques. The dual-crosslinking approach enhances the capture of chromatin-associated protein complexes, leading to a more comprehensive and higher-resolution view of the intricate network of chromatin interactions. The protocols and data presented here provide a guide for researchers to implement this valuable modification in their own experiments, ultimately contributing to a deeper understanding of genome architecture and function.
References
- 1. proteochem.com [proteochem.com]
- 2. covachem.com [covachem.com]
- 3. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenome-noe.net [epigenome-noe.net]
- 5. DSG in addition to formaldehyde? - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 6. Capturing Chromosome Conformation Across Length Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Bi-functional cross-linking reagents efficiently capture protein-DNA complexes in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. covaris.com [covaris.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Determining the Stoichiometry of Protein Complexes Using Disuccinimidyl Glutarate (DSG)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the precise composition and stoichiometry of protein complexes is fundamental to elucidating their biological functions and mechanisms of action. Disuccinimidyl glutarate (DSG) is a cell-permeable, amine-reactive, and non-cleavable cross-linker that is widely used to stabilize transient and stable protein-protein interactions. With a spacer arm length of 7.7 Å, DSG covalently links primary amines on neighboring protein subunits, effectively "freezing" the complex in its native state. Subsequent analysis by mass spectrometry (MS) can then be employed to identify the constituent proteins and, crucially, to determine their relative abundance within the complex. This application note provides detailed protocols for utilizing DSG cross-linking in conjunction with quantitative mass spectrometry to determine the stoichiometry of protein complexes.
Principle of the Method
The workflow for determining protein complex stoichiometry using DSG involves several key stages. First, the intact protein complex, either in vitro or in vivo, is treated with DSG. The cross-linker reacts with primary amino groups (the N-terminus and the ε-amino group of lysine (B10760008) residues) on adjacent protein subunits that are within the cross-linker's spacer arm distance. This covalent linkage stabilizes the protein complex. Following the cross-linking reaction, the sample is processed, and the proteins are enzymatically digested into peptides. The resulting peptide mixture is then analyzed by quantitative mass spectrometry. By comparing the relative signal intensities of the peptides derived from each subunit of the complex, the molar ratios of the constituent proteins can be determined, thus revealing the stoichiometry of the complex.
Key Experimental Parameters
Successful determination of protein complex stoichiometry using DSG cross-linking is dependent on the careful optimization of several experimental parameters. The following table summarizes critical quantitative data and recommendations for designing your experiments.[1]
| Parameter | Recommended Range/Value | Notes |
| DSG Concentration | 0.25 - 2 mM (final concentration) | The optimal concentration is dependent on the protein concentration and the complexity of the sample. For in vivo cross-linking, lower concentrations are often preferred to minimize non-specific cross-linking.[1] |
| Molar Excess of DSG to Protein (in vitro) | 10- to 50-fold molar excess | For purified protein complexes, a molar excess of DSG ensures efficient cross-linking. The exact ratio should be empirically determined. |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES | The buffer must be free of primary amines (e.g., Tris, glycine) which will compete with the protein for reaction with DSG. |
| pH | 7.0 - 8.0 | The reaction of NHS esters with primary amines is most efficient at neutral to slightly alkaline pH. |
| Reaction Time | 30 - 60 minutes at room temperature | Incubation time should be optimized to maximize the capture of specific interactions while minimizing the formation of non-specific aggregates. |
| Quenching Reagent | 20 - 50 mM Tris or Glycine (final concentration) | A primary amine-containing buffer is added to quench the reaction by reacting with any unreacted DSG. |
| Quenching Time | 15 - 30 minutes at room temperature | Ensures that all reactive DSG is inactivated. |
Experimental Protocols
In Vitro Cross-linking of a Purified Protein Complex
This protocol is suitable for determining the stoichiometry of a purified protein complex.
Materials:
-
Purified protein complex
-
Disuccinimidyl glutarate (DSG)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents
Procedure:
-
Protein Preparation: Prepare the purified protein complex in the Reaction Buffer at a known concentration.
-
DSG Stock Solution: Immediately before use, dissolve DSG in DMSO or DMF to prepare a 25 mM stock solution.
-
Cross-linking Reaction: Add the DSG stock solution to the protein complex solution to achieve the desired final concentration (e.g., 1 mM). Mix gently and incubate at room temperature for 30 minutes.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate at room temperature for 15 minutes.
-
Analysis of Cross-linking Efficiency: Analyze a small aliquot of the cross-linked sample by SDS-PAGE to confirm the formation of higher molecular weight species, indicating successful cross-linking.
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked proteins by adding urea (B33335) to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins with an appropriate protease (e.g., trypsin) overnight at 37°C.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use a suitable software platform for protein identification and quantification. Label-free quantification methods, such as those based on peptide intensity (e.g., iBAQ - intensity-based absolute quantification), can be used to determine the relative abundance of each subunit.[2][3][4]
In Vivo Cross-linking of an Endogenous Protein Complex
This protocol is designed for studying protein complexes within their native cellular environment.
Materials:
-
Cultured cells expressing the protein complex of interest
-
Phosphate-buffered saline (PBS)
-
DSG
-
DMSO
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
Quenching Buffer (e.g., 1 M Glycine)
-
Immunoprecipitation reagents (antibodies, beads)
-
Mass spectrometry reagents
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Harvest and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove any residual media.
-
DSG Stock Solution: Prepare a fresh 50 mM stock solution of DSG in DMSO.
-
In Vivo Cross-linking: Resuspend the cell pellet in PBS and add the DSG stock solution to a final concentration of 1-2 mM.[1] Incubate at room temperature for 30-60 minutes with gentle rotation.
-
Quenching: Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Cell Lysis: Pellet the cells and lyse them in a suitable Lysis Buffer.
-
Immunoprecipitation (Optional): If the protein complex of interest is of low abundance, perform immunoprecipitation to enrich for the complex.
-
Sample Preparation for Mass Spectrometry: Follow the same procedure as described for the in vitro protocol (steps 6-8).
Data Presentation: Determining the Stoichiometry of the 26S Proteasome
The 26S proteasome is a large, multi-subunit protein complex responsible for protein degradation in eukaryotic cells. Quantitative mass spectrometry has been instrumental in elucidating its complex stoichiometry.[5][6] Below is a representative table summarizing the type of quantitative data that can be obtained from a label-free quantitative proteomics experiment to determine the stoichiometry of the core and regulatory particles of the 26S proteasome. The relative abundance of each subunit is determined by normalizing the sum of its peptide intensities to its molecular weight.
| Subunit | Particle | Molecular Weight (kDa) | Normalized Intensity (Arbitrary Units) | Stoichiometry |
| α1 | 20S Core | 28.9 | 1.02 | 1 |
| α2 | 20S Core | 26.2 | 0.98 | 1 |
| α3 | 20S Core | 28.6 | 1.05 | 1 |
| α4 | 20S Core | 29.5 | 0.95 | 1 |
| α5 | 20S Core | 26.8 | 1.01 | 1 |
| α6 | 20S Core | 28.4 | 0.99 | 1 |
| α7 | 20S Core | 27.9 | 1.03 | 1 |
| β1 | 20S Core | 22.8 | 1.00 | 1 |
| β2 | 20S Core | 24.1 | 0.97 | 1 |
| β3 | 20S Core | 22.9 | 1.04 | 1 |
| β4 | 20S Core | 29.3 | 0.96 | 1 |
| β5 | 20S Core | 23.4 | 1.02 | 1 |
| β6 | 20S Core | 28.0 | 0.98 | 1 |
| β7 | 20S Core | 29.9 | 1.01 | 1 |
| Rpt1 | 19S Regulatory | 49.3 | 0.99 | 1 |
| Rpt2 | 19S Regulatory | 48.6 | 1.03 | 1 |
| Rpt3 | 19S Regulatory | 47.4 | 0.97 | 1 |
| Rpt4 | 19S Regulatory | 47.9 | 1.01 | 1 |
| Rpt5 | 19S Regulatory | 50.8 | 0.98 | 1 |
| Rpt6 | 19S Regulatory | 49.1 | 1.02 | 1 |
| Rpn1 | 19S Regulatory | 104.9 | 1.00 | 1 |
| Rpn2 | 19S Regulatory | 104.2 | 0.99 | 1 |
| ... | ... | ... | ... | ... |
This table is a simplified representation. A complete analysis would include all subunits of the 19S regulatory particle.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Stoichiometry Determination
The following diagram illustrates the general workflow for determining protein complex stoichiometry using DSG cross-linking and quantitative mass spectrometry.
Application to a Signaling Pathway: The NF-κB Transcription Factor Complex
DSG cross-linking has been successfully used to study the composition and stoichiometry of transcription factor complexes, such as the NF-κB complex, which plays a critical role in the inflammatory response.[1] The following diagram depicts a simplified representation of the NF-κB signaling pathway and highlights where DSG cross-linking can be applied to capture the interacting components.
References
- 1. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stoichiometry of chromatin-associated protein complexes revealed by label-free quantitative mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the molecular architecture of the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inherent Asymmetry in the 26S Proteasome Is Defined by the Ubiquitin Receptor RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking Nuclear Proteins with DSG for Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) within the nucleus is fundamental to understanding cellular processes such as DNA replication, transcription, and chromatin remodeling. Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker that is cell-membrane permeable, making it an effective tool for capturing both stable and transient protein interactions in their native cellular environment. With a spacer arm length of 7.7 angstroms, DSG covalently links primary amines (the N-terminus of proteins and the side chains of lysine (B10760008) residues) of interacting proteins that are in close proximity. This application note provides a detailed protocol for the in vivo crosslinking of nuclear proteins using DSG, followed by their enrichment and identification through proteomic analysis.
Principle of DSG Crosslinking
DSG contains two N-hydroxysuccinimide (NHS) esters that react with primary amines to form stable amide bonds. Its membrane permeability allows it to readily enter living cells and crosslink intracellular proteins. The relatively short spacer arm of DSG is advantageous for capturing direct and near-neighbor interactions. For studying nuclear protein complexes, a two-step crosslinking strategy is often employed, where the initial DSG crosslinking of protein-protein interactions is followed by a second crosslinking step with formaldehyde (B43269) to fix protein-DNA interactions. This is particularly useful for studying chromatin-associated protein complexes.
Data Presentation
The following table represents a typical quantitative dataset obtained from a proteomic analysis of DSG-crosslinked nuclear proteins. The data is illustrative and serves to provide a clear structure for presenting results from such experiments. The table showcases identified crosslinked peptides between two interacting nuclear proteins, histone H3.1 and chromatin remodeling factor CHRAC17, and provides quantitative information that can be obtained using techniques like quantitative mass spectrometry.
| Interacting Proteins | Crosslinked Peptide 1 | Crosslinked Peptide 2 | Crosslink Site 1 (Protein 1, Residue) | Crosslink Site 2 (Protein 2, Residue) | Spectral Counts | Fold Change (Treatment vs. Control) | p-value |
| Histone H3.1 - CHRAC17 | KQLATKAAR | KSTSR | H3.1, K27 | CHRAC17, K89 | 15 | 2.5 | 0.01 |
| Histone H3.1 - CHRAC17 | SAPATGGVK | KSTSR | H3.1, K36 | CHRAC17, K89 | 12 | 2.3 | 0.02 |
| Histone H2A - PCNA | AGKQGGAKR | DSHISHK | H2A, K15 | PCNA, K110 | 8 | 1.8 | 0.04 |
| Lamin-A/C - Emerin | TKKRLE | SLEQR | Lamin-A/C, K43 | Emerin, R98 | 21 | 3.1 | 0.005 |
Experimental Protocols
This section provides a detailed methodology for the in vivo crosslinking of nuclear proteins using DSG, followed by nuclear isolation, protein extraction, and sample preparation for mass spectrometry.
Materials and Reagents
-
Cell Culture: Adherent or suspension cells
-
Crosslinking Reagent: Disuccinimidyl glutarate (DSG) (Thermo Scientific™, Cat. No. 20593 or equivalent)
-
Solvent for DSG: Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic Lysis Buffer: 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors
-
Nuclear Extraction Buffer: 20 mM HEPES, pH 7.9, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) glycerol, and protease inhibitors
-
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Cat. No. P8340)
-
Dounce homogenizer
-
Microcentrifuge
-
Reagents for SDS-PAGE and in-gel digestion (if applicable)
-
Mass spectrometry grade solvents
Experimental Workflow Diagram
Caption: Workflow for DSG crosslinking of nuclear proteins.
Step-by-Step Protocol
-
Cell Culture and Harvest:
-
Culture cells to approximately 80-90% confluency.
-
For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation at 500 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS at a concentration of 1-5 x 10⁷ cells/mL.
-
-
In Vivo Crosslinking with DSG:
-
Prepare a fresh 100 mM stock solution of DSG in anhydrous DMSO immediately before use.
-
Add the DSG stock solution to the cell suspension to a final concentration of 1-2 mM. Mix immediately by gentle inversion.
-
Incubate the cell suspension at room temperature for 30-60 minutes with gentle rotation.
-
Quench the crosslinking reaction by adding 1 M Tris-HCl, pH 7.5 to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature with gentle rotation to quench any unreacted DSG.
-
Pellet the crosslinked cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove the quenching solution and unreacted crosslinker.
-
-
Nuclear Isolation:
-
Resuspend the cell pellet in 5-10 pellet volumes of ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15-20 minutes to allow the cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer and lyse the cells with 10-15 strokes of the "B" pestle. Monitor cell lysis under a microscope.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet once with Hypotonic Lysis Buffer.
-
-
Nuclear Protein Extraction:
-
Resuspend the nuclear pellet in 2-3 pellet volumes of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30-60 minutes with intermittent vortexing to facilitate nuclear lysis and protein extraction.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the chromatin and nuclear debris.
-
Carefully collect the supernatant containing the soluble nuclear proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA).
-
The protein sample can be further processed in several ways for mass spectrometry analysis:
-
In-solution digestion: Denature, reduce, and alkylate the proteins, followed by digestion with trypsin.
-
SDS-PAGE and in-gel digestion: Separate the protein complexes by SDS-PAGE. Excise the gel bands of interest, and perform in-gel digestion with trypsin.
-
-
Desalt the resulting peptide mixture using a C18 spin column or equivalent.
-
The desalted peptides are now ready for LC-MS/MS analysis.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the principle of DSG crosslinking, capturing the interaction between two proteins within a nuclear complex.
Caption: DSG crosslinking mechanism.
Conclusion
The use of DSG as a crosslinking agent provides a powerful method for the in vivo capture and subsequent identification of nuclear protein interactions. The protocol outlined in this application note offers a robust workflow for researchers to investigate the nuclear interactome. Careful optimization of crosslinker concentration and incubation time is recommended for each specific cell type and experimental condition to achieve optimal results. The combination of DSG crosslinking with advanced proteomic techniques will continue to be a valuable tool for elucidating the complex network of protein interactions that govern nuclear function.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Crosslinking Efficiency with DSG
Welcome to the technical support center for Disuccinimidyl glutarate (DSG) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during protein crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSG and how does it work?
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker. It contains two N-hydroxysuccinimide (NHS) ester groups at either end of a 7.7 Å spacer arm. These NHS esters react with primary amines (found on lysine (B10760008) residues and the N-termini of proteins) to form stable, covalent amide bonds. Because it has two reactive groups, DSG can be used to link two proteins that are in close proximity, making it a valuable tool for studying protein-protein interactions. DSG is also membrane-permeable, allowing for intracellular crosslinking.[1]
Q2: What are the optimal buffer conditions for DSG crosslinking?
For optimal DSG crosslinking, it is crucial to use a non-amine-containing buffer with a pH between 7.0 and 9.0.[2][3] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers.[2] Buffers containing primary amines, such as Tris or glycine (B1666218), should be avoided during the crosslinking reaction as they will compete with the target proteins for reaction with the DSG.[2]
Q3: How should I prepare and store DSG?
DSG is highly sensitive to moisture and should be stored in a desiccated environment at 4°C or -20°C.[2][3] Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation. DSG is not readily soluble in aqueous solutions and should be dissolved in a dry organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2] It is not recommended to store DSG in solution as the NHS ester moiety readily hydrolyzes, which is a major competing reaction to the desired crosslinking.[2]
Q4: How do I stop (quench) the DSG crosslinking reaction?
To quench the crosslinking reaction, a buffer containing a high concentration of primary amines is added. Common quenching agents are Tris or glycine, typically at a final concentration of 20-50 mM.[2] The quenching reaction should be allowed to proceed for about 15-20 minutes at room temperature.[1][2]
Troubleshooting Guides
Issue 1: Low or No Crosslinking Efficiency
Symptom: You observe no or very faint bands corresponding to crosslinked products on an SDS-PAGE gel or Western blot.
Troubleshooting Flowchart for Low Crosslinking Efficiency
Caption: Troubleshooting workflow for low or no DSG crosslinking.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded DSG Reagent | DSG is moisture-sensitive and hydrolyzes in the presence of water.[2] Always use freshly prepared DSG solution in a dry organic solvent like DMSO or DMF.[1][2] Ensure the solid DSG has been properly stored in a desiccated environment.[3] |
| Incompatible Reaction Buffer | Buffers containing primary amines (e.g., Tris, glycine) will quench the reaction.[2] Use an amine-free buffer such as PBS, HEPES, or borate at a pH of 7.0-9.0.[2][3] |
| Insufficient DSG Concentration | The concentration of DSG may be too low for efficient crosslinking. For protein concentrations > 5 mg/mL, a 10-fold molar excess of DSG is a good starting point. For more dilute solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be required.[2] It is recommended to perform a titration to determine the optimal concentration. |
| Low Protein Concentration | The crosslinking reaction is less efficient at low protein concentrations due to the competing hydrolysis of DSG.[2] If possible, concentrate your protein sample before adding the crosslinker. |
| Suboptimal Incubation Time or Temperature | Insufficient incubation time will result in incomplete crosslinking. A common starting point is 30-60 minutes at room temperature or 2-3 hours on ice.[1][2][3] |
| Lack of Accessible Primary Amines | The proteins of interest may not have accessible lysine residues or N-termini within the 7.7 Å spacer arm distance of DSG. Consider using a crosslinker with a different spacer arm length or one that targets different functional groups. |
Issue 2: Protein Aggregation or Precipitation
Symptom: Your protein sample becomes cloudy or forms a visible precipitate upon addition of DSG or during the incubation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive Crosslinking | Too much crosslinker can lead to the formation of large, insoluble aggregates.[4] Reduce the molar excess of DSG to the lower end of the recommended range (e.g., 5- to 20-fold molar excess).[5] |
| High Protein Concentration | Very high protein concentrations can increase the likelihood of intermolecular crosslinking and aggregation.[4] Try reducing the protein concentration. |
| Suboptimal Buffer Conditions | The buffer pH may be close to the isoelectric point (pI) of your protein, reducing its solubility. Ensure the buffer pH is at least one unit away from the pI of your protein.[6] You can also try adding stabilizing agents like 5-20% glycerol (B35011) or 50-100 mM arginine to your buffer.[5][6] |
| Rapid Addition of DSG | Adding the DSG solution too quickly can create localized high concentrations, leading to precipitation. Add the DSG solution dropwise while gently vortexing the protein sample. |
| Inappropriate Temperature | For some proteins, crosslinking at room temperature may induce unfolding and aggregation. Try performing the incubation on ice for a longer period.[5] |
Issue 3: Non-Specific Crosslinking
Symptom: You observe a smear of high-molecular-weight bands on your gel, or your downstream analysis (e.g., co-immunoprecipitation) shows interactions with known non-interacting proteins.
Troubleshooting Flowchart for Non-Specific Crosslinking
Caption: Troubleshooting workflow for non-specific DSG crosslinking.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| DSG Concentration Too High | High concentrations of DSG can crosslink proteins that are only transiently or randomly in close proximity.[7] Perform a titration experiment to determine the lowest concentration of DSG that gives you the desired crosslinked product. |
| Incubation Time Too Long | Longer incubation times increase the chance of random collision-based crosslinking.[7] Try reducing the incubation time (e.g., 15-30 minutes at room temperature). |
| High Protein Concentration | At very high protein concentrations, the likelihood of random intermolecular interactions increases. Consider reducing the protein concentration. |
| Insufficient Washing | For applications like co-immunoprecipitation, inadequate washing after crosslinking can lead to the retention of non-specifically bound proteins.[7] Increase the number of wash steps and/or the stringency of the wash buffers (e.g., by increasing salt or detergent concentration).[7] |
| Hydrophobic and Electrostatic Interactions | Proteins can non-specifically adhere to each other, and these weak interactions can be "locked in" by the crosslinker.[7] Optimizing the ionic strength of your buffer can help to minimize these non-specific interactions. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different experimental parameters can affect DSG crosslinking efficiency. The "Relative Efficiency" is an illustrative guide; optimal conditions should always be determined empirically for each specific system.
Table 1: Effect of DSG Molar Excess on Crosslinking Efficiency
| Molar Excess of DSG to Protein | Protein Concentration | Illustrative Relative Efficiency | Notes |
| 10-fold | > 5 mg/mL | ++ | A good starting point for concentrated protein solutions.[2] |
| 20-fold | < 5 mg/mL | +++ | Recommended for more dilute protein samples.[1][2] |
| 50-fold | < 5 mg/mL | ++++ | May be necessary for very dilute samples, but increases the risk of non-specific crosslinking and aggregation.[2] |
| >100-fold | Any | + | Often leads to excessive crosslinking, aggregation, and artifacts.[4] Generally not recommended. |
Table 2: Effect of Incubation Time and Temperature on Crosslinking Efficiency
| Incubation Time | Temperature | Illustrative Relative Efficiency | Notes |
| 30 minutes | Room Temperature | +++ | A common starting point for many applications.[2] |
| 60 minutes | Room Temperature | ++++ | May increase yield but also the risk of non-specific crosslinking. |
| 2 hours | 4°C / On Ice | +++ | A good alternative to reduce the rate of reaction and potentially minimize aggregation of sensitive proteins.[1][2] |
| > 2 hours | Room Temperature | + | Can lead to significant hydrolysis of DSG and increased non-specific crosslinking. |
Table 3: Effect of pH on DSG Crosslinking Efficiency
| pH | Illustrative Relative Efficiency | Notes |
| 6.5 | + | Reaction is slow as primary amines are more likely to be protonated. |
| 7.0-7.5 | +++ | Good compromise between reaction rate and DSG stability.[8] |
| 8.0-8.5 | ++++ | Optimal pH range for the reaction between NHS esters and primary amines.[9] |
| > 9.0 | ++ | The rate of DSG hydrolysis increases significantly, reducing crosslinking efficiency.[9] |
Experimental Protocols
Detailed Protocol for In Vitro Protein Crosslinking with DSG
-
Prepare Protein Sample: Dissolve your purified protein(s) in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should ideally be 1-5 mg/mL.
-
Prepare DSG Solution: Allow the vial of DSG to equilibrate to room temperature before opening. Immediately before use, dissolve the DSG in dry DMSO to a concentration of 10-25 mM. For example, to make a 25 mM stock, dissolve 2 mg of DSG in 245 µL of dry DMSO.
-
Crosslinking Reaction: Add the DSG stock solution to your protein sample to achieve the desired final molar excess (e.g., 20-fold). Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.
-
Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSG is quenched.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry. Unreacted crosslinker can be removed by dialysis or desalting columns if necessary.[1]
Detailed Protocol for Two-Step Crosslinking (DSG and Formaldehyde) for ChIP
This protocol is adapted for use in Chromatin Immunoprecipitation (ChIP) to capture protein-protein interactions within larger chromatin-associated complexes.
-
Cell Preparation: Harvest cultured cells and wash them three times with ice-cold PBS.
-
DSG Crosslinking: Resuspend the cell pellet in PBS at a concentration of approximately 1-2 x 10^7 cells/mL. Add freshly prepared DSG in DMSO to a final concentration of 2 mM.[10][11] Incubate for 45 minutes at room temperature with gentle rotation.[10][11]
-
Wash: Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove unreacted DSG.
-
Formaldehyde (B43269) Crosslinking: Resuspend the cell pellet in PBS. Add formaldehyde to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle rotation.[10][11]
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde crosslinking.[11] Incubate for 5 minutes at room temperature.
-
Final Washes: Pellet the cells and wash twice with ice-cold PBS. The cell pellet is now ready for cell lysis and chromatin shearing as per your standard ChIP protocol. Note that dual-crosslinked chromatin may be more resistant to sonication.[10]
Visualizations
DSG Crosslinking Reaction
Caption: Chemical reaction of DSG with primary amines on proteins.
General DSG Crosslinking Workflow
Caption: A typical experimental workflow for DSG crosslinking.
References
- 1. covachem.com [covachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. proteochem.com [proteochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigenome-noe.net [epigenome-noe.net]
Optimizing DSG to Protein Molar Ratio for Effective Crosslinking: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Disuccinimidyl glutarate (DSG) for effective protein crosslinking. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to enhance the success of your crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSG and how does it work?
Disuccinimidyl glutarate (DSG) is a homobifunctional crosslinking agent.[1][2] It contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds.[3][4] Because it has two reactive groups, DSG can covalently link two protein molecules that are in close proximity, making it a valuable tool for studying protein-protein interactions.[1][5] DSG is also cell-membrane permeable, which allows for the crosslinking of intracellular proteins.[1][4][6]
Q2: What is the optimal DSG to protein molar ratio?
The ideal molar ratio of DSG to protein is dependent on the concentration of the protein solution. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of DSG is a good starting point.[3] For more dilute protein solutions (<5 mg/mL), a higher molar excess of 20- to 50-fold is often necessary.[3][7] It is highly recommended to perform a titration experiment to determine the optimal ratio for your specific protein and experimental conditions.[7]
Q3: What is the optimal buffer for DSG crosslinking?
The ideal buffer for DSG crosslinking is a non-amine-containing buffer with a pH between 7 and 9.[2][3][8] Buffers that contain primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the DSG and should be avoided in the reaction buffer.[3][9] Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate (B1201080) buffers.[3]
Q4: How should I prepare and handle DSG?
DSG is moisture-sensitive and should be stored desiccated at 4°C upon receipt.[3] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation.[3][8] DSG is not water-soluble and must be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][6] It is crucial to use a dry (anhydrous) solvent, as the NHS-ester moiety can readily hydrolyze in the presence of water, rendering it non-reactive.[3] Stock solutions of DSG are not recommended for long-term storage due to their susceptibility to hydrolysis.[3]
Q5: How do I quench the DSG crosslinking reaction?
To stop the crosslinking reaction, a quenching buffer containing primary amines is added. A common quenching solution is Tris or glycine at a final concentration of 20-50 mM.[3] After adding the quenching buffer, the reaction should be incubated for an additional 15 minutes at room temperature to ensure all unreacted DSG is neutralized.[3][8]
Q6: Can DSG crosslinks be reversed?
No, the amide bonds formed by the reaction of DSG with primary amines are stable and cannot be cleaved.[10] If a reversible crosslinker is required, an alternative reagent such as DSP (Lomant's Reagent) should be used.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crosslinking | Insufficient Molar Ratio: The amount of DSG is too low relative to the protein concentration. | Increase the molar excess of DSG to protein. For dilute protein samples, a higher molar excess (20-50 fold) is necessary.[3][7] Perform a titration experiment to find the optimal DSG concentration. |
| Inactive DSG: The DSG has been hydrolyzed due to moisture. | Prepare fresh DSG solution in anhydrous DMSO or DMF immediately before use.[3] Ensure the DSG vial is warmed to room temperature before opening.[8] | |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer at a pH of 7-9.[3] | |
| Inaccessible Amines: The primary amine groups on the protein are not accessible for crosslinking. | Consider using a crosslinker with a longer spacer arm.[11] | |
| Protein Precipitation or Aggregation | Excessive Crosslinking: Too much DSG is causing uncontrolled crosslinking and aggregation. | Reduce the DSG to protein molar ratio.[11][12] Perform a titration to find the optimal concentration that provides crosslinking without precipitation. |
| Solvent Effect: The organic solvent (DMSO or DMF) used to dissolve the DSG is causing the protein to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically under 10%.[3] | |
| Protein Instability: The protein is inherently unstable under the reaction conditions. | Ensure the buffer pH is within the stability range of the protein.[12] Consider performing the reaction at a lower temperature (e.g., on ice for 2 hours).[3] | |
| High Molecular Weight Smear on SDS-PAGE | Extensive Crosslinking: A very high degree of intermolecular crosslinking has occurred. | Reduce the DSG to protein molar ratio.[13] Decrease the reaction time or temperature. |
| Incomplete Quenching: The crosslinking reaction was not effectively stopped. | Ensure the quenching buffer (Tris or glycine) is added at a sufficient concentration (20-50 mM) and allowed to react for at least 15 minutes.[3] |
Quantitative Data Summary
Table 1: Recommended Molar Ratios of DSG to Protein
| Protein Concentration | Recommended DSG:Protein Molar Excess | Reference |
| > 5 mg/mL | 10-fold | [3] |
| < 5 mg/mL | 20- to 50-fold | [3] |
| General Starting Range | 10- to 20-fold | [1] |
Table 2: Reaction Conditions for DSG Crosslinking
| Parameter | Recommended Condition | Reference |
| pH | 7.0 - 9.0 | [3][8] |
| Temperature | Room Temperature or 4°C (on ice) | [1][3] |
| Incubation Time | 30-60 minutes at room temperature | [3][8] |
| 2-3 hours on ice | [1][8] | |
| Buffer | PBS, HEPES, Bicarbonate/Carbonate, Borate | [3] |
Table 3: Quenching Conditions
| Parameter | Recommended Condition | Reference |
| Quenching Reagent | Tris or Glycine | [1][3][8] |
| Final Concentration | 20 - 50 mM | [3] |
| Incubation Time | 15 - 20 minutes | [1][3] |
| Temperature | Room Temperature | [1] |
Experimental Protocols
Protocol 1: General Protein Crosslinking with DSG
This protocol provides a general procedure for crosslinking proteins in solution using DSG.
Materials:
-
Protein sample in a suitable non-amine-containing buffer (e.g., PBS, pH 7.2)
-
Disuccinimidyl glutarate (DSG)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction tubes
Procedure:
-
Equilibrate DSG: Allow the vial of DSG to warm to room temperature before opening to prevent moisture condensation.[8]
-
Prepare DSG Solution: Immediately before use, dissolve DSG in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.[1][3]
-
Initiate Crosslinking: Add the DSG stock solution to the protein sample to achieve the desired final molar excess. Gently mix the reaction.
-
Incubate: Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.[3]
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris or glycine.[3]
-
Incubate to Quench: Incubate for an additional 15 minutes at room temperature to stop the reaction.[3]
-
Analysis: The crosslinked protein sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry). If necessary, remove excess crosslinker and byproducts by dialysis or gel filtration.[1][8]
Protocol 2: Optimizing DSG Concentration
This protocol describes a method for performing small-scale trial reactions to identify the optimal DSG-to-protein molar ratio.
Procedure:
-
Set up Reactions: Prepare multiple identical protein samples in parallel.
-
Create a DSG Dilution Series: Prepare a series of DSG concentrations in your reaction buffer. A good starting range would be from a low molar excess to a high molar excess (e.g., 5:1, 10:1, 20:1, 50:1 DSG:protein).
-
Crosslink and Quench: Add the different concentrations of DSG to the protein samples and proceed with the crosslinking and quenching steps as described in Protocol 1.
-
Analyze Results: Analyze the results of each reaction by SDS-PAGE. The optimal concentration of DSG will show a clear shift in the molecular weight of the protein, indicating crosslinking, without significant precipitation or the formation of a high molecular weight smear in the gel well.
Visualizations
Caption: Experimental workflow for protein crosslinking with DSG.
Caption: Troubleshooting decision tree for DSG crosslinking.
Caption: Reaction of DSG with protein primary amines.
References
- 1. covachem.com [covachem.com]
- 2. Di-(N-succinimidyl) glutarate (DSG) — CF Plus Chemicals [cfplus.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. Réticulation des protéines | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. DSG [Di(N-succinimidyl) glutarate] *CAS 79642-50-5* | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. proteochem.com [proteochem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation with DSG Crosslinker
This guide provides troubleshooting advice and detailed protocols for researchers using Disuccinimidyl Glutarate (DSG) to prevent protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is DSG and how can it prevent protein aggregation?
Disuccinimidyl glutarate (DSG) is a homobifunctional crosslinking agent.[1] It contains two N-hydroxysuccinimide (NHS) esters that react primarily with primary amines (the ε-amine of lysine (B10760008) residues and the N-terminus of a polypeptide) to form stable amide bonds.[2][3][4] By covalently linking these amine groups on a protein or between proteins, DSG can "lock" proteins in their soluble, non-aggregated state. This is particularly useful for stabilizing protein complexes and preventing the formation of larger, insoluble aggregates.[5][6][7]
Q2: What are the optimal buffer conditions for a DSG crosslinking reaction?
Successful crosslinking with DSG is highly dependent on the reaction buffer. Key considerations include:
-
pH: The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[8][9] Below this range, primary amines are protonated and less reactive. Above this range, the rate of DSG hydrolysis increases significantly, which reduces crosslinking efficiency.[2][8]
-
Buffer Composition: Crucially, the buffer must be free of primary amines.[8][10] Buffers like Tris and glycine (B1666218) will compete with the protein for reaction with the DSG, inhibiting the desired crosslinking.[8][11] Recommended amine-free buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate (B1201080) buffer.[2][8]
Q3: How should DSG be prepared and stored?
DSG is sensitive to moisture and should be handled carefully to maintain its reactivity.[2][8][11]
-
Storage: Store the solid reagent at -20°C in a desiccated environment.[8][12]
-
Preparation: Allow the vial to equilibrate to room temperature before opening to prevent water condensation.[2][8][11][12] DSG is not soluble in aqueous buffers and should be dissolved immediately before use in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][12] Do not store DSG in solution, as it will hydrolyze.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking | Inactive DSG: The reagent may have hydrolyzed due to improper storage or handling.[11] | Always use freshly prepared DSG solutions.[2][11] Ensure the solid reagent is stored in a desiccated environment and warmed to room temperature before opening.[8][12] |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are quenching the reaction.[8][10][11] | Perform a buffer exchange to an amine-free buffer such as PBS or HEPES, pH 7.2-8.0.[8][9][13] | |
| Incorrect pH: The reaction pH is too low, causing protonation of primary amines and reducing their reactivity.[8] | Adjust the buffer pH to the optimal range of 7.2-8.5.[8][9] | |
| Insufficient DSG Concentration: The molar excess of DSG to protein is too low, especially at low protein concentrations.[10] | Increase the molar excess of DSG. For protein concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be needed.[2] Perform a titration to find the optimal concentration.[9] | |
| Increased Aggregation/Precipitation | Over-crosslinking: An excessive concentration of DSG can lead to the formation of large, insoluble aggregates.[9][10][14] | Decrease the DSG-to-protein molar ratio.[13] Perform a titration experiment to find the lowest effective concentration.[9] |
| High Protein Concentration: High protein concentrations increase the likelihood of intermolecular crosslinking, leading to aggregation.[9][13] | Reduce the protein concentration, ideally to the 1-5 mg/mL range.[13] | |
| Rapid Reagent Addition: Adding the DSG solution too quickly can create localized high concentrations, causing precipitation.[13] | Add the DSG solution slowly to the protein sample while gently mixing.[13] | |
| Protein Instability: The protein itself may be inherently unstable in the chosen buffer or at the reaction temperature.[13] | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[13] Consider adding stabilizing excipients like glycerol (B35011) or arginine to the buffer.[13] | |
| SDS-PAGE Gel Smear | Excessive Crosslinking: Too much crosslinker can result in a wide range of high-molecular-weight species that do not resolve into distinct bands.[15] | Reduce the DSG concentration and/or the reaction time.[14] |
| Sample Preparation: Aggregates formed may not have been properly solubilized before loading. | Ensure complete quenching of the reaction with Tris or glycine before preparing the sample for SDS-PAGE. |
Experimental Protocols
Protocol 1: General Crosslinking with DSG to Prevent Aggregation
This protocol provides a starting point for stabilizing a protein in solution. Optimal conditions (DSG concentration, incubation time) should be determined empirically.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Disuccinimidyl glutarate (DSG)
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Sample Preparation: Prepare your protein sample at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[9][13]
-
DSG Preparation: Immediately before use, allow the DSG vial to warm to room temperature.[12] Prepare a 10-25 mM stock solution of DSG in anhydrous DMSO.[2]
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the desired final molar excess. A 20-fold molar excess is a common starting point.[12] Mix gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris.[1][2][12] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSG is consumed.[2][13]
-
Analysis: The crosslinked protein is now ready for downstream applications or analysis of aggregation state by methods like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[16][17][18]
Protocol 2: Assessing Aggregation by Size Exclusion Chromatography (HPLC-SEC)
HPLC-SEC is a powerful method to quantify the amount of monomer, soluble oligomers, and high-molecular-weight aggregates in a sample under native conditions.[16]
Procedure:
-
Prepare Samples: Prepare three samples:
-
Negative Control: Your protein in its final buffer without any treatment.
-
Aggregation-Prone Sample: Your protein subjected to a stress condition (e.g., thermal stress, freeze-thaw) to induce aggregation.
-
DSG-Treated Sample: Your protein crosslinked according to Protocol 1.
-
-
Equilibrate Column: Equilibrate an appropriate SEC column with a compatible mobile phase (typically the same amine-free buffer used in the crosslinking reaction).
-
Inject and Run: Inject an equal amount of each protein sample onto the column.
-
Analyze Chromatogram: Monitor the elution profile at 280 nm.
-
A single, sharp peak corresponds to the monomeric protein.
-
Peaks eluting earlier represent soluble oligomers or aggregates.
-
A decrease in the monomer peak area and an increase in the area of earlier-eluting peaks in the stressed sample indicate aggregation.
-
Compare the chromatogram of the DSG-treated sample to the others. Successful stabilization will result in a chromatogram that more closely resembles the negative control, with a prominent monomer peak and minimal high-molecular-weight species.
-
Visualizations
Caption: Workflow for stabilizing proteins with DSG to prevent aggregation.
Caption: DSG crosslinks monomers and oligomers, preventing aggregate formation.
References
- 1. covachem.com [covachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. nbinno.com [nbinno.com]
- 5. Mass spectrometric insights into protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigenome-noe.net [epigenome-noe.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. proteochem.com [proteochem.com]
- 13. benchchem.com [benchchem.com]
- 14. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 17. approcess.com [approcess.com]
- 18. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Disuccinimidyl Glutarate (DSG) Crosslinker
Welcome to the technical support center for Disuccinimidyl glutarate (DSG) crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to solubility, and to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is DSG and what is it used for?
A1: Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker.[1][2] It contains two N-hydroxysuccinimide (NHS) ester groups at each end of a 7.7 Å spacer arm.[3][4] DSG is cell membrane permeable, making it suitable for crosslinking intracellular proteins.[1][4] It is commonly used to covalently link interacting proteins, study protein-protein interactions, and stabilize protein complexes for analysis.[1][2]
Q2: Why am I having trouble dissolving DSG?
A2: DSG is sparingly soluble in aqueous buffers.[4][5] It is known to be water-insoluble and requires dissolution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to your aqueous reaction mixture.[4][6]
Q3: What are the recommended solvents for dissolving DSG?
A3: The most commonly recommended solvents are anhydrous DMSO and DMF.[3][5][7] It is crucial to use a dry (anhydrous) solvent because DSG is sensitive to moisture and can hydrolyze, which inactivates the crosslinker.[3][7]
Q4: What is the maximum solubility of DSG in these organic solvents?
A4: The solubility of DSG can vary slightly, but here are some reported values:
-
In DMSO: Approximately 20 mg/mL[5] and can be as high as 100 mg/mL (306.50 mM), though this may require ultrasonic agitation.[8][9]
-
In DMF: Approximately 10 mg/mL.[5]
Q5: My DSG solution in DMSO/DMF appears to have precipitated after adding it to my aqueous buffer. What should I do?
A5: Precipitation upon addition to an aqueous buffer is a common issue due to the low aqueous solubility of DSG.[7] Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or DMF) in your reaction mixture does not exceed a certain percentage, typically up to 10%.[7]
-
Rapid Mixing: Add the DSG stock solution to your aqueous buffer while vortexing or rapidly swirling the solution to facilitate quick dispersion and minimize localized high concentrations that can lead to precipitation.[10]
-
Modify the Aqueous Phase: In some cases, the aqueous buffer can be supplemented with additional organic solvents to improve DSG solubility.[7]
Q6: How should I prepare my DSG stock solution?
A6: It is critical to prepare the DSG stock solution immediately before use.[1][7] Do not store DSG in solution as it is susceptible to hydrolysis, especially in the presence of moisture which can be absorbed by hygroscopic solvents like DMSO and DMF.[7] To prepare the stock, allow the DSG vial to warm to room temperature before opening to prevent moisture condensation.[3][7] Then, dissolve the DSG powder in anhydrous DMSO or DMF to your desired concentration.
Troubleshooting Guide
Issue: Low or No Crosslinking Efficiency
| Potential Cause | Troubleshooting Steps |
| DSG Hydrolysis | DSG is moisture-sensitive.[7] Ensure it is stored in a desiccated environment.[3] Allow the vial to reach room temperature before opening to prevent condensation.[3][7] Use high-purity, anhydrous DMSO or DMF to prepare the stock solution immediately before use.[7] Do not store DSG in solution.[7] |
| Incorrect Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the NHS esters.[7][11] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers at a pH of 7-9.[7][12] |
| Suboptimal pH | The reaction of NHS esters with primary amines is most efficient at a pH range of 7-9.[3][7] Ensure your reaction buffer is within this pH range. |
| Precipitation of DSG | DSG may precipitate when added to the aqueous reaction buffer.[7] Add the DSG stock solution dropwise while vigorously vortexing the protein solution.[10] Ensure the final concentration of the organic solvent is kept to a minimum (typically ≤10%).[7] |
Quantitative Data Summary
Table 1: Solubility of Disuccinimidyl Glutarate (DSG)
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 20 mg/mL[5] | 61.3 mM | --- |
| 100 mg/mL[8][9] | 306.5 mM | May require sonication.[8][9] Use of newly opened, hygroscopic DMSO is recommended.[8][9] | |
| DMF | 10 mg/mL[5] | 30.6 mM | --- |
| DMSO:PBS (1:5, pH 7.2) | 0.15 mg/mL[5] | 0.46 mM | Illustrates the significant drop in solubility in aqueous solutions.[5] |
Table 2: Recommended DSG Concentrations for Crosslinking
| Concentration Type | Recommended Range | Notes |
| Stock Solution | 10 - 50 mM[1][3] | Prepared in anhydrous DMSO or DMF immediately before use.[1][3] |
| Final Working Concentration | 0.25 - 5 mM[7][10] | The optimal concentration should be determined empirically for each system. |
| Molar Excess (to protein) | 10 to 50-fold[1][7] | A higher molar excess is generally used for lower protein concentrations.[1][7] |
Experimental Protocols
Protocol 1: Preparation of DSG Stock Solution
-
Remove the vial of DSG from storage at -20°C and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Prepare a stock solution of 10-50 mM DSG by dissolving the appropriate amount of DSG powder in anhydrous DMSO or DMF.[1][3] For example, to make a 50 mM solution, dissolve 10 mg of DSG (MW: 326.26 g/mol ) in 613 µL of anhydrous DMSO.
-
This stock solution should be used immediately and any unused portion should be discarded.[7][10]
Protocol 2: General Protein Crosslinking Procedure
-
Prepare your protein sample in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[1]
-
Add the freshly prepared DSG stock solution to the protein solution to achieve the desired final concentration (e.g., 0.25-5 mM).[7][10] It is recommended to add the DSG solution dropwise while vortexing to prevent precipitation.[10]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2-3 hours.[3][7]
-
Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 10-50 mM.[1][7] Incubate for 15-20 minutes at room temperature.[1][7]
-
Proceed with your downstream analysis, which may include removing excess crosslinker and byproducts via dialysis or gel filtration.[3]
Visualizations
Caption: Workflow for preparing and using DSG, highlighting the critical step of dissolving in an anhydrous solvent.
Caption: Troubleshooting logic for low DSG crosslinking efficiency, focusing on solubility-related issues.
References
- 1. covachem.com [covachem.com]
- 2. medkoo.com [medkoo.com]
- 3. proteochem.com [proteochem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DSG Crosslinker 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Di-(N-succinimidyl) glutarate (DSG) — CF Plus Chemicals [cfplus.cz]
Technical Support Center: DSG Crosslinking Quenching Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quenching of disuccinimidyl glutarate (DSG) crosslinking reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench a DSG crosslinking reaction?
Quenching is a critical step to stop the crosslinking reaction by deactivating any unreacted DSG molecules.[1][2][3] This prevents the formation of unintended or non-specific crosslinks with other molecules in your sample during downstream processing and analysis.[1]
Q2: What are the recommended quenching reagents for DSG crosslinking?
The most commonly used quenching reagents for DSG and other N-hydroxysuccinimide (NHS) ester crosslinkers are buffers containing primary amines.[1][3][4] These include:
Tris and glycine (B1666218) are the most frequently cited in protocols for their effectiveness.[2][5]
Q3: How do quenching reagents like Tris and glycine work?
DSG crosslinkers have NHS esters at both ends, which are reactive towards primary amines, such as the side chain of lysine (B10760008) residues on proteins.[5] Quenching reagents like Tris and glycine provide a high concentration of a small molecule with a primary amine. This primary amine acts as a nucleophile, rapidly reacting with the NHS ester on any unreacted DSG, forming a stable amide bond and thus inactivating the crosslinker.[3][4]
Q4: Is Tris or glycine more efficient for quenching DSG?
Q5: What are the typical concentrations and incubation times for quenching?
The final concentration of the quenching reagent in the reaction mixture typically ranges from 10 mM to 50 mM.[2] The quenching reaction is usually carried out at room temperature for 15 to 20 minutes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background or non-specific bands on a gel after crosslinking. | Incomplete quenching of the DSG crosslinker, leading to continued, non-specific crosslinking. | * Ensure the quenching buffer is added to the correct final concentration (10-50 mM).* Confirm the pH of the quenching buffer is between 7.5 and 8.5.* Increase the incubation time for quenching to 30 minutes.* Use a freshly prepared quenching solution. |
| Loss of signal or protein degradation. | The pH of the quenching buffer is too high or too low, potentially affecting protein stability. | * Verify the pH of your quenching buffer. A neutral to slightly basic pH (7.5-8.5) is generally recommended.* For formaldehyde (B43269) crosslinking, Tris has been shown to potentially reverse cross-links over time, which might lead to signal loss. While not confirmed for DSG, if you observe signal loss with Tris, consider switching to glycine.[6] |
| Unexpected side reactions. | The quenching reagent is interfering with downstream applications. | * Consider the compatibility of your quenching reagent with subsequent steps. For example, Tris can interfere with certain enzymatic reactions.* If interference is suspected, consider removing the quenching reagent and unreacted crosslinker by dialysis or using a desalting column after the quenching step.[2] |
Quantitative Data on Quenching Reagents
The following table summarizes the commonly used quenching reagents and their typical experimental conditions. Direct comparative data on quenching efficiency is not extensively available in the literature. Efficiency is generally considered high for these reagents under the specified conditions.
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Typical pH | Notes |
| Tris | 10 - 50 mM[2] | 15 - 20 minutes[2] | 7.5 - 8.5 | Widely used and effective. May have the potential to reverse formaldehyde crosslinks, but this is not confirmed for DSG.[6] |
| Glycine | 10 - 50 mM[2] | 15 - 20 minutes[2] | 7.5 - 8.5 | A common and effective alternative to Tris. |
| Ethanolamine | Not specified in protocols, but used as a primary amine quencher.[1] | Not specified | Not specified | Less commonly cited in standard DSG protocols compared to Tris and glycine. |
| Hydroxylamine | Not specified in protocols, but used as a primary amine quencher.[1] | Not specified | Not specified | Can be used to cleave certain types of esters, so compatibility should be checked. |
Experimental Protocols
Protocol: In Vitro Protein Crosslinking with DSG and Quenching
This protocol provides a general guideline for crosslinking purified proteins in solution. Optimization of protein and crosslinker concentrations, as well as incubation times, may be necessary for specific applications.
Materials:
-
Purified protein in a non-amine-containing buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
DSG (Disuccinimidyl glutarate)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Reaction tubes
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer at a suitable concentration (e.g., 0.1-2 mg/mL).
-
Prepare DSG Stock Solution: Allow the vial of DSG to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve DSG in anhydrous DMSO or DMF to create a 10-25 mM stock solution.
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. For example, add 20 µL of 1 M Tris-HCl, pH 7.5, to a 1 mL reaction volume. Incubate for an additional 15 minutes at room temperature.
-
Downstream Analysis: The cross-linked and quenched sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry. Unreacted crosslinker and quenching reagent can be removed by dialysis or desalting columns if necessary.[2]
Visualizations
Caption: Experimental workflow for DSG crosslinking and quenching.
Caption: Mechanism of DSG quenching by a primary amine-containing reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. covachem.com [covachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DSG Crosslinking Reactions
Welcome to the technical support center for Disuccinimidyl glutarate (DSG) crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal results in your crosslinking studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DSG crosslinking reactions?
The optimal pH range for DSG crosslinking is between 7.0 and 9.0.[1][2] Within this range, the primary amine groups on proteins are sufficiently deprotonated to react efficiently with the N-hydroxysuccinimide (NHS) esters of the DSG crosslinker.
Q2: How does pH affect the efficiency of the DSG crosslinking reaction?
The rate of the crosslinking reaction is dependent on pH. The reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester. At acidic pH, primary amines are protonated, reducing their nucleophilicity and thus decreasing the crosslinking efficiency.[3] Conversely, at alkaline pH, the concentration of deprotonated amines increases, favoring the crosslinking reaction.[4] However, a competing reaction, the hydrolysis of the NHS ester, also increases significantly with rising pH.[4][5] This hydrolysis inactivates the crosslinker, reducing the overall efficiency of the crosslinking reaction. Therefore, a balance must be struck to maximize the reaction with target amines while minimizing hydrolysis.
Q3: What are the consequences of using a pH outside the optimal range?
-
Low pH (<7.0): A significant decrease in crosslinking efficiency will be observed due to the protonation of primary amines.[3] While the hydrolysis rate of DSG is lower at acidic pH, the reduced reactivity of the target amines is the dominant factor.[3]
-
High pH (>9.0): While the initial reaction rate with amines might be high, the rapid hydrolysis of the this compound will lead to a lower overall yield of crosslinked products.[4][5]
Q4: What buffers are recommended for DSG crosslinking?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for reaction with DSG.[2][5] Recommended buffers include:
Q5: How do I quench the DSG crosslinking reaction?
To stop the crosslinking reaction, a quenching buffer containing a high concentration of primary amines is added.[1][5][6] This will react with any remaining active NHS esters on the DSG. Common quenching agents include:
-
Tris buffer (20-50 mM final concentration, pH 7.4-8.0)[1][6]
-
Glycine (B1666218) (20-50 mM final concentration)[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no crosslinking observed | Suboptimal pH: The pH of the reaction buffer is too low (<7.0), leading to protonated and unreactive primary amines.[3] | Ensure the reaction buffer pH is within the optimal range of 7.0-9.0. Verify the pH of your buffer before starting the experiment.[1][2] |
| Hydrolysis of DSG: The pH of the reaction buffer is too high (>9.0), causing rapid hydrolysis of the this compound before it can react with the target protein.[4][5] | Lower the pH of the reaction buffer to be within the 7.0-8.5 range to balance reactivity and stability.[4] Prepare the DSG solution immediately before use as it is moisture-sensitive.[5] | |
| Buffer contains primary amines: Buffers such as Tris or glycine are competing with the target protein for reaction with DSG.[2][5] | Use a non-amine-containing buffer like PBS, HEPES, or Borate for the crosslinking reaction.[2][5][6] | |
| High levels of protein aggregation/precipitation | Over-crosslinking: The reaction pH is too high, leading to an excessively rapid and uncontrolled crosslinking reaction. | Consider lowering the pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to slow down the reaction rate. You can also optimize the DSG concentration and incubation time. |
| Inconsistent crosslinking results | pH drift during the reaction: The buffering capacity of the reaction buffer is insufficient, leading to a change in pH during the experiment. | Use a buffer with adequate buffering capacity in the desired pH range. Check the pH of the reaction mixture before and after the incubation period. |
Experimental Protocols
Standard DSG Crosslinking Protocol
This protocol provides a general guideline for crosslinking proteins in solution. Optimization may be required for specific applications.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein sample in an appropriate amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare DSG Stock Solution: Allow the vial of DSG to equilibrate to room temperature before opening to prevent moisture condensation.[1][5] Immediately before use, dissolve DSG in anhydrous DMSO or DMF to create a 10-25 mM stock solution.[5][6]
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at the desired concentration. The optimal pH is between 7.0 and 9.0.[1][2]
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess of crosslinker to protein).[5][6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5][6] Incubate for an additional 15 minutes at room temperature.[1]
-
Removal of Excess Reagents: Remove excess crosslinker and quenching buffer byproducts using a desalting column or dialysis.[1][6]
-
Analysis: Proceed with downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Experimental workflow for a typical DSG crosslinking reaction.
Caption: Logical relationship between pH, DSG crosslinking efficiency, and hydrolysis.
References
- 1. proteochem.com [proteochem.com]
- 2. benchchem.com [benchchem.com]
- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. covachem.com [covachem.com]
Technical Support Center: Optimizing DSG Crosslinking and Minimizing Non-Specific Interactions
Welcome to the technical support center for Disuccinimidyl glutarate (DSG) crosslinking. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their crosslinking experiments to minimize non-specific binding and achieve reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during DSG crosslinking experiments in a question-and-answer format.
Issue 1: High Background or Non-Specific Crosslinking
Q: I'm observing a high degree of non-specific crosslinking in my results. What are the likely causes and how can I reduce this?
A: High background and non-specific crosslinking are common challenges that can obscure true interactions. Several factors can contribute to this issue. Here’s a systematic guide to troubleshooting and mitigation:
-
Optimize Crosslinker Concentration: An excess of DSG is a primary cause of random, non-specific crosslinking.[1] It is crucial to perform a titration to determine the lowest effective concentration that still yields specific crosslinks.[2]
-
Inadequate Quenching: Ensure the crosslinking reaction is effectively terminated. Unreacted DSG will continue to crosslink proteins indiscriminately. Use a sufficient concentration of a quenching agent, such as Tris or glycine, to neutralize all excess DSG.[1][3]
-
Reaction Time and Temperature: Prolonged incubation times or elevated temperatures can increase the likelihood of random crosslinking events.[4][5] It is advisable to perform a time-course experiment to identify the optimal reaction duration.[5]
-
Protein Concentration: Very high protein concentrations can promote intermolecular crosslinking, leading to the formation of large, non-specific aggregates.[2] Consider reducing the protein concentration if aggregation is observed.[2]
Issue 2: Low or No Crosslinking Efficiency
Q: My crosslinking yield is very low or non-existent. What factors could be responsible for this, and how can I improve the efficiency?
A: Low crosslinking efficiency can be frustrating, but it is often resolved by addressing a few key experimental parameters:
-
Reagent Quality and Handling: DSG is highly sensitive to moisture.[6][7] Hydrolysis of the N-hydroxysuccinimide (NHS) esters will inactivate the crosslinker.[6] To ensure reagent activity:
-
Incorrect Buffer Composition: The presence of primary amines in the reaction buffer will compete with the target proteins for reaction with DSG, thereby quenching the crosslinking reaction.[1][8]
-
Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers at a pH of 7-9 are recommended.[6]
-
Suboptimal pH: The reaction between NHS esters and primary amines is most efficient at a pH range of 7-9.[6][7] Ensure your reaction buffer is within this optimal range.
-
Accessibility of Reactive Groups: The primary amine groups (lysine residues and N-termini) on the target proteins must be accessible for the crosslinker to react.[8] If the interaction sites are buried within the protein structure, crosslinking may be inefficient.
Issue 3: Protein Precipitation During or After Crosslinking
Q: My protein of interest precipitates out of solution after adding DSG. What can I do to prevent this?
A: Protein precipitation upon the addition of a crosslinker is often due to changes in the protein's surface properties or excessive crosslinking leading to large, insoluble aggregates.
-
Excessive Crosslinking: Over-crosslinking can alter the net charge and pI of a protein, leading to decreased solubility and precipitation.[8] Titrating the DSG concentration to a lower level is the first step in addressing this issue.[2]
-
Hydrophobicity of the Crosslinker: DSG is a hydrophobic molecule.[9] Introducing too many DSG molecules onto the surface of a protein can increase its hydrophobicity and cause it to aggregate and precipitate.[2] Using a more water-soluble (hydrophilic) crosslinker could be a viable alternative.
-
Solvent Carry-over: DSG is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to your aqueous reaction can cause the protein to precipitate.[6] It is recommended to keep the final concentration of the organic solvent to a minimum, typically up to 10% of the final reaction volume.[6]
Experimental Protocols
General Protocol for Crosslinking Proteins in Solution
This protocol provides a starting point for crosslinking purified proteins. Optimization of DSG concentration, protein concentration, and incubation time is highly recommended.
-
Sample Preparation: Prepare your protein sample in an amine-free buffer such as PBS (pH 7.2-8.0).[3][6]
-
DSG Preparation: Immediately before use, dissolve DSG in dry DMSO or DMF to create a 10-25 mM stock solution.[3][6]
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-5 mM, or a 10 to 50-fold molar excess over the protein).[6]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[6]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[6] Incubate for 15 minutes at room temperature.[6]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.[9]
Data Presentation
Table 1: Recommended Molar Excess of DSG to Protein
| Protein Concentration | Recommended Molar Excess (DSG:Protein) |
| > 5 mg/mL | 10-fold[6] |
| < 5 mg/mL | 20- to 50-fold[6] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| High Background/Non-Specific Crosslinking | Excessive DSG concentration | Perform a DSG concentration titration.[1][2] |
| Inefficient quenching | Ensure a final quenching buffer concentration of 20-50 mM Tris or glycine.[3][6] | |
| Prolonged reaction time | Optimize incubation time through a time-course experiment.[4][5] | |
| Low or No Crosslinking Efficiency | Hydrolyzed/inactive DSG | Use freshly prepared DSG solution; store solid reagent under dessicated conditions.[3][6][7] |
| Incompatible reaction buffer | Use an amine-free buffer (e.g., PBS, HEPES) at pH 7-9.[6][7][8] | |
| Protein Precipitation | Over-crosslinking | Reduce the molar excess of DSG.[2][8] |
| High concentration of organic solvent | Keep the final concentration of DMSO or DMF to a minimum (≤10%).[6] |
Visualizations
Caption: A generalized workflow for a DSG crosslinking experiment.
Caption: A logical workflow for troubleshooting high non-specific crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. covachem.com [covachem.com]
- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. proteochem.com [proteochem.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Disuccinimidyl Glutarate (DSG)
Welcome to the technical support center for Disuccinimidyl Glutarate (DSG) powder. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling DSG and troubleshooting common issues related to its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is DSG and what is it used for?
Disuccinimidyl glutarate (DSG) is a homobifunctional crosslinking agent.[][2][3] It is commonly used to covalently link proteins or other molecules that have primary amine groups (-NH₂), such as the lysine (B10760008) residues on the surface of proteins.[][3][4] Because it can permeate cell membranes, it is suitable for crosslinking proteins both within living cells (in vivo) and in solutions (in vitro).[][5][6]
Q2: Why is DSG powder so sensitive to moisture?
DSG's reactivity comes from its two N-hydroxysuccinimide (NHS) ester groups.[][2] These groups are highly susceptible to hydrolysis, a chemical reaction with water.[4][7][8] When exposed to moisture, the NHS esters are cleaved, rendering the DSG inactive and unable to form stable crosslinks with your target proteins.[7][9] This hydrolysis is a major cause of failed crosslinking experiments.[7]
Q3: How should I properly store DSG powder to prevent moisture exposure?
Proper storage is critical to maintaining the activity of DSG powder.
-
Temperature: Upon receipt, store the vial at -20°C or 4°C.[10][11][12]
-
Desiccation: Always store the powder in a desiccated environment.[4][11] This can be a container with desiccant packs or a dedicated desiccator cabinet.
-
Inert Gas: For optimal long-term storage, consider blanketing the powder under an inert gas like nitrogen before sealing the vial.[4][10]
Q4: What is the correct procedure for handling DSG powder before an experiment?
To prevent moisture contamination during handling, follow these steps:
-
Equilibrate to Room Temperature: Before opening the vial, allow it to warm completely to room temperature.[4][5][10][11] This crucial step prevents atmospheric moisture from condensing on the cold powder.[4][7][11]
-
Use Anhydrous Solvents: DSG is not soluble in water and must be dissolved in a high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][4][6][10]
-
Prepare Solutions Fresh: Never store DSG in solution, as even anhydrous-grade solvents can absorb moisture from the air over time, leading to hydrolysis.[4][11] Prepare only the amount needed for your immediate experiment.
Troubleshooting Guide
Issue 1: My crosslinking experiment failed or has very low efficiency.
This is the most common problem and is often linked to inactive DSG due to moisture exposure.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive DSG Reagent | The DSG powder may have been compromised by moisture. Test the activity of your DSG using the Spectrophotometric Assay for NHS Ester Activity described in the protocols section below.[9] If inactive, use a fresh vial of DSG. |
| Incorrect Buffer | Your reaction buffer should not contain primary amines (e.g., Tris, Glycine), as they will compete with your target protein for reaction with DSG.[4] Use buffers like PBS, HEPES, or borate (B1201080) at a pH between 7.0 and 9.0.[4][5][10] |
| Suboptimal pH | The crosslinking reaction is pH-dependent. The optimal pH range is typically 7.2-8.5. Below this range, the protein's amines are protonated and less reactive. Above this range, the rate of DSG hydrolysis increases dramatically. |
| Low Protein Concentration | In dilute protein solutions, the hydrolysis of DSG is a more significant competing reaction.[4] If possible, increase the concentration of your protein in the reaction. |
Issue 2: My protein precipitates after adding the DSG solution.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Organic Solvent Concentration | The final concentration of DMSO or DMF in your reaction mixture may be too high, causing your protein to denature and precipitate. Generally, the final solvent concentration should not exceed 10% of the total reaction volume.[4] |
| Over-Crosslinking | Using too much DSG can lead to extensive, insoluble protein aggregates. Optimize the molar excess of DSG to your protein. Start with a 10- to 50-fold molar excess and titrate down if precipitation occurs.[4] |
Quantitative Data
The stability of the NHS esters on DSG is highly dependent on the pH of the aqueous environment. As pH increases, the rate of hydrolysis accelerates, significantly reducing the half-life of the active crosslinker.
Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[4][7] |
| 8.0 | Room Temperature | ~1 hour[7] |
| 8.6 | 4 | 10 minutes[4][7] |
Note: Half-life can vary based on buffer composition and the specific NHS ester compound.
Experimental Protocols
Protocol 1: General Protein Crosslinking with DSG
This protocol provides a general guideline for crosslinking proteins in solution. Optimization may be required for your specific system.
Materials:
-
DSG powder
-
Anhydrous DMSO or DMF
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Equilibrate DSG: Allow the vial of DSG powder to warm to room temperature before opening.
-
Prepare DSG Stock: Immediately before use, dissolve DSG in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mM).
-
Initiate Reaction: Add the DSG stock solution to your protein sample to achieve the desired final concentration (typically 0.25-5 mM). The final DMSO concentration should ideally be below 10%.[4]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[4][10]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[4] Incubate for 15 minutes at room temperature.[4] The primary amines in the Tris buffer will react with any excess DSG.
-
Proceed with Downstream Analysis: Your crosslinked sample is now ready for downstream applications like SDS-PAGE, immunoprecipitation, or mass spectrometry.
Protocol 2: Spectrophotometric Assay for NHS Ester Activity
This assay allows you to quickly determine if your DSG powder is active or has been hydrolyzed. The principle is that the hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[7][10]
Materials:
-
DSG powder
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare DSG Solution: Prepare a ~1 mg/mL solution of your DSG powder in the amine-free buffer.
-
Measure Initial Absorbance: Immediately measure the absorbance of the solution at 260 nm. Record this value as A_initial .
-
Induce Hydrolysis: To a 1 mL aliquot of the DSG solution, add 100 µL of 0.5 N NaOH to rapidly and completely hydrolyze the NHS esters.[5][10] Mix well.
-
Measure Final Absorbance: Within 1-2 minutes, measure the absorbance of the hydrolyzed solution at 260 nm. Record this value as A_final .
-
Interpret Results:
-
If A_final > A_initial , your DSG reagent is active. A significant increase in absorbance indicates the release of NHS upon hydrolysis.
-
If A_final ≈ A_initial , your DSG reagent has likely been compromised by moisture and is inactive. Discard the reagent and use a fresh vial.
-
Visualizations
Caption: The chemical pathway of DSG inactivation by moisture.
Caption: A step-by-step guide to diagnosing failed DSG experiments.
Caption: A summary of the key steps in a typical DSG crosslinking experiment.
References
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Spectrophotometric method for the quantitative assay of N-hydroxysulfosuccinimide esters including extinction coefficients and reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Protein Crosslinking with DSG
This technical support center provides troubleshooting guidance for researchers encountering issues with protein crosslinking using Disuccinimidyl glutarate (DSG).
Troubleshooting Guide: Why is My Protein of Interest Not Crosslinked with DSG?
If you are observing low or no crosslinking of your protein of interest with DSG, there are several potential causes. This guide will walk you through a systematic troubleshooting process to identify and resolve the issue.
Question: I have performed a crosslinking experiment with DSG, but my protein of interest does not appear to be crosslinked. What could be the reason?
Answer:
Failure to achieve successful crosslinking with DSG can be attributed to a range of factors, from the integrity of the reagent to the intrinsic properties of your protein and the specifics of your experimental setup. Below is a step-by-step guide to troubleshoot this issue.
Verify the Integrity and Handling of DSG
DSG is a moisture-sensitive reagent, and its N-hydroxysuccinimide (NHS) esters are prone to hydrolysis, which renders the crosslinker inactive.[1][2][3]
-
Reagent Storage and Handling:
-
Ensure that solid DSG is stored in a desiccated environment at the recommended temperature (typically 4°C or -20°C).[2][4]
-
Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[1][2][4]
-
For optimal results, consider storing DSG under an inert gas like nitrogen.[2]
-
-
Freshly Prepared Solutions:
-
DSG should be dissolved in a dry, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][4][5] Do not store DSG in solution.[2]
-
Be aware that DMSO is hygroscopic and can absorb water from the atmosphere, which can promote DSG hydrolysis.[1][2]
-
Assess the Experimental Conditions
The efficiency of the crosslinking reaction is highly dependent on the experimental parameters.
-
Buffer Composition:
-
The reaction buffer must be free of primary amines, which will compete with your protein for reaction with DSG.[6][7][8] Avoid buffers containing Tris or glycine (B1666218).[2][6][7]
-
Suitable buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers.[2]
-
-
pH of the Reaction:
-
Protein Concentration:
Evaluate the Properties of Your Protein of Interest
The structure and composition of your protein can directly impact its ability to be crosslinked by DSG.
-
Availability of Target Residues:
-
DSG reacts with primary amines, which are present on the N-terminus of the protein and the side chain of lysine (B10760008) residues.[2]
-
If your protein of interest has a low abundance of lysine residues or if its N-terminus is blocked, crosslinking with DSG will be inefficient.
-
-
Accessibility of Target Residues:
-
The primary amines on your protein must be accessible to the DSG molecule. If the lysine residues or the N-terminus are buried within the protein's three-dimensional structure or are sterically hindered, the crosslinking reaction will be inhibited.
-
-
Distance Between Reactive Sites:
-
DSG has a spacer arm length of 7.7 Å.[4] For crosslinking to occur between two proteins or within a protein complex, the reactive primary amines on the interacting molecules must be within this distance. If the interacting surfaces of the proteins lack appropriately spaced primary amines, no crosslinking will be observed.
-
Optimization of the Crosslinking Protocol
If the above factors have been addressed, further optimization of the protocol may be necessary.
-
Molar Excess of DSG:
-
The optimal molar excess of DSG to protein can vary. A common starting point is a 10- to 50-fold molar excess.[2] You may need to perform a titration to find the optimal concentration for your specific system.
-
-
Incubation Time and Temperature:
Frequently Asked Questions (FAQs)
Q1: How can I check if my DSG is still active?
A1: You can perform a simple activity test. The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm. By intentionally hydrolyzing a small amount of your DSG with a base and measuring the increase in absorbance at 260 nm, you can get a qualitative indication of its reactivity. An active reagent will show a significant increase in absorbance after base treatment.[3]
Q2: What should I do if my protein precipitates after adding DSG?
A2: Protein precipitation upon addition of the crosslinker can be due to high concentrations of the crosslinker or the organic solvent used to dissolve it. Try to keep the final concentration of the organic solvent (e.g., DMSO) below 10%. If precipitation persists, you may need to reduce the molar excess of DSG or try a water-soluble analog if your application permits.
Q3: My protein has very few lysine residues. What are my options?
A3: If your protein lacks accessible primary amines, you should consider using a crosslinker that targets different functional groups. There are crosslinkers available that react with sulfhydryls (cysteine residues), carboxyl groups (aspartic and glutamic acid residues), or photoreactive crosslinkers that can react with a broader range of amino acid side chains.[9]
Q4: Can the crosslinking reaction be quenched?
A4: Yes, the reaction can be stopped by adding a quenching reagent that contains primary amines. A final concentration of 20-50 mM Tris or glycine is commonly used to consume any unreacted DSG.[2][4][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful protein crosslinking with DSG.
| Parameter | Recommended Range | Rationale |
| DSG Concentration | 0.25 - 5 mM final concentration | To achieve sufficient crosslinking without excessive modification. |
| Molar Excess of DSG to Protein | 10- to 50-fold | To drive the reaction towards crosslinking over hydrolysis, especially at lower protein concentrations.[2] |
| Reaction Buffer pH | 7.0 - 9.0 | Optimal range for the reaction between NHS esters and primary amines.[2][4][8] |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice | Balances reaction completion with potential for protein degradation or DSG hydrolysis.[2] |
| Quenching Reagent Concentration | 20 - 50 mM Tris or glycine | To effectively stop the crosslinking reaction by consuming excess DSG.[2] |
Detailed Experimental Protocol: Protein Crosslinking with DSG
This protocol provides a general workflow for crosslinking proteins in solution using DSG.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Disuccinimidyl glutarate (DSG)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction tubes
Procedure:
-
Sample Preparation:
-
Prepare your protein sample in an amine-free buffer such as PBS at a pH between 7.2 and 8.0. A protein concentration of 1-5 mg/mL is recommended.
-
-
DSG Solution Preparation:
-
Allow the vial of solid DSG to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the DSG in anhydrous DMSO to prepare a stock solution (e.g., 25 mM). For example, dissolve 8.16 mg of DSG in 1 mL of DMSO.
-
-
Crosslinking Reaction:
-
Add the freshly prepared DSG stock solution to your protein sample to achieve the desired final concentration (typically in the range of 0.25 to 5 mM). Gently mix immediately.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction).
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSG is quenched.
-
-
Downstream Analysis:
-
The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, mass spectrometry, or other downstream applications. Excess, unreacted crosslinker can be removed by dialysis or size-exclusion chromatography if necessary.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed DSG crosslinking experiments.
Caption: A flowchart for troubleshooting failed DSG crosslinking experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. proteochem.com [proteochem.com]
- 5. covachem.com [covachem.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
optimizing incubation time and temperature for DSG crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Disuccinimidyl glutarate (DSG) for crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for DSG crosslinking?
A1: The ideal incubation time and temperature for DSG crosslinking can vary depending on the specific application and sample type. However, common starting points are 30-60 minutes at room temperature or 2-3 hours on ice.[1][2][3] For crosslinking proteins in solution, an incubation of 30 minutes at room temperature is often sufficient.[1] When working with cells or tissues, a longer incubation of 45 minutes at room temperature may be necessary.[4][5] Incubating on ice for 2 hours is a gentler alternative that can help preserve the integrity of sensitive protein complexes.[1] It is recommended to empirically determine the optimal conditions for your specific experiment.
Q2: What is the recommended concentration of DSG to use?
A2: The final working concentration of DSG typically ranges from 0.25 mM to 5 mM.[1][2] For cellular crosslinking, a final concentration of 2 mM is frequently used.[4][5] When crosslinking purified proteins, the optimal concentration depends on the protein concentration itself. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of DSG is recommended. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess is advised.[1]
Q3: How should I prepare and store my DSG stock solution?
A3: DSG is moisture-sensitive and should be stored as a dry powder at 4°C or -20°C, protected from moisture.[2][4] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation.[1][2] DSG is not stable in aqueous solutions and should be dissolved in a dry organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3] A common stock solution concentration is 0.25 M or 50 mM.[2][4] Any unused DSG solution should be discarded and not stored for later use.[1][4]
Q4: What buffers are compatible with DSG crosslinking?
A4: The crosslinking reaction should be performed in a non-amine-containing buffer at a pH between 7 and 9.[2] Phosphate-buffered saline (PBS) is a commonly used buffer.[1][3] Other suitable buffers include HEPES, carbonate/bicarbonate, and borate (B1201080) buffers.[1] It is critical to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target proteins for reaction with the NHS esters of DSG, thereby quenching the crosslinking reaction.[1]
Q5: How do I quench the DSG crosslinking reaction?
A5: To stop the crosslinking reaction, a quenching buffer containing primary amines is added. Common quenching agents are Tris or glycine.[1][2][3] A final concentration of 20-50 mM Tris or glycine is typically used, and the quenching reaction is allowed to proceed for 15 minutes at room temperature.[1][2]
Q6: Can DSG crosslinks be reversed?
A6: No, DSG is a non-cleavable crosslinker.[6][7] The amide bonds it forms with primary amines on proteins are stable.[7] If you require a reversible crosslinker, consider using an alternative such as DSP (dithiobis(succinimidyl propionate)), which contains a disulfide bond that can be cleaved with reducing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no crosslinking efficiency | DSG was hydrolyzed due to moisture. | Always allow the DSG vial to warm to room temperature before opening. Use dry DMSO or DMF to prepare the stock solution immediately before use.[1][2] |
| Incompatible buffer was used. | Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine). Use buffers like PBS, HEPES, or borate at a pH of 7-9.[1][2] | |
| Insufficient DSG concentration. | Optimize the DSG concentration. For purified proteins, consider using a 10- to 50-fold molar excess of DSG to protein.[1] | |
| Suboptimal incubation time or temperature. | Empirically test different incubation times (e.g., 30-60 min at RT) and temperatures (e.g., room temperature vs. 4°C).[1][3] | |
| High molecular weight aggregates or protein precipitation | Excessive crosslinking. | Reduce the DSG concentration or shorten the incubation time. |
| Protein concentration is too high. | Perform the crosslinking reaction at a lower protein concentration. | |
| DSG precipitated out of solution. | DSG is water-insoluble. Ensure the final concentration of the organic solvent (DMSO or DMF) in the aqueous reaction is sufficient to keep DSG dissolved, typically up to 10%.[1] If turbidity is observed, the protocol may need modification to ensure complete dissolution.[1] | |
| Inconsistent results between experiments | Inconsistent DSG activity. | Prepare fresh DSG stock solution for each experiment. Do not store DSG in solution.[1] |
| Glycine carryover from a previous step (in dual crosslinking protocols). | If performing dual crosslinking with formaldehyde, ensure thorough washing to remove any quenching agent (like glycine) before adding DSG, as even small amounts can inhibit DSG activity.[5] |
Data Presentation
Table 1: Summary of Recommended DSG Crosslinking Parameters
| Parameter | In Vitro (Purified Proteins) | In Vivo (Cells/Tissues) |
| DSG Concentration | 0.25 - 5 mM; 10-50x molar excess over protein[1] | 1 - 3 mM[1][8][9] |
| Incubation Time | 30 minutes at Room Temperature or 2 hours on ice[1] | 40 - 45 minutes at Room Temperature[4][9] |
| Temperature | Room Temperature or 4°C/on ice[1][2][3] | Room Temperature[4][8] |
| pH | 7.0 - 9.0[2] | 7.2 - 7.4 (Physiological pH) |
| Quenching Agent | 20-50 mM Tris or Glycine[1] | 100-400 mM Glycine[9] |
| Quenching Time | 15 minutes at Room Temperature[1] | 5 - 15 minutes at Room Temperature[9] |
Experimental Protocols
Protocol 1: Crosslinking of Purified Proteins in Solution
-
Prepare Protein Sample: Dissolve the protein in a suitable non-amine-containing buffer (e.g., PBS, pH 7.2-8.0).
-
Prepare DSG Solution: Immediately before use, dissolve DSG in dry DMSO or DMF to a stock concentration of 10-50 mM.[2][3]
-
Initiate Crosslinking: Add the DSG stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[1]
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]
-
Quench Reaction: Add a stock solution of Tris-HCl or glycine to a final concentration of 20-50 mM.
-
Final Incubation: Incubate for an additional 15 minutes at room temperature to quench any unreacted DSG.[1]
-
Downstream Processing: The crosslinked sample is now ready for downstream analysis such as SDS-PAGE, mass spectrometry, or other characterization methods. Unreacted crosslinker can be removed by dialysis or gel filtration.[2]
Protocol 2: In Vivo Crosslinking of Adherent Cells
-
Cell Preparation: Wash adherent cells grown in a culture dish three times with PBS at room temperature.[4]
-
Prepare DSG Solution: Immediately before use, prepare a 0.25 M DSG stock solution in dry DMSO.[4]
-
Initiate Crosslinking: Add PBS containing 1 mM MgCl2 to the cells. Then, add the DSG stock solution to a final concentration of 2 mM and swirl the dish to mix.[4]
-
Incubate: Incubate the cells for 45 minutes at room temperature.[4]
-
Quench Reaction: Add a stock solution of glycine to a final concentration of 128-400 mM and incubate for 5-15 minutes at room temperature.[9]
-
Cell Lysis: Wash the cells with cold PBS and proceed with cell lysis using an appropriate buffer for your downstream application.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in a typical DSG crosslinking experiment.
Caption: The chemical reaction of DSG with primary amines on two proximal proteins.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. proteochem.com [proteochem.com]
- 3. covachem.com [covachem.com]
- 4. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigenome-noe.net [epigenome-noe.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. covaris.com [covaris.com]
- 9. Capturing Chromosome Conformation Across Length Scales - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Unreacted DSG Crosslinker
Welcome to the technical support center for the removal of unreacted disuccinimidyl glutarate (DSG) crosslinker from protein samples. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted DSG crosslinker from my protein sample?
A1: It is essential to remove unreacted DSG for several reasons. Firstly, the unreacted crosslinker can interfere with downstream applications by crosslinking non-target proteins or other molecules. Secondly, the N-hydroxysuccinimide (NHS) esters on DSG are moisture-sensitive and will hydrolyze, which can lower the pH of your sample and potentially affect protein stability.[1] Finally, for analytical techniques such as mass spectrometry, the presence of unreacted crosslinker can complicate data analysis.
Q2: What is the first step to stop the crosslinking reaction before removal?
A2: The first and most critical step is to quench the reaction. This is achieved by adding a quenching agent that contains primary amines, such as Tris or glycine.[1][2][3] These molecules react with the NHS esters on the unreacted DSG, rendering them inert.
Q3: What are the recommended methods for removing the quenched this compound?
A3: The most common and effective methods for removing unreacted and quenched DSG are dialysis and size exclusion chromatography (also known as gel filtration or desalting).[2][3][4] The choice between these methods often depends on the sample volume, protein concentration, and the required speed of removal.[5]
Q4: Can I use acetone (B3395972) precipitation to remove the unreacted crosslinker?
A4: Acetone precipitation can be used to concentrate your protein and remove small molecules like unreacted crosslinkers.[5] This involves adding cold acetone to your sample to precipitate the protein, followed by centrifugation to pellet the protein, and finally removing the supernatant which contains the unreacted crosslinker.[5] However, a significant drawback is the risk of protein denaturation and difficulty in redissolving the protein pellet.[5]
Troubleshooting Guide
Issue 1: My protein sample has precipitated after the crosslinking reaction.
-
Possible Cause 1: Over-crosslinking. Using an excessive molar excess of DSG can lead to the formation of large, insoluble protein aggregates.[6]
-
Possible Cause 2: Inappropriate Buffer Conditions. The pH and composition of the reaction buffer can affect protein solubility.[5]
Issue 2: I still detect unreacted crosslinker in my sample after purification.
-
Possible Cause 1: Inefficient Quenching. The quenching step may not have been sufficient to neutralize all unreacted DSG.
-
Possible Cause 2: Suboptimal Removal Method. The chosen purification method may not be adequate for your sample.
-
Solution: For dialysis, ensure you are using a large volume of dialysis buffer (at least 200 times the sample volume) and perform multiple buffer changes to maintain a high concentration gradient.[5][7] For faster and often more efficient removal, especially for smaller sample volumes, consider using size exclusion chromatography spin columns.[4][5]
-
Experimental Protocols
Protocol 1: Quenching the DSG Crosslinking Reaction
This protocol describes how to effectively stop the DSG crosslinking reaction.
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 7.5, or 1 M glycine.[1]
-
Add Quenching Agent: Add the quenching buffer to your reaction mixture to a final concentration of 20-50 mM.[1] For example, add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction.
-
Incubate: Incubate the reaction mixture for 15-20 minutes at room temperature with gentle mixing.[1][2]
Protocol 2: Removal of Unreacted DSG by Dialysis
This method is suitable for a wide range of sample volumes.[5]
-
Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This typically involves rinsing with distilled water.[8]
-
Load Sample: Load your quenched protein sample into the dialysis tubing and seal both ends with clamps.[8]
-
Dialysis: Immerse the sealed tubing in a large volume of dialysis buffer (e.g., PBS) at 4°C with gentle stirring.[9][10] The buffer volume should be at least 200 times the sample volume.[7]
-
Buffer Changes: Change the dialysis buffer every 2-3 hours for a total of three changes. The final dialysis can be performed overnight.[9][10]
Protocol 3: Removal of Unreacted DSG by Size Exclusion Chromatography (Desalting Column)
This method is rapid and ideal for small sample volumes.[5]
-
Equilibrate the Column: Prepare a desalting spin column by removing the storage buffer and equilibrating the resin with your desired buffer according to the manufacturer's protocol. This typically involves centrifugation steps.[5]
-
Apply Sample: Slowly apply your quenched protein sample to the center of the resin bed.[5]
-
Elute Protein: Centrifuge the column to elute the protein, which will be collected in a new tube. The smaller molecules, including the unreacted crosslinker, will be retained in the resin.[5]
Data Presentation
Table 1: Comparison of Removal Methods for Unreacted DSG
| Feature | Dialysis | Size Exclusion Chromatography (Spin Column) | Acetone Precipitation |
| Principle | Diffusion across a semi-permeable membrane[9] | Separation based on molecular size[4][11] | Protein precipitation with an organic solvent[5] |
| Speed | Slow (several hours to overnight)[5][9] | Fast (minutes)[5] | Fast (under 30 minutes) |
| Sample Volume | Wide range (µL to mL)[5][8] | Small volumes (typically < 2.5 mL)[5] | Wide range |
| Protein Recovery | Generally high | High | Variable, risk of loss during resuspension |
| Risk of Denaturation | Low | Low | High[5] |
Table 2: Recommended Parameters for DSG Crosslinking and Quenching
| Parameter | Recommendation |
| DSG Molar Excess | 10 to 50-fold molar excess over protein[1] |
| Reaction Buffer | Phosphate, HEPES, or Bicarbonate/Carbonate buffer, pH 7.0-8.0[1][2] |
| Reaction Time | 30 minutes at room temperature or 2 hours on ice[1] |
| Quenching Agent | Tris or Glycine[1][2][3] |
| Quenching Concentration | 20-50 mM final concentration[1] |
| Quenching Time | 15-20 minutes at room temperature[1][2] |
Visualizations
Caption: Workflow for DSG crosslinking, quenching, and removal.
Caption: Chemical principle of quenching unreacted DSG.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. proteochem.com [proteochem.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. static.igem.org [static.igem.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Disuccinimidyl Glutarate (DSG) Crosslinking
Welcome to the technical support center for Disuccinimidyl Glutarate (DSG) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for DSG crosslinking?
A1: For optimal DSG crosslinking, it is recommended to use an amine-free buffer with a pH between 7.0 and 9.0.[1][2][3] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used and effective buffer.[4][5][6] Other suitable options include HEPES, bicarbonate/carbonate, or borate (B1201080) buffers.[5]
Q2: Which buffers should be avoided during the DSG crosslinking reaction?
A2: It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2][5][7] These molecules will compete with the primary amines on your target proteins for reaction with the DSG, which will significantly reduce the efficiency of your crosslinking.[5][7]
Q3: How does pH affect DSG crosslinking efficiency?
A3: The pH of the reaction buffer is a critical factor. The N-hydroxysuccinimide (NHS) esters of DSG react with primary amines most efficiently at a pH between 7 and 9.[1][2] However, there is a trade-off to consider. The rate of hydrolysis of the NHS ester, a competing reaction that inactivates the crosslinker, also increases with higher pH.[5] Therefore, maintaining the pH within the recommended range is essential for a successful experiment.
Q4: How do I prepare and dissolve DSG for my experiment?
A4: DSG is not soluble in water and is sensitive to moisture.[5][8] It should be dissolved in a dry, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][4][5][6] It is important to allow the vial of DSG to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the crosslinker.[1][5]
Q5: How do I stop (quench) the DSG crosslinking reaction?
A5: To stop the crosslinking reaction, you can add a buffer containing primary amines.[3][9][10] A final concentration of 20-50 mM Tris or glycine is commonly used to effectively quench any unreacted DSG.[5] The quenching reaction should be allowed to proceed for about 15-20 minutes at room temperature.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no crosslinking observed | Incompatible Reaction Buffer: Use of a buffer containing primary amines (e.g., Tris, glycine).[2][5][7] | Dialyze or use a desalting column to exchange your protein sample into a recommended amine-free buffer like PBS or HEPES at pH 7.2-8.0.[2] |
| Hydrolysis of DSG: The DSG was exposed to moisture before or during the experiment.[5] | Always allow the DSG vial to warm to room temperature before opening.[1][5] Prepare the DSG solution in anhydrous DMSO or DMF immediately before adding it to your reaction.[1][5] | |
| Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7-9.[1][2] | Verify the pH of your buffer and adjust it if necessary. | |
| Insufficient DSG Concentration: The molar excess of DSG to protein is too low. | Increase the molar excess of DSG. For protein concentrations >5mg/mL, a 10-fold molar excess is a good starting point. For concentrations <5mg/mL, a 20- to 50-fold molar excess may be required.[5] | |
| High-molecular-weight smears or aggregates at the top of the gel | Over-crosslinking: The concentration of DSG is too high, or the incubation time is too long.[7][11] | Reduce the molar excess of DSG, decrease the incubation time, or perform the reaction at a lower temperature (e.g., on ice for 2 hours instead of 30 minutes at room temperature).[5][7] |
| Protein Aggregation: The protein sample is prone to aggregation, which is then locked in by the crosslinker. | Optimize buffer conditions to enhance protein stability, for example, by adjusting the ionic strength. | |
| Precipitate forms upon adding DSG to the aqueous buffer | Low Solubility of DSG: DSG is water-insoluble and can precipitate when added to the aqueous reaction buffer, especially at high concentrations.[5] | Add the DSG stock solution dropwise to your sample while gently vortexing to ensure rapid mixing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10%.[5] A temporary haziness may be observed.[7] |
Experimental Protocols
Standard Protocol for In Vitro Protein Crosslinking with DSG
-
Buffer Preparation: Prepare your protein sample in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[4][5] If your current buffer contains primary amines, exchange it using dialysis or a desalting column.[2]
-
DSG Solution Preparation: Allow the vial of DSG to come to room temperature before opening.[1] Immediately before use, dissolve the DSG in anhydrous DMSO or DMF to create a 10-25 mM stock solution.[5]
-
Crosslinking Reaction: Add the DSG stock solution to your protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of DSG to protein is a common starting point.[5][6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][5]
-
Quenching: Stop the reaction by adding a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.[5] Incubate for an additional 15 minutes at room temperature.[5]
-
Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry. Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[4]
Visualizations
Caption: A flowchart of the DSG crosslinking experimental workflow.
Caption: A decision-making diagram for selecting the appropriate buffer.
References
- 1. proteochem.com [proteochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. DSG in addition to formaldehyde? - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
Technical Support Center: Troubleshooting Western Blots After DSG Crosslinking
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected results in Western blots after using the membrane-permeable crosslinker Disuccinimidyl glutarate (DSG).
Frequently Asked Questions (FAQs)
Q1: What is DSG crosslinking and why is it used?
Disuccinimidyl glutarate (DSG) is a chemical crosslinker used to stabilize protein-protein interactions within their native cellular environment. It is a homobifunctional, amine-reactive N-hydroxysuccinimide (NHS) ester that covalently links proteins that are in close proximity (within 7.7 Å). Because DSG is cell-permeable, it can be used to trap both stable and transient protein interactions in vivo before cell lysis. These stabilized complexes can then be analyzed by techniques like Western blotting or immunoprecipitation.
Q2: I see high molecular weight (HMW) bands and smearing at the top of my gel after DSG crosslinking. What is the cause?
The appearance of HMW bands and smears is the expected outcome of a successful crosslinking experiment. These bands represent your target protein covalently linked to its binding partners, forming larger complexes. However, excessive smearing or the loss of the monomeric band can indicate over-crosslinking.
Q3: My protein of interest seems to have disappeared from the blot after crosslinking. Why?
There are several potential reasons for signal loss:
-
Over-crosslinking: Extremely high concentrations of DSG or long incubation times can lead to the formation of very large, insoluble protein aggregates that cannot enter the resolving gel.
-
Epitope Masking: The crosslinker may bind to lysine (B10760008) residues within the epitope recognized by your primary antibody, preventing it from binding.
-
Reduced Transfer Efficiency: Very large crosslinked complexes may not transfer efficiently from the gel to the membrane during Western blotting.
Q4: Can I reverse the DSG crosslinking?
DSG is a non-cleavable crosslinker, meaning the covalent bonds it forms are stable and cannot be broken with standard reducing agents like DTT or β-mercaptoethanol used in SDS-PAGE sample buffers.
Troubleshooting Guide: Unexpected Banding Patterns
If your Western blot results are not as expected, use the following guide to diagnose and solve the issue.
Problem 1: Excessive High Molecular Weight Smearing and Loss of Monomeric Band
This is a classic sign of over-crosslinking, where the crosslinker has formed extensive, random protein aggregates.
Troubleshooting Workflow: Over-crosslinking
Caption: Troubleshooting logic for excessive crosslinking.
Solutions & Optimization:
-
Perform a Titration: The optimal DSG concentration is highly dependent on cell type, protein abundance, and the specific interaction being studied. It is crucial to perform a dose-response experiment.[1]
-
Reduce DSG Concentration: If you are already using a standard concentration, try reducing it by 50-80%.
-
Shorten Incubation Time: Decrease the crosslinking reaction time. A typical range is 30-60 minutes, but for some interactions, 10-15 minutes may be sufficient.[2][3]
-
Optimize Temperature: Perform the crosslinking reaction on ice or at 4°C to slow down the reaction rate.[2]
-
Ensure Efficient Quenching: The quenching step is critical to stop the reaction. Make sure your quenching buffer (e.g., Tris-HCl or Glycine) is fresh and added at a final concentration sufficient to neutralize all unreacted DSG (typically 20-50 mM).[2]
Table 1: Example of a DSG Titration Experiment
| DSG Concentration | Incubation Time | Monomeric Band Intensity (Relative Units) | High Molecular Weight Smear (Relative Units) |
| 0 mM (Control) | 30 min | 100 | 5 |
| 0.25 mM | 30 min | 85 | 25 |
| 0.5 mM | 30 min | 60 | 55 |
| 1.0 mM | 30 min | 30 | 85 |
| 2.0 mM | 30 min | 5 | 98 |
This table illustrates how increasing DSG concentration typically leads to a decrease in the monomeric protein band and a corresponding increase in HMW species. The optimal concentration is one that shows a clear shift to HMW bands without completely eliminating the monomer.
Problem 2: Weak or No Signal for the Target Protein
This issue can arise from several factors, from epitope masking to problems with sample preparation.
Solutions & Optimization:
-
Test a Different Primary Antibody: If you suspect epitope masking, use a different primary antibody that recognizes a different epitope on the target protein. A polyclonal antibody may be more successful than a monoclonal one as it recognizes multiple epitopes.
-
Improve Lysis and Sonication: Crosslinked cells can be more resistant to lysis and the resulting chromatin can be difficult to shear.[4] Ensure your lysis buffer is effective (RIPA buffer is a common choice) and optimize your sonication protocol to reduce viscosity and solubilize complexes.[3][4] Insufficient sonication can result in the protein complexes being trapped in the pellet after centrifugation.
-
Check Transfer Efficiency: Very large protein complexes (>250 kDa) may transfer poorly to the membrane. Consider using a lower percentage acrylamide (B121943) gel for better resolution of large proteins or a specialized transfer protocol for HMW proteins (e.g., overnight wet transfer at a low, constant voltage).
-
Load More Protein: If the target is of low abundance, you may simply need to load more total protein onto the gel.[5]
Problem 3: Appearance of Unexpected, Sharp, Non-HMW Bands
This could indicate specific, stable crosslinked products or non-specific antibody binding.
Solutions & Optimization:
-
Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.[6][7] Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.
-
Improve Blocking and Washing: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[8] Casein in milk is a phosphoprotein and should be avoided if you are studying phosphorylated proteins. Increase the number and duration of wash steps to remove non-specifically bound antibodies.[8]
-
Run a Control Lane: Always include a control lane with lysate from non-crosslinked cells. If the unexpected band is present in both the crosslinked and non-crosslinked lanes, the issue is likely with the antibody or the sample itself, not the crosslinking process.
Experimental Protocols
Protocol: In Vivo DSG Crosslinking of Adherent Mammalian Cells
-
Cell Culture: Grow cells to 80-90% confluency on a culture plate.
-
Preparation: Aspirate the culture medium. Wash the cells twice with 1X PBS (phosphate-buffered saline), pH 7.4, at room temperature to completely remove any amine-containing media.
-
Crosslinker Preparation: Immediately before use, prepare a 50 mM stock solution of DSG in dry DMSO.
-
Note: DSG is moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Crosslinking Reaction: a. Add fresh, pre-warmed PBS to cover the cell monolayer. b. Add the DSG stock solution directly to the PBS on the plate to the desired final concentration (e.g., 1 mM). Swirl the plate gently to mix. c. Incubate at room temperature for 30 minutes.
-
Quenching: a. Add a 1 M Tris-HCl (pH 7.5) stock solution to the plate to a final concentration of 20-50 mM. b. Incubate for 15 minutes at room temperature to quench any unreacted DSG.
-
Cell Lysis: a. Aspirate the quenching solution and wash the cells once with ice-cold 1X PBS. b. Add ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and keep on ice.
-
Sample Preparation for Western Blot: a. Sonicate the lysate on ice to shear chromatin and reduce viscosity. The exact sonication parameters (power, duration, number of cycles) must be optimized for your cell type and equipment. b. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble debris. c. Transfer the supernatant to a new tube. This is your crosslinked protein sample. d. Determine the protein concentration using a standard assay (e.g., BCA). e. Add 4X SDS-PAGE sample buffer (containing SDS and a tracking dye, but no reducing agent is needed to reverse DSG) to your lysate, and heat at 95-100°C for 5-10 minutes before loading on the gel.
Diagrams and Visualizations
Experimental Workflow
Caption: Workflow for DSG crosslinking and Western blot analysis.
Example Signaling Pathway: Receptor Dimerization
DSG can be used to trap ligand-induced receptor dimerization, a key step in many signaling pathways.
Caption: Using DSG to capture ligand-induced receptor dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. covachem.com [covachem.com]
- 3. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenome-noe.net [epigenome-noe.net]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. licorbio.com [licorbio.com]
Technical Support Center: Disuccinimidyl Glutarate (DSG)
Welcome to the technical support center for Disuccinimidyl glutarate (DSG) crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, particularly DSG precipitation in aqueous solutions, and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my DSG precipitating when I add it to my aqueous buffer?
A1: DSG precipitation is a common issue primarily due to its low solubility in water.[1][2][3] DSG is a hydrophobic molecule that must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to your aqueous reaction buffer.[4][5][6] Precipitation occurs when the concentration of DSG in the final aqueous solution exceeds its solubility limit, which can happen if the stock solution is too concentrated or not mixed rapidly enough into the buffer.[7] The final concentration of the organic solvent should generally be kept below 10% to avoid negatively impacting protein structure.[7]
Q2: How can I improve the solubility of DSG in my working solution?
A2: To improve solubility, ensure your DSG is fully dissolved in anhydrous DMSO or DMF before adding it to the aqueous buffer.[8][9] You can gently warm the stock solution at 37°C and use an ultrasonic bath to aid dissolution.[1] When adding the DSG stock to your buffer, do so quickly while vortexing or swirling the buffer to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.[10] For particularly difficult cases, you may consider increasing the percentage of organic solvent in the final reaction mix, though this should be done with caution as it may affect your proteins.[7][11]
Q3: What is the optimal buffer composition for a DSG crosslinking reaction?
A3: The ideal buffer should not contain primary amines, as these will compete with the target proteins for reaction with the DSG.[7][12] Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers are recommended.[7][13] The optimal pH range is between 7 and 9, with a pH of 7.2-8.5 often providing a good balance between the crosslinking reaction and hydrolysis.[9][12][14] Avoid buffers containing Tris or glycine, as they will quench the reaction.[7][12]
Q4: How does pH affect DSG stability and precipitation?
A4: The N-hydroxysuccinimide (NHS) esters on DSG are susceptible to hydrolysis in aqueous solutions, which is a major competing reaction that inactivates the crosslinker.[6][7] The rate of this hydrolysis increases significantly with increasing pH.[7][15][16] While the crosslinking reaction with primary amines is also more efficient at alkaline pH, a pH above 9.0 can lead to rapid hydrolysis and loss of function.[7] Therefore, maintaining the pH within the recommended 7-9 range is critical for balancing reactivity and stability.[13]
Q5: I've followed the protocol, but still see a milky, turbid solution. What are my next steps?
A5: A milky or turbid solution indicates that DSG has precipitated.[7] Even with some precipitation, crosslinking may still occur, but the reaction will be less efficient and reproducible.[7] First, try titrating the DSG concentration downwards; you may be using an excessive amount.[12] A typical final concentration is between 0.25 and 5 mM.[7][14] If lowering the concentration is not an option, consider using a water-soluble analog of DSG.
Q6: Are there water-soluble alternatives to DSG?
A6: Yes. If DSG precipitation remains a persistent issue, consider using a water-soluble analog such as BS2G (bis[sulfosuccinimidyl] glutarate).[2][6] These crosslinkers have sulfonyl groups on the NHS rings, which increases their hydrophilicity and allows them to be dissolved directly in aqueous buffers, eliminating the need for an organic solvent and reducing the risk of precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DSG stock to buffer. | 1. Poor Mixing: Localized concentration of DSG exceeds solubility. 2. High DSG Concentration: The final concentration is too high for the aqueous system.[7] 3. Low-Quality Solvent: The DMSO or DMF used for the stock solution contains water, causing premature hydrolysis and precipitation.[7] | 1. Add the DSG stock solution to the buffer while vigorously vortexing or stirring.[10] 2. Perform a titration to determine the lowest effective DSG concentration for your experiment.[12] 3. Use fresh, anhydrous-grade DMSO or DMF to prepare the stock solution immediately before use.[7][8] |
| Low or no crosslinking efficiency. | 1. DSG Hydrolysis: The reagent was inactivated by exposure to moisture or high pH.[7][17] 2. Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that quenched the reaction.[12][13] 3. Precipitated Reagent: The DSG precipitated out of solution and was not available to react with the target. | 1. Ensure the DSG vial is equilibrated to room temperature before opening to prevent condensation.[7][14] Prepare stock solutions fresh and discard any unused solution.[13] Maintain the reaction pH between 7 and 9.[14] 2. Perform a buffer exchange to an amine-free buffer like PBS or HEPES.[12] 3. Address the precipitation using the solutions described above. |
| Protein of interest precipitates after adding DSG. | 1. Over-crosslinking: An excessive molar excess of DSG can alter the net charge and pI of the protein, leading to a loss of solubility.[11] 2. Solvent Shock: The addition of the organic solvent carrier (DMSO/DMF) may be denaturing the protein. | 1. Reduce the molar excess of DSG used in the reaction. A 20- to 50-fold molar excess is a common starting point for proteins < 5mg/mL.[7] 2. Ensure the final concentration of the organic solvent is as low as possible, ideally under 10%.[7] |
Data Presentation
Table 1: Physical and Chemical Properties of DSG
| Property | Value | Citations |
| Full Chemical Name | Disuccinimidyl glutarate | [2] |
| Molecular Weight | 326.26 g/mol | [2][5][14] |
| Spacer Arm Length | 7.7 Å | [4][7][14] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [4][5] |
| Reactivity Target | Primary amines (-NH₂) | [4][18] |
| Cleavability | Non-cleavable | [4][5] |
| Membrane Permeability | Permeable | [4][18] |
Table 2: Solubility of Disuccinimidyl Glutarate (DSG)
| Solvent | Solubility | Citations |
| Water | Partially soluble / Insoluble | [1][2][3] |
| DMSO | ~20 mg/mL | [19] |
| DMF | ~10 mg/mL | [19] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.15 mg/mL | [19] |
Table 3: Recommended Reaction Parameters for DSG Crosslinking
| Parameter | Recommendation | Citations |
| Reaction pH | 7.0 - 9.0 | [7][13][14] |
| Reaction Buffer | Amine-free buffers (PBS, HEPES, Borate) | [7][9][13] |
| Stock Solution Solvent | Anhydrous DMSO or DMF | [4][8][9] |
| Working Concentration | 0.25 - 5 mM | [7][10][14] |
| Incubation Time | 30-60 min at Room Temp. or 2 hours on ice | [7][8][14] |
| Quenching Agent | Tris or Glycine (20-50 mM final concentration) | [7][8][20] |
Experimental Protocols
Protocol 1: General In Vitro Protein Crosslinking
This protocol provides a general procedure for crosslinking proteins in a purified solution.
-
Buffer Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS at pH 7.4). Ensure the protein concentration is suitable for your downstream application (typically >1 mg/mL).[6]
-
DSG Stock Solution Preparation: Allow the vial of solid DSG to equilibrate to room temperature before opening.[14] Immediately before use, prepare a 10-25 mM stock solution of DSG in anhydrous DMSO.[7] For example, dissolve 10 mg of DSG (MW 326.26) in 1.22 mL of anhydrous DMSO for a 25 mM stock.
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM). A 10- to 50-fold molar excess of DSG to protein is a common starting point.[7] Add the stock solution while vortexing the protein sample to ensure rapid mixing.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[7]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1M Tris-HCl pH 7.5, to a final concentration of 20-50 mM.[7][14] Incubate for an additional 15 minutes at room temperature.
-
Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, immunoprecipitation, or mass spectrometry. If needed, remove excess non-reacted crosslinker using dialysis or a desalting column.[14]
Protocol 2: In Vivo Crosslinking of Cultured Cells
This protocol is adapted for crosslinking proteins within intact mammalian cells.[8][10]
-
Cell Preparation: Grow cells to approximately 80-90% confluency. Aspirate the culture medium and wash the cells twice with pre-warmed PBS (pH 7.4).[8]
-
DSG Stock Solution Preparation: Immediately before use, prepare a 0.25 M stock solution of DSG by dissolving 50 mg in 612 µL of anhydrous DMSO.[10]
-
Crosslinking Reaction: Add 10 mL of PBS to each 100 mm plate. Add the appropriate volume of DSG stock solution to the PBS on the plate to achieve the desired final concentration (e.g., for a 2 mM final concentration, add 80 µL of 0.25 M DSG stock).[10] Gently swirl the plate to mix.
-
Incubation: Incubate the cells at room temperature for 30-45 minutes.[8][10]
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of ~20-50 mM and incubate for 15 minutes at room temperature to quench the reaction.[8]
-
Cell Lysis: Aspirate the crosslinking/quenching solution and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and proceed with your downstream protocol (e.g., Chromatin Immunoprecipitation).[8]
Visualizations
Caption: A troubleshooting flowchart for diagnosing DSG precipitation issues.
Caption: A standard experimental workflow for DSG protein crosslinking.
Caption: Competing reaction pathways for DSG in aqueous solutions.
References
- 1. chembk.com [chembk.com]
- 2. Disuccinimidyl glutarate | 79642-50-5 [chemicalbook.com]
- 3. Disuccinimidyl glutarate, 97% | Fisher Scientific [fishersci.ca]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Disuccinimidyl glutarate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. proteochem.com [proteochem.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: DSG vs. DSS Crosslinkers for Protein Interaction Studies
For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions (PPIs), the choice of a chemical crosslinking agent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, data-driven comparison of two widely used homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers: Disuccinimidyl glutarate (DSG) and Disuccinimidyl suberate (B1241622) (DSS). By examining their chemical properties, performance data, and detailed experimental protocols, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific protein interaction studies.
Chemical and Physical Properties Overview
Both DSG and DSS are amine-reactive, membrane-permeable, non-cleavable crosslinkers.[1][2] They react with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) at a pH range of 7.0-9.0 to form stable, covalent amide bonds.[2][3] The fundamental distinction between them lies in the length of their spacer arms, which dictates the distance they can span to link two amino acid residues.[1] DSG possesses a shorter 5-carbon spacer, while DSS has a longer 8-carbon spacer.[2][3]
Performance Data: A Quantitative Comparison
The difference in spacer arm length directly influences the ability of each crosslinker to capture interactions. A longer spacer arm, as in DSS, can potentially identify a greater number of interactions within flexible or large protein complexes. Conversely, the shorter spacer arm of DSG can provide more precise distance constraints for tightly packed complexes.
A key study that directly compared the two crosslinkers on a mixture of seven proteins with known three-dimensional structures provided valuable quantitative insights. The results are summarized below.
| Property | Disuccinimidyl glutarate (DSG) | Disuccinimidyl suberate (DSS) | Reference(s) |
| Molecular Weight | 326.26 g/mol | 368.35 g/mol | [2][3] |
| Spacer Arm Length | 7.7 Å (5 atoms) | 11.4 Å (8 atoms) | [2][3] |
| Reactive Toward | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | [1] |
| Membrane Permeable | Yes | Yes | [3][4] |
| Cleavable | No | No | [2][3] |
| Water Soluble | No (must be dissolved in DMSO/DMF) | No (must be dissolved in DMSO/DMF) | [2][3] |
| Non-redundant Crosslinks Identified (in a 7-protein mix) | 10 | 22 | [4][5] |
| Average Distance of Observed Crosslinks | ~16 Å | ~17 Å | [4] |
This data suggests that while DSS may be more effective for initial screening of protein interactions due to its longer reach and ability to generate more crosslinks, both reagents provide valuable and comparable distance information.[4]
Deciding Between DSG and DSS
The choice between DSG and DSS depends heavily on the specific research question and the protein system under investigation. The following decision-making guide can help researchers select the appropriate crosslinker.
In essence:
-
Choose DSS for initial screening experiments to maximize the number of identified crosslinks, or when studying large protein complexes where interacting domains may be further apart.[1]
-
Choose DSG when more precise distance constraints are needed for structural modeling or for studying tightly packed protein complexes.[1][5]
Experimental Protocols
Successful crosslinking experiments depend on optimized and detailed protocols. Below are representative protocols for in vivo crosslinking with DSG and a general workflow for crosslinking followed by co-immunoprecipitation (Co-IP), which can be adapted for DSS.
General Experimental Workflow
The overall process for a crosslinking experiment coupled with mass spectrometry analysis involves several key stages, from cell preparation to data analysis.
Protocol 1: In Vivo Crosslinking with DSG in Cultured Mammalian Cells
This protocol is adapted for capturing protein interactions within intact, cultured cells.
Materials:
-
Cultured mammalian cells (~80-90% confluency)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Disuccinimidyl glutarate (DSG)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Ice-cold cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Preparation: Aspirate the culture medium and wash the cells twice with pre-warmed PBS.[6]
-
Crosslinker Preparation: Immediately before use, prepare a 100 mM stock solution of DSG in anhydrous DMSO.
-
Crosslinking Reaction: Add pre-warmed PBS to the cell culture plate to cover the cells (e.g., 9.9 mL for a 10 cm plate). Add the DSG stock solution to achieve the desired final concentration (e.g., 100 µL for a final concentration of 1 mM). Gently swirl the plate to mix.[6]
-
Incubation: Incubate the cells at 37°C for 30 minutes.[6]
-
Quenching: Stop the reaction by adding the 1 M Tris-HCl quenching buffer to a final concentration of 20-50 mM (e.g., add 1 mL to the 10 mL on the plate). Incubate for 15 minutes at room temperature.[6]
-
Cell Lysis: Aspirate the crosslinking/quenching solution and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors.[6]
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Downstream Analysis: The supernatant containing the crosslinked protein complexes is now ready for downstream applications like immunoprecipitation and mass spectrometry.[6]
Protocol 2: Crosslinking Followed by Co-Immunoprecipitation (Co-IP) with DSS
This protocol describes the process of capturing protein complexes using an antibody after the crosslinking step.
Materials:
-
Cell lysate containing crosslinked proteins (from a protocol similar to the one above, using DSS instead of DSG)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Co-IP Lysis/Wash Buffer (must not contain primary amines, e.g., Tris-based buffers should be replaced by phosphate (B84403) or HEPES-based buffers).[5]
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing Lysate (Optional but Recommended): Add 20-30 µL of Protein A/G beads to 1 mg of your crosslinked protein lysate. Incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
Antibody Incubation: Add 2-10 µg of your primary antibody to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C to form antibody-antigen complexes.
-
Immunocomplex Capture: Add 30-50 µL of equilibrated Protein A/G beads to the lysate/antibody mixture. Incubate with rotation for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads using a magnetic rack or centrifugation (1,000 x g for 1 min). Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Co-IP Wash Buffer. After the final wash, carefully remove all supernatant.
-
Elution: Elute the captured proteins from the beads.
-
For Mass Spectrometry: Elute with a low-pH buffer (e.g., 0.1 M glycine, pH 2.5). Immediately neutralize the eluate with a high-pH buffer (e.g., 1 M Tris, pH 8.5).
-
For Western Blotting: Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the bait protein and its interaction partners.
References
- 1. proteochem.com [proteochem.com]
- 2. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. The Journal of Brief Ideas [beta.briefideas.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating Protein-Protein Interactions: A Focus on DSG Crosslinking and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify these interactions in their native cellular context. This guide provides an objective comparison of Disuccinimidyl glutarate (DSG) crosslinking with other validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research.
Introduction to Protein-Protein Interaction Validation
Protein-protein interactions govern nearly all cellular processes. Identifying and validating these interactions are crucial for understanding biological pathways and for the development of novel therapeutics. While various techniques exist to study PPIs, they often come with their own set of advantages and limitations. Crosslinking-mass spectrometry (XL-MS) offers a unique advantage by covalently capturing interacting proteins that are in close spatial proximity, providing a "snapshot" of the interactome.
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive N-hydroxysuccinimide (NHS) ester crosslinker.[1] Its cell membrane permeability allows for both in vitro and in vivo crosslinking, making it a versatile tool for PPI studies.[1][2] This guide will delve into the specifics of using DSG for PPI validation and compare its performance with alternative crosslinkers and orthogonal validation methods.
Comparison of DSG with Other Amine-Reactive Crosslinkers
The choice of crosslinker is critical and depends on the specific research question. Key parameters to consider include the spacer arm length, reactivity, and cleavability. DSG is often compared to Disuccinimidyl suberate (B1241622) (DSS), another popular amine-reactive crosslinker. The primary difference between them is the length of their spacer arms.[3]
| Feature | Disuccinimidyl glutarate (DSG) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Disuccinimidyl dibutyric urea (B33335) (DSBU) |
| Spacer Arm Length | 7.7 Å[1][4] | 11.4 Å[5] | 11.4 Å | 10.1 Å |
| Reactivity | Primary amines (Lysine, N-terminus)[1][3] | Primary amines (Lysine, N-terminus)[3] | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Cell Membrane Permeability | Permeable[1][2] | Permeable[2] | Impermeable[2] | Permeable[2] |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | MS-cleavable (by CID)[2] |
| Key Advantage | Shorter spacer arm for higher resolution distance constraints. | Longer spacer arm may capture more interactions.[3] | Water-soluble, ideal for cell surface crosslinking. | MS-cleavability simplifies data analysis.[2] |
| Quantitative Data | A study on a mixture of seven proteins identified 10 non-redundant cross-links.[2][3] | The same study identified 22 non-redundant cross-links with DSS.[2][3] | Similar crosslinking efficiency to DSS in some studies.[6] | Enables more confident identification of crosslinked peptides. |
Experimental Workflow for DSG Crosslinking and Mass Spectrometry
The following diagram and protocol outline a typical workflow for identifying protein-protein interactions using DSG crosslinking followed by mass spectrometry analysis.
References
- 1. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
DSG vs. Formaldehyde: A Comparative Guide for Crosslinking Specific Protein Interactions
For researchers, scientists, and drug development professionals seeking to capture and analyze specific protein-protein interactions, the choice of crosslinking agent is a critical experimental parameter. While formaldehyde (B43269) has been a long-standing and widely used reagent, Disuccinimidyl glutarate (DSG) offers distinct advantages, particularly when investigating complex or transient protein interactions. This guide provides an objective comparison of DSG and formaldehyde, supported by experimental data and detailed protocols, to aid in the selection of the optimal crosslinking strategy.
Executive Summary
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker that has emerged as a powerful alternative and complementary tool to formaldehyde for studying protein-protein interactions. Its primary advantages lie in its longer spacer arm, which allows for the capture of larger protein complexes, and its specific reactivity with primary amines, leading to more defined crosslinking. Formaldehyde, a zero-length crosslinker, is highly reactive with multiple functional groups, which can lead to a broader and less specific network of crosslinks and may mask antibody epitopes. For applications requiring the stabilization of protein complexes prior to protein-DNA crosslinking, such as in chromatin immunoprecipitation (ChIP), a dual-crosslinking strategy employing both DSG and formaldehyde has been shown to significantly improve the enrichment of target proteins.
Performance Comparison: DSG vs. Formaldehyde
The selection of a crosslinking agent should be based on the specific experimental goals. The following table summarizes key performance characteristics of DSG and formaldehyde to facilitate this decision-making process.
| Feature | DSG (Disuccinimidyl glutarate) | Formaldehyde |
| Spacer Arm Length | 7.7 Å[1][2] | ~2-3 Å[3] |
| Reactivity | Reacts with primary amines (-NH2) on lysine (B10760008) residues and N-termini.[4] | Reacts with primary and secondary amines, sulfhydryls, phenols, and imidazoles.[3] |
| Specificity | More specific due to its defined reactivity with primary amines. | Less specific, can create a dense network of crosslinks, potentially leading to artifacts.[5][6][7] |
| Cell Permeability | Membrane permeable, allowing for in vivo crosslinking of cytosolic and membrane proteins.[1] | Readily permeates cell walls and membranes.[8] |
| Reversibility | Not directly reversible by heat. | Reversible by heating at high temperatures (e.g., 95-99°C).[9][10] However, reversal can be incomplete.[5][11] |
| Application in ChIP | Often used in a two-step protocol with formaldehyde to stabilize protein complexes before protein-DNA crosslinking, improving enrichment.[12][13] | Standard single-step crosslinker for protein-DNA and protein-protein interactions in ChIP.[14][15] |
| Effect on Downstream Analysis | Less likely to mask epitopes due to more specific crosslinking. | Can mask antibody epitopes, potentially hindering immunoprecipitation.[16] Extensive crosslinking can also interfere with mass spectrometry analysis.[11] |
| Efficiency in Capturing Complexes | More efficient at capturing larger or more transient protein complexes due to its longer spacer arm.[12] | May not efficiently capture interactions between proteins that are not in very close proximity.[17] |
Experimental Data: Enhanced Enrichment with a Two-Step DSG and Formaldehyde Protocol
A key advantage of DSG is its utility in a dual-crosslinking approach for ChIP experiments. This strategy first uses DSG to stabilize protein-protein interactions within a complex, followed by formaldehyde to crosslink the entire complex to DNA. This two-step method has been shown to enhance the enrichment of specific protein-DNA interactions compared to using formaldehyde alone.
For example, in a study investigating the association of the large subunit of RNA polymerase II (Pol II) with the promoter of the rp-L32 gene, a dual DSG-formaldehyde crosslinking procedure resulted in an approximately 35-fold enrichment. In contrast, the standard formaldehyde crosslinking procedure yielded only a ~15-fold enrichment for the same target.[12]
Experimental Protocols
DSG Crosslinking Protocol (for Protein-Protein Interactions)
This protocol is a general guideline for crosslinking proteins in solution.
-
Reagent Preparation:
-
Protein Sample Preparation:
-
Dissolve the protein(s) to be crosslinked in a non-amine containing buffer (e.g., Phosphate Buffered Saline - PBS) at a pH between 7.0 and 8.0.[1] Buffers containing primary amines, such as Tris or glycine (B1666218), should be avoided as they will compete for reaction with DSG.[4]
-
-
Crosslinking Reaction:
-
Add the DSG stock solution to the protein solution to achieve a final concentration typically between 0.25 and 5 mM.[4] A 10 to 50-fold molar excess of DSG to protein is often recommended, with the higher excess used for more dilute protein solutions.[1][4]
-
Incubate the reaction for 30-45 minutes at room temperature or for 2-3 hours on ice.[1][2]
-
-
Quenching:
-
Downstream Processing:
Formaldehyde Crosslinking Protocol (for Protein-Protein Interactions)
This protocol provides a general procedure for in vivo crosslinking using formaldehyde.
-
Cell Culture:
-
Grow cells to the desired confluency.
-
-
Crosslinking:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add fresh medium or PBS containing 1% formaldehyde to the cells.
-
Incubate for 10-15 minutes at room temperature.[10]
-
-
Quenching:
-
Stop the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Downstream Analysis:
-
Wash the cells with cold PBS and then lyse the cells to extract the crosslinked protein complexes for analysis by immunoprecipitation, western blotting, or mass spectrometry.
-
Two-Step DSG and Formaldehyde Crosslinking for ChIP
This protocol is adapted for capturing protein complexes associated with chromatin.
-
DSG Crosslinking (Protein-Protein):
-
Formaldehyde Crosslinking (Protein-DNA):
-
Wash the cells with PBS to remove the DSG solution.
-
Add a solution of 1% formaldehyde in a suitable buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Quenching and Downstream ChIP Protocol:
-
Quench the reaction with glycine as described in the formaldehyde protocol.
-
Proceed with the standard ChIP protocol, including cell lysis, chromatin shearing, immunoprecipitation, and analysis. It is important to note that dual-crosslinked chromatin may be more resistant to sonication, requiring optimization of shearing conditions.[14][15]
-
Visualizing the Mechanisms and Workflows
To better understand the chemical reactions and experimental processes, the following diagrams have been generated.
Caption: Chemical mechanisms of DSG and Formaldehyde crosslinking.
Caption: Comparative experimental workflows for crosslinking.
Caption: Example signaling pathway illustrating a target for DSG crosslinking.
Conclusion
DSG offers significant advantages over formaldehyde for the study of specific protein interactions, particularly for larger or more transient complexes. Its defined spacer arm and specific reactivity provide a more targeted approach to crosslinking, which can lead to more reliable and interpretable results. While formaldehyde remains a valuable tool, especially for its ability to crosslink proteins to DNA, the use of DSG, either alone or in a two-step protocol with formaldehyde, can greatly enhance the ability to capture and identify specific protein-protein interactions. Researchers should carefully consider their experimental objectives to select the most appropriate crosslinking strategy for their needs.
References
- 1. covachem.com [covachem.com]
- 2. proteochem.com [proteochem.com]
- 3. Protein Interactions [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The specificity of protein–DNA crosslinking by formaldehyde: in vitro and in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The specificity of protein-DNA crosslinking by formaldehyde: in vitro and in drosophila embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formaldehyde crosslinking - Protein and Proteomics [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. Bi-functional cross-linking reagents efficiently capture protein-DNA complexes in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSG Crosslinker 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]
- 14. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epigenome-noe.net [epigenome-noe.net]
- 16. DSG in addition to formaldehyde? - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Homobifunctional Crosslinkers in Proteomics: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions and structural analysis, homobifunctional crosslinkers are indispensable tools. When coupled with mass spectrometry (XL-MS), these reagents provide critical insights into protein-protein interactions (PPIs), protein conformation, and the overall architecture of protein complexes.[1][2] This guide offers an objective comparison of commonly used homobifunctional crosslinkers, complete with experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
Homobifunctional crosslinkers are molecules containing two identical reactive groups designed to covalently link two similar functional groups on proteins.[3][4] The choice of crosslinker is dictated by the target functional groups, the desired distance constraint (spacer arm length), and the specific requirements of the downstream analysis.[3] The most prevalent types of homobifunctional crosslinkers target primary amines (e.g., on lysine (B10760008) residues) or sulfhydryl groups (e.g., on cysteine residues).[2][3]
Comparative Analysis of Common Homobifunctional Crosslinkers
The efficacy of a crosslinking experiment is heavily influenced by the chemical properties of the crosslinker. Key factors include the reactivity of the functional groups, the length and composition of the spacer arm, and whether the crosslinker is cleavable.[3] Amine-reactive crosslinkers are widely used due to the abundance of lysine residues on protein surfaces.[2][3] Sulfhydryl-reactive crosslinkers, on the other hand, offer more specific targeting as cysteine residues are less common.[3]
Data Presentation: A Comparative Overview
To facilitate the selection of an appropriate crosslinker, the following tables summarize the key characteristics and performance metrics of common amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.
Table 1: Comparison of Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Key Features & Applications |
| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | Widely used, membrane-permeable, ideal for intracellular crosslinking.[5] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Water-soluble, membrane-impermeable, ideal for crosslinking cell surface proteins.[6] |
| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | Shorter spacer arm than DSS, useful for probing closer interactions.[7] |
| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide bond) | Cleavable with reducing agents (e.g., DTT), facilitating identification of crosslinked peptides.[5] |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide bond) | Water-soluble and cleavable, suitable for cell surface and pull-down applications.[7] |
| BS(PEG)n (Bis-succinimidyl-(PEG)n) | NHS Ester | Varies with n | No | Polyethylene glycol (PEG) spacer enhances hydrophilicity and flexibility.[8] |
Table 2: Comparison of Sulfhydryl-Reactive Homobifunctional Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Key Features & Applications |
| BMOE (Bismaleimidoethane) | Maleimide | 8.0 | No | Short spacer arm for linking closely spaced sulfhydryl groups.[5][9] |
| BM(PEO)3 (1,8-Bismaleimidotriethyleneglycol) | Maleimide | 17.7 | No | PEG spacer provides increased water solubility and a longer reach.[9] |
| DTME (Dithio-bis-maleimidoethane) | Maleimide | 13.1 | Yes (Disulfide bond) | Cleavable with reducing agents, useful for reversible crosslinking.[5][9] |
Experimental Protocols
The success of a crosslinking experiment hinges on a well-designed protocol. Below are detailed methodologies for both in-solution and in-cell crosslinking.
Protocol 1: Crosslinking of a Purified Protein Complex with an Amine-Reactive Crosslinker (e.g., DSS)
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[10]
-
Crosslinker Preparation: Immediately before use, dissolve the DSS crosslinker in an anhydrous organic solvent like DMSO to a final concentration of 25 mM.[8]
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[10] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[10]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[10] Incubate for 15 minutes at room temperature.[10]
-
Analysis: The crosslinked products can then be analyzed by SDS-PAGE, mass spectrometry, or other appropriate methods.[10]
Protocol 2: In-Cell Crosslinking with a Membrane-Permeable Crosslinker (e.g., DSS)
-
Cell Preparation: Harvest cells and wash them with an amine-free buffer like PBS.
-
Crosslinking Reaction: Resuspend the cells in PBS and add the crosslinker solution to the desired final concentration (e.g., 1-2 mM).[3] Incubate for 30 minutes on ice.[3]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes on ice.[3]
-
Cell Lysis and Analysis: Wash the cells to remove excess reagent and quenching buffer.[3] The cells can then be lysed, and the crosslinked proteins analyzed by techniques such as immunoprecipitation followed by mass spectrometry.[3]
Mandatory Visualization
To further clarify the mechanisms and workflows associated with homobifunctional crosslinkers, the following diagrams are provided.
References
- 1. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Homobifunctional Crosslinkers [proteochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Validating DSG Crosslinking Results: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. Disuccinimidyl glutarate (DSG) is a widely used membrane-permeable crosslinker that covalently captures protein interactions in their cellular context. However, the initial identification of these interactions, often through techniques like crosslinking-mass spectrometry (XL-MS), necessitates rigorous validation using orthogonal methods to ensure the biological significance of the findings.
This guide provides an objective comparison of key orthogonal methods for validating DSG crosslinking results: Co-Immunoprecipitation (Co-IP), Western Blotting, and Proximity Ligation Assay (PLA). We present a summary of their performance, detailed experimental protocols, and visualizations to assist in selecting the most appropriate validation strategy.
Comparison of Orthogonal Validation Methods
The choice of an orthogonal method depends on various factors, including the nature of the protein interaction (stable vs. transient), the availability of specific antibodies, and the desired level of spatial and quantitative information. The following table summarizes the key characteristics of Co-IP, Western Blotting, and PLA for validating DSG crosslinking data.
| Feature | Co-Immunoprecipitation (Co-IP) | Western Blotting | Proximity Ligation Assay (PLA) |
| Principle | Immunocapture of a target protein ("bait") and its interacting partners ("prey") from a lysate. | Detection of specific proteins in a complex mixture after separation by size using gel electrophoresis. | In situ detection of protein interactions with single-molecule resolution using DNA amplification. |
| Interaction Type | Best for stable or strong interactions. Can be adapted for transient interactions with crosslinking. | Confirms the presence of crosslinked protein complexes by observing a shift in molecular weight. | Ideal for detecting transient, weak, and stable interactions in their native cellular environment. |
| Quantitative Nature | Semi-quantitative; provides relative abundance of interacting partners. | Semi-quantitative; band intensity can be used for relative quantification. | Quantitative; the number of signals per cell can be counted for precise quantification. |
| Spatial Information | No spatial information; analysis is performed on cell lysates. | No spatial information; analysis is performed on cell lysates. | Provides subcellular localization of protein interactions. |
| Sensitivity | Moderate to high, dependent on antibody affinity and protein abundance. | Moderate, dependent on antibody affinity and protein expression levels. | High, due to signal amplification. |
| Throughput | Low to medium. | Medium to high. | Medium. |
| Confirmation Strength | Strong evidence of interaction within a complex. | Confirms covalent linkage but not necessarily direct interaction. | Strong evidence of close proximity (<~40 nm) of two proteins. |
| Illustrative Success Rate | 70-80% | 50-60% | 80-90% |
| Note: The illustrative success rates are hypothetical and serve to highlight the relative strengths of each method in confirming bona fide interactions identified by a primary screen like XL-MS. Actual success rates will vary depending on the specific proteins and experimental conditions. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding and implementing these validation techniques.
Caption: Experimental workflow for confirming DSG crosslinking results.
The ERK (Extracellular signal-regulated kinase) signaling pathway is a well-characterized cascade involved in cell proliferation, differentiation, and survival, making it an excellent model for studying PPIs.
Caption: Simplified ERK signaling pathway.
Detailed Experimental Protocols
DSG Crosslinking Protocol
This protocol outlines the general steps for in vivo crosslinking using DSG.
-
Cell Culture: Grow cells to 70-80% confluency.
-
DSG Preparation: Immediately before use, dissolve DSG in a water-miscible organic solvent like DMSO to prepare a 100 mM stock solution.
-
Crosslinking Reaction:
-
Wash cells twice with ice-cold PBS (phosphate-buffered saline).
-
Add pre-warmed PBS to the cells.
-
Add the DSG stock solution to the cells to a final concentration of 1-2 mM.
-
Incubate at room temperature for 30-60 minutes with gentle agitation.
-
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the crosslinking reaction. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Downstream Analysis: The crosslinked lysate is now ready for downstream applications such as XL-MS, Co-IP, or Western Blotting.
Co-Immunoprecipitation (Co-IP) Protocol for Validation
This protocol is designed to validate the interaction between a "bait" protein and a "prey" protein identified after DSG crosslinking.
-
Antibody-Bead Conjugation:
-
Incubate magnetic beads (e.g., Protein A/G) with an antibody specific to the bait protein for 1-2 hours at 4°C.
-
Wash the beads to remove unbound antibody.
-
-
Immunoprecipitation:
-
Add the DSG-crosslinked and quenched cell lysate to the antibody-conjugated beads.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Analysis: Analyze the eluted proteins by Western Blotting using an antibody against the prey protein to confirm its presence in the immunoprecipitated complex.
Western Blotting Protocol for Validation
This protocol is used to detect the presence of higher-molecular-weight crosslinked complexes.
-
Sample Preparation: Prepare DSG-crosslinked and non-crosslinked (control) cell lysates.
-
SDS-PAGE:
-
Separate the proteins in the lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to one of the interacting proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system. A band shift to a higher molecular weight in the crosslinked sample compared to the control indicates a crosslinked complex.[1]
-
Proximity Ligation Assay (PLA) Protocol for Validation
This protocol provides a method for in situ validation of protein interactions.
-
Cell Preparation:
-
Seed cells on coverslips and grow to the desired confluency.
-
Fix, permeabilize, and block the cells.
-
-
Primary Antibody Incubation:
-
Incubate the cells with two primary antibodies raised in different species, each specific to one of the proteins of interest.
-
-
PLA Probe Incubation:
-
Incubate with secondary antibodies (PLA probes) that are conjugated with oligonucleotides.
-
-
Ligation:
-
Add a ligation solution containing a ligase and two connector oligonucleotides that will hybridize to the PLA probes and be ligated into a circle if the probes are in close proximity.
-
-
Amplification:
-
Add an amplification solution containing a polymerase that uses the circular DNA as a template for rolling circle amplification, generating a long DNA product.
-
-
Detection:
-
Incubate with fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
-
Imaging:
-
Mount the coverslips and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell can be quantified.
-
By carefully selecting and executing the appropriate orthogonal validation methods, researchers can confidently confirm the biological relevance of their DSG crosslinking results, leading to a deeper understanding of protein interaction networks in health and disease.
References
A Head-to-Head Battle of Crosslinkers: Unveiling the Efficiency of DSG vs. its Water-Soluble Counterpart, BS2G
For researchers navigating the intricate world of protein interactions, the choice of a crosslinking agent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of two widely used amine-reactive crosslinkers: Disuccinimidyl glutarate (DSG) and its water-soluble analog, Bis(sulfosuccinimidyl) glutarate (BS2G). By delving into their chemical properties, operational differences, and performance in capturing protein complexes, this document aims to equip scientists and drug development professionals with the necessary insights to select the optimal reagent for their specific research needs.
At their core, both DSG and BS2G are homobifunctional N-hydroxysuccinimide (NHS) esters designed to covalently link primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of polypeptides. This action effectively freezes protein-protein interactions, creating stable complexes for downstream analysis. The fundamental distinction between these two powerful tools lies in their solubility, a property that dictates their permeability across cell membranes and, consequently, their ideal applications. DSG, being water-insoluble, readily traverses the lipid bilayer, making it an excellent choice for capturing intracellular and transmembrane protein interactions. In contrast, the addition of sulfonate groups to the NHS esters of BS2G renders it water-soluble and membrane-impermeable, positioning it as the go-to reagent for studying cell surface protein interactions.
Performance Under the Microscope: A Quantitative Overview
While the theoretical applications of DSG and BS2G are clear, understanding their relative crosslinking efficiency is paramount for experimental design. The efficiency of a crosslinker can be assessed by observing the formation of higher molecular weight species on an SDS-PAGE gel, indicating successful covalent linkage of interacting proteins.
| Property | Disuccinimidyl glutarate (DSG) | Bis(sulfosuccinimidyl) glutarate (BS2G) | Reference(s) |
| Molecular Weight | 326.26 g/mol | 530.35 g/mol | [1] |
| Spacer Arm Length | 7.7 Å | 7.7 Å | [1][2] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (sulfo-NHS) ester | [1][2] |
| Target Specificity | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | [2] |
| Solubility | Insoluble in water; requires organic solvent (e.g., DMSO, DMF) | Soluble in water and aqueous buffers | [1][2] |
| Cell Permeability | Membrane-permeant | Membrane-impermeant | [2] |
Experimental Showdown: A Typical Crosslinking Workflow
To illustrate the practical differences in their application, a generalized experimental workflow for protein crosslinking is presented below. This workflow highlights the key steps where the choice between DSG and BS2G will influence the procedure.
Delving into the Details: Experimental Protocols
The following are generalized protocols for in vitro protein crosslinking using DSG and BS2G. It is crucial to optimize parameters such as crosslinker concentration and incubation time for each specific biological system.
In Vitro Crosslinking with DSG
-
Sample Preparation: Prepare the purified protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0) at a suitable concentration.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of DSG (e.g., 25 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the desired final concentration (a 10- to 50-fold molar excess of crosslinker to protein is a common starting point).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE to visualize crosslinked products or mass spectrometry to identify crosslinked peptides.
In Vitro Crosslinking with BS2G
-
Sample Preparation: Prepare the purified protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration.
-
Crosslinker Preparation: Immediately before use, dissolve BS2G directly in the aqueous reaction buffer to the desired stock concentration.
-
Crosslinking Reaction: Add the BS2G solution to the protein sample to achieve the desired final concentration.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Terminate the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Analysis: Proceed with downstream analysis of the crosslinked sample.
Key Considerations for Optimal Crosslinking
The decision to employ DSG versus BS2G extends beyond mere solubility. Several factors can influence the efficiency and specificity of the crosslinking reaction.
-
Concentration: The molar ratio of crosslinker to protein is a critical parameter. A higher excess of crosslinker can increase the yield of crosslinked products but also raises the risk of non-specific, intermolecular crosslinking and the formation of large aggregates.
-
Buffer Composition: The reaction buffer must be devoid of primary amines (e.g., Tris, glycine) which would compete with the target proteins for reaction with the NHS esters.
-
Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions. This competing reaction reduces the amount of active crosslinker available to react with the protein. The rate of hydrolysis increases with pH. Therefore, preparing the crosslinker solution immediately before use is crucial.
References
The Influence of Spacer Arm Length: A Comparative Guide to DSG and Other Crosslinkers
For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a critical decision that profoundly influences the outcome of experiments aimed at studying protein-protein interactions, defining protein topology, and capturing dynamic cellular processes. Among the myriad of available reagents, the length of the spacer arm—the molecular bridge connecting the reactive groups—is a key determinant of a crosslinker's utility. This guide provides an objective comparison of Disuccinimidyl glutarate (DSG), a short-chain crosslinker, with other commonly used alternatives, supported by experimental data and detailed protocols.
The Critical Role of Spacer Arm Length
The spacer arm of a crosslinker dictates the maximum distance between the two amino acid residues it can covalently link. This seemingly simple characteristic has significant implications for experimental design and data interpretation. Shorter spacer arms, like that of DSG (7.7 Å), are invaluable for identifying proteins in very close proximity, offering high-resolution structural information.[1] Conversely, longer spacer arms can capture interactions between proteins that are part of the same complex but not in direct contact, potentially yielding a greater number of crosslinks.[2] The choice, therefore, represents a trade-off between the precision of the distance constraint and the number of interactions captured.
Quantitative Comparison of Common Amine-Reactive Crosslinkers
The following table summarizes the properties of DSG and other popular homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers, which all target primary amines (the ε-amino group of lysine (B10760008) and the N-terminus of polypeptides).
| Crosslinker | Spacer Arm Length (Å) | Cleavable | Membrane Permeable | Key Characteristics |
| DSG (Disuccinimidyl glutarate) | 7.7 | No | Yes | Short, aliphatic spacer arm ideal for high-resolution structural analysis.[1] |
| DSS (Disuccinimidyl suberate) | 11.4 | No | Yes | A widely used crosslinker with a medium-length spacer arm.[3] |
| BS³ (Bis(sulfosuccinimidyl) suberate) | 11.4 | No | No | Water-soluble, membrane-impermeable version of DSS, ideal for cell surface crosslinking.[4] |
| DSP (Dithiobis(succinimidyl propionate)) | 12.0 | Yes (Thiol) | Yes | Contains a disulfide bond in the spacer arm, allowing for cleavage with reducing agents. |
| EGS (Ethylene glycol bis(succinimidylsuccinate)) | 16.1 | Yes (Hydroxylamine) | Yes | A longer-chain crosslinker, useful for capturing more distant interactions.[5] |
Experimental Performance: DSG vs. Longer Chain Crosslinkers
Experimental data highlights the practical implications of spacer arm length. In a comparative study using a mixture of seven proteins with known three-dimensional structures, the longer crosslinker DSS (11.4 Å) generated a greater number of non-redundant cross-links (22) compared to the shorter DSG (7.7 Å), which identified 10 cross-links under the same conditions.[1] This finding underscores the principle that longer linkers can span greater distances, thereby capturing more potential interactions.
However, the precision offered by DSG is crucial for high-resolution structural modeling. For proteome-wide studies, more flexible linkers with longer spacer arms might be beneficial for initial screening, while shorter spacer arms like DSG's provide higher resolution results for modeling specific protein structures or interaction sites.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable crosslinking experiments. Below are protocols for two common applications: in-vitro protein crosslinking and two-step chromatin immunoprecipitation (ChIP).
In-Vitro Protein Crosslinking with DSG
This protocol is suitable for crosslinking purified proteins or protein complexes in solution.
Materials:
-
DSG (Disuccinimidyl glutarate)
-
Anhydrous DMSO or DMF
-
Protein sample in an amine-free buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Allow the vial of DSG to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 50 mM stock solution of DSG by dissolving 10 mg of DSG in 540 µL of anhydrous DMSO or DMF. This solution should be prepared immediately before use.[7]
-
Crosslinking Reaction: Add the DSG stock solution to the protein sample to a final concentration of 0.5 to 5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.[7]
-
Incubation: Incubate the reaction mixture for 45 minutes to 1 hour at room temperature. For temperature-sensitive samples, the incubation can be performed on ice for 2-3 hours.[7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 25 to 200 mM. Incubate for 10-15 minutes at room temperature to quench any unreacted DSG.[7]
-
Sample Cleanup: Remove excess, unreacted, and quenched crosslinker by desalting or dialysis.
Two-Step Chromatin Crosslinking using DSG and Formaldehyde (B43269)
This protocol is designed to capture protein-protein interactions within chromatin complexes that may not be efficiently captured by formaldehyde alone.
Materials:
-
Cultured cells
-
PBS (Phosphate-Buffered Saline)
-
PBS/MgCl₂ (1 mM MgCl₂)
-
DSG stock solution (0.25 M in DMSO)[5]
-
Formaldehyde (37% stock)
-
Glycine (B1666218) (2.5 M stock)
-
Cell lysis and ChIP buffers
Procedure:
-
Cell Preparation: Wash cultured cells three times with PBS at room temperature.[5]
-
First Crosslinking Step (DSG): Add 10 ml of PBS/MgCl₂ to each plate. Add the freshly prepared 0.25 M DSG stock solution to a final concentration of 2 mM and swirl rapidly to mix. Incubate at room temperature for 45 minutes.[5]
-
Second Crosslinking Step (Formaldehyde): Wash the cells three times with PBS. Add 10 ml of a 1% formaldehyde solution in PBS and incubate for 10-15 minutes at room temperature.[5]
-
Quenching: Add glycine from a 2.5 M stock solution to a final concentration of 125 mM and incubate for 5 minutes at room temperature to quench the formaldehyde.
-
Cell Harvesting and Processing: Wash the cells with cold PBS, harvest by scraping, and proceed with cell lysis, chromatin shearing, and immunoprecipitation according to your standard ChIP protocol.
Visualizing Experimental Workflows
To aid in the conceptual understanding of the experimental processes, the following diagrams illustrate the key steps.
Conclusion
The choice of crosslinker, and specifically the length of its spacer arm, is a strategic decision that should be tailored to the experimental goals. DSG, with its short 7.7 Å spacer arm, is an excellent choice for high-resolution mapping of direct protein-protein interactions and for providing precise distance constraints in structural biology studies. For broader screening of interaction partners or for capturing components of large, dynamic complexes, longer-chain crosslinkers like DSS or EGS may be more appropriate. By understanding the interplay between spacer arm length and experimental outcomes, researchers can select the optimal tool to effectively probe the intricate networks of protein interactions within the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. proteochem.com [proteochem.com]
A Researcher's Guide to Cross-Validation of Protein Interactions Using Different Crosslinkers
For researchers, scientists, and drug development professionals, elucidating the intricate web of protein-protein interactions (PPIs) is paramount to understanding cellular function and disease. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions in their native cellular environment. However, the choice of cross-linking reagent can significantly influence the captured interactions. This guide provides an objective comparison of commonly used crosslinkers, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of XL-MS studies.
The central principle of XL-MS involves covalently linking spatially proximal amino acid residues within a protein or between interacting proteins. The resulting cross-linked peptides are then identified by mass spectrometry, providing distance constraints that help map protein topologies and interaction interfaces. Different crosslinkers possess distinct chemical properties, such as spacer arm length, reactivity, and cell membrane permeability, which dictate the types of interactions they can capture. Therefore, employing a multi-crosslinker strategy is often essential for a comprehensive and robust characterization of a protein interactome.
Comparative Performance of Common Crosslinkers
The efficacy of a cross-linking strategy is often measured by the number of unique cross-linked peptides or protein-protein interactions identified. The choice of crosslinker can yield significantly different results depending on the complexity of the sample.
Amine-Reactive Crosslinkers: A Head-to-Head Look
Amine-reactive crosslinkers, which primarily target the ε-amino group of lysine (B10760008) residues and protein N-termini, are the most widely used class of reagents in XL-MS. Key players include the conventional, non-cleavable crosslinkers Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), and the MS-cleavable reagent Disuccinimidyl sulfoxide (B87167) (DSSO).
| Crosslinker | Sample Type | Unique Cross-Linked Peptides Identified | Intra-protein Links | Inter-protein Links | Reference |
| DSS | Bovine Serum Albumin (BSA) | ~55 (HCD fragmentation) | N/A | N/A | [1] |
| BS3 | Bovine Serum Albumin (BSA) | ~58 (HCD fragmentation) | N/A | N/A | [1] |
| DSSO | Bovine Serum Albumin (BSA) | ~40 (HCD fragmentation) | N/A | N/A | [1] |
| DSS | E. coli GroEL | 60% overlap with DSSO | N/A | N/A | |
| DSSO | E. coli GroEL | 53% overlap with DSS | N/A | N/A |
Note: Data for BSA represents an approximate number of cross-linked peptides identified using Higher-energy C-trap dissociation (HCD). N/A indicates data not available from the source.
Expanding the Toolkit: A Multi-Chemistry Approach in Human Cells
To achieve a more comprehensive view of the interactome, researchers are increasingly turning to multi-reagent XL-MS workflows that employ crosslinkers with different chemical specificities. A large-scale study on fractionated human cell organelles highlights the power of this approach.
| Crosslinker | Reactive Toward | Unique Residue Pairs Identified | Unique Protein-Protein Interactions | Reference |
| DSSO | Lysine, Serine, Threonine, Tyrosine | 28,910 (total) | 2,110 (total) | [2][3] |
| DHSO | Aspartic Acid, Glutamic Acid | 28,910 (total) | 2,110 (total) | [2] |
| DMTMM | Lysine to Asp/Glu (Zero-length) | 28,910 (total) | 2,110 (total) | [2] |
Note: The total numbers represent the combined results from all three crosslinkers used in the study.
Visualizing the XL-MS Process and Crosslinker Properties
To better understand the experimental process and the rationale behind choosing different crosslinkers, the following diagrams illustrate a typical workflow, a logical comparison of crosslinker types, and a hypothetical signaling pathway.
General workflow for a cross-linking mass spectrometry (XL-MS) experiment.
Logical comparison of different classes of protein crosslinkers.
Hypothetical signaling pathway illustrating interaction types captured by different crosslinkers.
Experimental Protocols
Detailed and reproducible protocols are critical for successful XL-MS experiments. Below are generalized methodologies for common crosslinkers. It is crucial to optimize crosslinker-to-protein ratios and reaction times for each specific system.
Protocol 1: In Vitro Cross-linking with Amine-Reactive NHS Esters (DSS/BS3/DSSO)
This protocol outlines the basic steps for cross-linking purified proteins or protein complexes in solution.
-
Buffer Preparation:
-
Prepare a non-amine containing buffer, such as 20 mM HEPES or PBS, at a pH between 7.2 and 8.0. Avoid buffers containing Tris or glycine (B1666218) as they will quench the reaction.
-
-
Protein Sample Preparation:
-
Ensure the protein sample is in the appropriate cross-linking buffer at a concentration of 0.1-2 mg/mL (typically 1-20 µM).
-
-
Crosslinker Preparation:
-
Allow the crosslinker vial to equilibrate to room temperature before opening to prevent condensation.
-
For DSS and DSSO (water-insoluble), prepare a fresh stock solution (e.g., 25-50 mM) in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
For BS3 (water-soluble), prepare a fresh stock solution directly in the reaction buffer.
-
-
Cross-linking Reaction:
-
Add the crosslinker stock solution to the protein sample to achieve a final molar excess ranging from 25- to 1000-fold over the protein concentration. Optimization is key.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
The cross-linked sample is now ready for verification by SDS-PAGE and subsequent processing for mass spectrometry, which includes reduction, alkylation, and proteolytic digestion.
-
Protocol 2: In Situ Cross-linking of Human Cells with DSSO
This protocol is adapted for capturing interactions within intact cells.
-
Cell Culture and Harvest:
-
Grow human cells (e.g., HEK293T) to approximately 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
-
Cross-linking Reaction:
-
Resuspend the cell pellet in PBS.
-
Prepare a fresh 50 mM stock solution of DSSO in DMSO.
-
Add the DSSO stock solution to the cell suspension to a final concentration of 1-3 mM.
-
Incubate at room temperature for up to 60 minutes with gentle rotation.
-
-
Quenching:
-
Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 20 mM and incubate for 15 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Pellet the cells and proceed with your standard cell lysis and protein extraction protocol.
-
-
Downstream Processing:
-
The resulting protein lysate is then processed for mass spectrometry analysis as described in the in vitro protocol.
-
Protocol 3: Zero-Length Cross-linking with EDC
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to directly conjugate carboxyl groups (Asp, Glu) to primary amines (Lys).
-
Buffer Preparation:
-
Prepare a non-amine, non-carboxylate buffer such as 0.1 M MES (pH 6.0).
-
-
Reaction Setup:
-
Dissolve the protein in the MES buffer.
-
Prepare fresh EDC and, optionally, N-hydroxysulfosuccinimide (Sulfo-NHS) solutions in the same buffer. Sulfo-NHS is often added to increase reaction efficiency.
-
-
Cross-linking Reaction:
-
Add EDC (e.g., final concentration of 4 mM) and Sulfo-NHS (e.g., final concentration of 10 mM) to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Quench the reaction by adding a reagent like β-mercaptoethanol to a final concentration of ~20 mM.
-
-
Downstream Processing:
-
The cross-linked sample can then be processed for mass spectrometry analysis.
-
Conclusion
The selection of a cross-linking reagent is a critical parameter in the design of XL-MS experiments. Non-cleavable, amine-reactive crosslinkers like DSS and BS3 are workhorses for studying purified complexes, with the choice between them often dictated by the need for membrane permeability. MS-cleavable crosslinkers, such as DSSO, offer significant advantages in complex samples by simplifying data analysis and increasing identification confidence. Zero-length crosslinkers like EDC provide the highest resolution distance constraints, ideal for mapping direct interaction interfaces. Ultimately, a multi-crosslinker approach, leveraging different spacer lengths and chemical reactivities, provides the most comprehensive and robust data, enabling a deeper understanding of the dynamic protein interaction networks that govern cellular life.
References
A Head-to-Head Comparison of DSG and DSS Crosslinkers for Quantitative Mass Spectrometry
A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal amine-reactive crosslinker for protein analysis.
In the realm of structural proteomics and drug development, the precise analysis of protein-protein interactions and conformational changes is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these dynamic events. At the heart of this methodology lies the choice of the crosslinking agent. This guide provides a comprehensive, data-driven comparison of two widely used homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers: Disuccinimidyl glutarate (DSG) and Disuccinimidyl suberate (B1241622) (DSS).
Both DSG and DSS are amine-reactive crosslinkers that covalently bind to primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-termini of proteins.[1] This irreversible linkage provides distance constraints that are crucial for understanding protein topology and interaction interfaces. The primary distinction between these two reagents is their spacer arm length, a factor that significantly influences their crosslinking efficiency and the types of interactions they can stabilize.[1]
Performance and Properties: A Quantitative Overview
The selection of a crosslinker is fundamentally guided by its physicochemical properties. The following table summarizes the key characteristics of DSG and DSS.
| Property | Disuccinimidyl glutarate (DSG) | Disuccinimidyl suberate (DSS) |
| Molecular Weight | 326.26 g/mol | 368.35 g/mol |
| Spacer Arm Length | 7.7 Å | 11.4 Å |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Specificity | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Solubility | Water-insoluble (requires DMF or DMSO) | Water-insoluble (requires DMF or DMSO) |
| Cell Permeability | Membrane-permeant | Membrane-permeant |
Quantitative Comparison of Crosslinking Efficiency
The differing spacer arm lengths of DSG and DSS have a direct impact on their ability to capture protein interactions. A seminal study directly comparing the two crosslinkers on a mixture of seven well-characterized proteins revealed that DSS generated a significantly higher number of non-redundant crosslinks.[1][2]
| Crosslinker | Number of Non-redundant Crosslinks Identified | Average Cα-Cα Distance of Crosslinked Residues |
| DSG | 10 | ~16 Å |
| DSS | 22 | ~17 Å |
This data suggests that the longer spacer arm of DSS allows it to capture a broader range of interactions, including those between more spatially distant residues.[1][2] Consequently, DSS is often the preferred reagent for initial screening studies and for the analysis of large, flexible protein complexes.[1] Conversely, the shorter spacer arm of DSG provides more precise distance constraints, making it the crosslinker of choice for high-resolution structural modeling of tightly packed protein complexes or for probing intramolecular interactions.[1]
Experimental Protocols
The following protocols provide a general framework for performing a quantitative crosslinking experiment with either DSG or DSS, followed by mass spectrometry analysis. Optimization of these protocols for specific protein systems is highly recommended.
I. In Vitro Protein Crosslinking
-
Protein Preparation:
-
Prepare the purified protein sample in an amine-free buffer (e.g., HEPES, PBS, or bicarbonate/borate buffer) at a pH between 7 and 9.[3]
-
The recommended protein concentration is typically in the range of 0.1-2 mg/mL.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a stock solution of DSG or DSS in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1]
-
A typical stock solution concentration is 25-50 mM.
-
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein sample to achieve a final concentration that provides a 20 to 500-fold molar excess of the crosslinker to the protein.[4] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
-
Quenching:
-
Stop the crosslinking reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.[4]
-
II. Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein sample using 8 M urea (B33335).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Enzymatic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
III. Quantitative Mass Spectrometry Analysis
Quantitative analysis of crosslinked peptides can be performed using either label-free or isotopic labeling approaches.
-
Label-Free Quantification: In this method, the relative abundance of crosslinked peptides is determined by comparing their peak intensities across different experimental conditions. This approach is simpler and less expensive but requires highly reproducible sample preparation and LC-MS analysis.
-
Isotopic Labeling: This approach involves the use of isotopically labeled crosslinkers (e.g., deuterated DSS or DSG) to create "heavy" and "light" versions of the crosslinked peptides. The relative abundance of the peptides is then determined by the ratio of the heavy to light signals in the mass spectrometer. This method offers higher accuracy and precision.
LC-MS/MS Parameters:
-
Liquid Chromatography: Separate the peptide mixture using a reversed-phase nano-LC system with a gradient of increasing acetonitrile (B52724) concentration.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Data Analysis:
-
Specialized software such as MaxQuant, Skyline, or xQuest is required to identify and quantify the crosslinked peptides from the complex MS data.[7][8][9]
Visualizing the Workflow and Chemical Logic
To further clarify the experimental process and the chemical principles involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for quantitative crosslinking mass spectrometry.
Caption: Comparison of DSG and DSS spacer arm lengths.
Caption: Decision tree for selecting between DSG and DSS.
Conclusion
The choice between DSG and DSS is a critical decision in the design of a quantitative crosslinking mass spectrometry experiment. While both are effective amine-reactive crosslinkers, their different spacer arm lengths dictate their optimal applications. DSS, with its longer reach, is ideal for initial screening of protein-protein interactions and for studying large, dynamic complexes. In contrast, DSG, with its shorter spacer arm, provides more precise distance information, making it better suited for high-resolution structural analysis of well-defined protein assemblies. By carefully considering the specific research question and the nature of the protein system under investigation, researchers can select the appropriate crosslinker to generate high-quality, reliable data for advancing our understanding of protein structure and function.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Data-independent Acquisition Improves Quantitative Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data-independent Acquisition Improves Quantitative Cross-linking Mass Spectrometry – Rappsilber Laboratory [rappsilberlab.org]
- 7. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tutorials: /home/software/Skyline [skyline.ms]
A Comparative Guide to DSG Crosslinker: Performance and Applications in Protein Interaction Studies
For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions (PPIs), the selection of an appropriate chemical crosslinker is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of Disuccinimidyl glutarate (DSG), a widely used homobifunctional crosslinker, with other common alternatives, supported by experimental data and detailed protocols.
Introduction to DSG and its Mechanism of Action
Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of polypeptides.[1][2] The reaction between the NHS ester and a primary amine forms a stable and covalent amide bond, effectively "freezing" protein interactions for subsequent analysis.[2] Due to its membrane permeability, DSG is suitable for crosslinking proteins within intact cells, providing a snapshot of interactions in their native environment.[3][4]
Comparative Analysis: DSG vs. Other Crosslinkers
The choice of crosslinker is dictated by the specific research question and the protein system under investigation. A key differentiator among amine-reactive crosslinkers is the length of their spacer arm, which determines the distance between the linked residues.
Table 1: Comparison of Common Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Full Name | Spacer Arm Length (Å) | Water-Soluble | Membrane Permeant | Key Characteristics |
| DSG | Disuccinimidyl glutarate | 7.7 | No | Yes | Shorter spacer arm for capturing closer interactions.[4][5] |
| DSS | Disuccinimidyl suberate | 11.4 | No | Yes | Longer spacer arm, often yielding a higher number of cross-links in initial screens.[1][5] |
| BS³ | Bis(sulfosuccinimidyl) suberate | 11.4 | Yes | No | Hydrophilic due to sulfo-NHS groups, ideal for cell surface crosslinking.[5] |
| BS²G | Bis(sulfosuccinimidyl) glutarate | 7.7 | Yes | No | The water-soluble analog of DSG.[5] |
Performance Comparison: DSG vs. DSS
Studies directly comparing DSG and Disuccinimidyl succinate (B1194679) (DSS) have revealed important differences in their crosslinking efficiency. In an analysis of a seven-protein mixture with known three-dimensional structures, DSS generated a greater number of non-redundant cross-links (22) compared to DSG (10).[1][6] However, the average distances of the observed cross-links were similar for both, at approximately 16-17 Å.[6] This suggests that while DSS may be more effective for initial screening of PPIs due to its longer reach, DSG can provide more refined distance constraints for specific interfaces.[1]
Table 2: Quantitative Comparison of Cross-linking Performance (DSG vs. DSS)
| Feature | DSG | DSS | Reference |
| Number of Non-redundant Cross-links (in a 7-protein mix) | 10 | 22 | [1][6] |
| Average Cross-link Distance (Å) | ~16 | ~17 | [6] |
Experimental Protocols
The following are generalized protocols for in-solution and in-cell crosslinking using DSG. Optimization is often necessary for specific applications.
In-Solution Crosslinking of Purified Proteins
Materials:
-
Purified protein sample
-
Phosphate-Buffered Saline (PBS), pH 7.0-8.0
-
DSG Crosslinker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Dissolve the purified proteins in PBS to the desired concentration.
-
Crosslinker Preparation: Immediately before use, dissolve DSG in DMSO or DMF to a concentration of 10-20 mM.[4]
-
Crosslinking Reaction: Add the DSG solution to the protein solution to achieve a 10- to 50-fold molar excess of crosslinker to protein.[1][4] The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 45 minutes at room temperature or for 3 hours at 4°C.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[3] Incubate for an additional 15-20 minutes at room temperature to ensure all unreacted DSG is deactivated.[3][4]
-
Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.
In-Cell Crosslinking
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Harvest and wash the cells with PBS to remove any amine-containing media components. Resuspend the cell pellet in PBS.[1]
-
Crosslinker Preparation: Prepare a fresh solution of DSG in DMSO or DMF.
-
Crosslinking Reaction: Add the DSG solution to the cell suspension. A common starting concentration is 1 mM. Incubate for 10 minutes.[7]
-
Quenching: Add the quenching buffer to stop the reaction.
-
Cell Lysis: Proceed with your standard cell lysis protocol. The cross-linked protein complexes are now ready for immunoprecipitation and analysis.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing experimental processes and biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. covachem.com [covachem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
Validating In Vivo Crosslinking Efficiency of Disuccinimidyl Glutarate (DSG): A Comparative Guide
Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive, and cell-membrane permeable crosslinker widely utilized to stabilize protein-protein interactions within their native cellular environment.[1][2] With a spacer arm of 7.7 Å, it covalently links primary amines, primarily on lysine (B10760008) residues and N-termini, that are in close proximity.[3][4] This guide provides an objective comparison of DSG's performance, supported by experimental data, particularly in the context of dual crosslinking in combination with formaldehyde (B43269) for Chromatin Immunoprecipitation (ChIP) assays.
While direct head-to-head comparisons of DSG's crosslinking efficiency across different cell lines in a single study are limited in publicly available literature, its efficacy is most clearly demonstrated when used sequentially with formaldehyde. This "dual-crosslinking" strategy has been shown to be superior to formaldehyde alone for capturing transient or indirect protein-protein and protein-DNA interactions.[5][6]
Quantitative Comparison of Crosslinking Efficiency
The efficiency of DSG is often measured by the enrichment of a specific protein target at a known DNA locus in ChIP experiments. The data below, synthesized from studies on Drosophila embryos, illustrates the enhanced protein capture achieved with a DSG-formaldehyde combination versus formaldehyde alone.
| Target Protein | DNA Locus | Organism/Cell Type | Crosslinking Method | Fold Enrichment (vs. Control IgG / Pre-immune) | Reference |
| Elba1 | Fab-7 | Drosophila embryos | 2.5 mM DSG + 1.8% Formaldehyde | 6-7 fold | [5] |
| Elba1 | Fab-7 | Drosophila embryos | 5.0 mM DSG + 1.8% Formaldehyde | 6-7 fold | [5] |
| Insv | mir-263a site | Drosophila embryos | 2.5 mM DSG + 1.8% Formaldehyde | ~15 fold (Ratio to FA alone: 1.4) | [5] |
| Insv | dlic2 site | Drosophila embryos | 2.5 mM DSG + 1.8% Formaldehyde | ~25 fold (Ratio to FA alone: 3.1) | [5] |
| RNA Pol II | Promoter | Drosophila embryos | 1.8% Formaldehyde only | ~1.5 fold | [5] |
| RNA Pol II | Promoter | Drosophila embryos | 2.5 mM DSG + 1.8% Formaldehyde | ~3.5 fold | [5] |
Note: The data indicates that while effective, the degree of improvement with DSG can be site-specific. For the Insv protein, the efficiency ratio of dual crosslinking to formaldehyde alone varied from 1.4 to 3.1 depending on the genomic binding site.[5]
Experimental Protocols
General Protocol for In Vivo Dual Crosslinking (DSG + Formaldehyde) for ChIP
This protocol is a generalized methodology based on procedures used for various cell lines, including epithelial, neuroblastoma, and embryonic stem cells.[7][8][9] Critical Note: Optimization of incubation times, concentrations, and sonication parameters is essential for each specific cell line and experimental setup.[8]
Materials:
-
Cells cultured to ~75-80% confluency.[7]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Disuccinimidyl glutarate (DSG) powder.[4]
-
Anhydrous Dimethylsulfoxide (DMSO).[7]
-
Formaldehyde (37% stock).[7]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 2.5 M Glycine).[8][10]
-
Cell lysis and sonication buffers.
Procedure:
-
Cell Preparation:
-
Wash cultured cells three times with room temperature PBS. Aspirate all residual PBS.[7]
-
-
DSG Stock Preparation:
-
DSG Crosslinking:
-
Resuspend cells in PBS (e.g., 10 mL per 100 mm dish).[7]
-
Add the DSG stock solution to the cell suspension to achieve a final concentration of 2 mM. Mix immediately and rapidly to dissolve the DSG, which may initially appear milky.[7][8]
-
Incubate at room temperature for 45 minutes with gentle rotation.[7][8]
-
-
Wash and Formaldehyde Crosslinking:
-
Centrifuge cells to pellet and wash thoroughly with PBS to remove unreacted DSG. This step is critical as DSG can react with formaldehyde.[7]
-
Resuspend the cell pellet in PBS.
-
Add 37% formaldehyde to a final concentration of 1% (or as optimized).[7]
-
Incubate for 10-15 minutes at room temperature with gentle rotation.[8]
-
-
Quenching:
-
Add quenching solution (e.g., glycine (B1666218) to a final concentration of 125 mM or Tris-HCl) to stop the crosslinking reaction.[9][10]
-
-
Downstream Processing:
-
Wash the cell pellet with cold PBS.
-
Proceed with cell lysis, chromatin shearing (sonication), and immunoprecipitation as per a standard ChIP protocol. Note that dual-crosslinked chromatin may be more resistant to sonication.[8]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate a typical experimental workflow for dual crosslinking and a relevant biological pathway that can be studied using this method.
Caption: Experimental workflow for dual DSG and formaldehyde crosslinking.
Caption: Signaling pathway where DSG helps capture co-activator complexes.
References
- 1. covachem.com [covachem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. proteochem.com [proteochem.com]
- 5. Bi-functional cross-linking reagents efficiently capture protein-DNA complexes in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigenome-noe.net [epigenome-noe.net]
- 9. systemsbio.ucsd.edu [systemsbio.ucsd.edu]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Crosslinkers for Optimal Protein Recovery
For researchers, scientists, and drug development professionals, the efficient recovery of target proteins and their interaction partners is paramount. Chemical crosslinkers are invaluable tools for stabilizing protein complexes, but the choice between a cleavable and a non-cleavable reagent can significantly impact experimental outcomes. This guide provides an objective comparison of these two classes of crosslinkers, focusing on protein recovery and supported by experimental data and detailed protocols.
At the heart of this comparison lies a fundamental difference: the reversibility of the covalent bond formed by the crosslinker. Non-cleavable crosslinkers create a permanent link between interacting proteins, offering high stability. In contrast, cleavable crosslinkers possess a spacer arm with a labile bond that can be broken under specific chemical conditions, allowing for the release of crosslinked partners. This distinction has profound implications for protein recovery strategies and downstream applications, particularly in techniques like immunoprecipitation (IP) and mass spectrometry (MS).
Performance in Protein Recovery: A Quantitative Look
The decision to use a cleavable or non-cleavable crosslinker often involves a trade-off between the stability of the crosslinked complex and the ease of recovering the individual components. While non-cleavable crosslinkers provide robust stabilization, the harsh conditions often required for elution can lead to protein denaturation and reduced recovery of functional proteins. Cleavable crosslinkers, on the other hand, allow for mild elution conditions, which can significantly improve the yield of intact proteins.
A notable example of the benefit of cleavable crosslinkers comes from studies on protein extraction from fixed tissues. In one such study, the use of the cleavable crosslinker dithiobis(succinimidyl propionate) (DSP) resulted in an 18-fold increase in protein recovery from fixed tissue compared to formaldehyde, a non-reversible crosslinker. This dramatic improvement is attributed to the ability to reverse the crosslinks and gently release the proteins from the matrix.
In the context of immunoprecipitation, the choice of a non-cleavable crosslinker can also influence protein yield. A study comparing two non-cleavable crosslinkers, bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and dimethyl pimelimidate (DMP), for crosslinking antibodies to protein A beads found that DMP resulted in a higher yield of the target protein, while BS3 led to less non-specific binding[1][2][3]. This highlights the nuanced performance differences even within the same class of crosslinkers.
| Crosslinker Type | Application | Key Finding | Quantitative Data |
| Cleavable (DSP) | Protein extraction from fixed tissue | Significantly improved protein recovery compared to a non-cleavable crosslinker (formaldehyde). | 18-fold higher protein recovery. |
| Non-cleavable (DMP vs. BS3) | Immunoprecipitation (antibody crosslinking) | DMP provided a higher yield of the target protein, while BS3 resulted in lower non-specific binding. | DMP showed a visibly higher band intensity of the target protein on a Western blot compared to BS3[1][2][3]. |
Experimental Workflows: A Visual Guide
The experimental workflows for using cleavable and non-cleavable crosslinkers share initial steps but diverge significantly at the elution stage.
Caption: Comparative workflows for cleavable and non-cleavable crosslinkers in protein recovery.
Logical Comparison of Outcomes
The choice of crosslinker directly impacts the final outcome of a protein recovery experiment.
Caption: Logical outcomes of choosing cleavable vs. non-cleavable crosslinkers for protein recovery.
Detailed Experimental Protocols
Here, we provide detailed methodologies for immunoprecipitation using a cleavable crosslinker (DSP) and a non-cleavable crosslinker (BS3).
Protocol 1: Immunoprecipitation with the Cleavable Crosslinker DSP
Materials:
-
Cells expressing the protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
DSP (Dithiobis(succinimidyl propionate)) stock solution (e.g., 25 mg/mL in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (Lysis buffer containing a reducing agent, e.g., 50 mM DTT or 100 mM β-mercaptoethanol)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Crosslinking:
-
Wash cells twice with ice-cold PBS.
-
Add DSP solution to the cells to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature with gentle rocking.
-
Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM and incubate for 15 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Lyse the crosslinked cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution:
-
Add elution buffer to the beads and incubate at 37°C for 30 minutes to cleave the crosslinker.
-
Collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by SDS-PAGE and Western blotting or proceed with mass spectrometry sample preparation.
-
Protocol 2: Immunoprecipitation with the Non-Cleavable Crosslinker BS3
Materials:
-
Cells expressing the protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
BS3 (Bis(sulfosuccinimidyl) suberate) stock solution (e.g., 10 mg/mL in water or buffer)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Crosslinking:
-
Follow the same procedure as for DSP (Protocol 1, step 1), substituting BS3 for DSP.
-
-
Cell Lysis:
-
Follow the same procedure as for DSP (Protocol 1, step 2).
-
-
Immunoprecipitation:
-
Follow the same procedure as for DSP (Protocol 1, step 3).
-
-
Washing:
-
Follow the same procedure as for DSP (Protocol 1, step 4).
-
-
Elution:
-
Add the low-pH elution buffer to the beads and incubate for 5-10 minutes at room temperature.
-
Collect the supernatant and immediately neutralize it by adding the neutralization buffer.
-
-
Analysis:
-
Add SDS-PAGE sample buffer to the neutralized eluate, boil for 5 minutes, and analyze by SDS-PAGE and Western blotting or proceed with mass spectrometry sample preparation.
-
Conclusion
The choice between cleavable and non-cleavable crosslinkers is a critical decision in experimental design that directly impacts protein recovery and the integrity of the final sample. For applications where the recovery of functional, non-denatured proteins is essential, such as enzymatic assays or structural studies, cleavable crosslinkers offer a distinct advantage due to their mild elution conditions. While non-cleavable crosslinkers provide robust stabilization of protein complexes, researchers must consider the potential for reduced yield and protein denaturation during elution. By carefully considering the experimental goals and the nature of the proteins being studied, researchers can select the optimal crosslinking strategy to maximize the success of their protein recovery experiments.
References
- 1. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of DSG Crosslinker
Disuccinimidyl glutarate (DSG) is a valuable tool for researchers, enabling the study of protein interactions within their native environments. As a non-cleavable and membrane-permeable crosslinker, DSG helps preserve cellular architecture for in-depth analysis.[1][2] However, responsible use of this powerful reagent extends beyond the experimental phase and into its proper disposal. Adherence to safety protocols is paramount to protect laboratory personnel and the environment.
This guide provides essential safety and logistical information for the proper disposal of DSG crosslinker, ensuring that your groundbreaking research is conducted with the utmost care and responsibility.
Immediate Safety and Handling Precautions
Before handling DSG, it is crucial to be aware of the associated hazards and necessary safety measures. DSG is considered a hazardous chemical and should be handled with care.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear protective glasses or safety goggles.[4]
-
Hand Protection: Wear nitrile rubber protective gloves. Inspect gloves before use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4][5]
-
Body Protection: Wear appropriate protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, and avoid the formation of dust or aerosols.[4]
First-Aid Measures:
-
In case of eye contact: Immediately flush and rinse the inside and outside of the eyelid with copious amounts of water, removing contact lenses if present. Contact a physician immediately.[4]
-
In case of skin contact: Wash and scrub thoroughly with soap and water. Contact a physician.[4]
-
If inhaled: Move the affected person to fresh air. If the person is not breathing, give artificial respiration. Contact a physician immediately.[4]
-
If swallowed: Do not give anything by mouth if the person is unconscious. Wash the mouth with water and have the affected person drink small amounts of water. Contact a physician immediately.[4]
Quantitative Data for Handling and Storage
For optimal stability and performance, as well as safe handling, please refer to the following quantitative data for this compound.
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C for long-term storage (months to years) | [1][3] |
| 0 - 4°C for short-term storage (days to weeks) | [1] | |
| Solubility in DMSO | Approximately 20 mg/mL | [3] |
| Solubility in DMF | Approximately 10 mg/mL | [3] |
| Solubility in Aqueous Buffers | Sparingly soluble. It is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | [3] |
| pH for Crosslinking Reactions | 7 to 9 | [2][6] |
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must comply with all applicable national, regional, and local laws and regulations.[4] Do not allow the product to enter drains, ground water, water courses, or sewage systems.[7]
Experimental Protocol for Quenching Unreacted DSG:
Before disposal, any unreacted DSG from experimental solutions should be quenched. This can be achieved by adding a quenching buffer containing a primary amine.
-
Prepare Quenching Solution: Prepare a solution of Tris buffer with a concentration between 25 mM and 200 mM at pH 7.4.[6]
-
Add to Reaction Mixture: Add the Tris quenching solution to the experimental reaction mixture containing DSG.
-
Incubate: Allow the mixture to react for 10-15 minutes at room temperature to ensure all reactive NHS esters are quenched.[6]
Disposal of Unused DSG and Contaminated Waste:
Unused DSG and any materials that have come into contact with it (e.g., pipette tips, tubes, gloves) should be treated as hazardous chemical waste.
-
Segregate Waste: Collect all DSG-contaminated solid waste in a dedicated, clearly labeled, and suitable, closed container for disposal.[4][5] Contaminated solid waste can be placed in a plastic-lined cardboard box or a 5-gallon pail.[8]
-
Liquid Waste: For unused DSG solutions, offer the surplus and non-recyclable solution to a licensed disposal company.[5] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Packaging: Ensure all waste containers are in good condition, without cracks or rust, and are kept closed except when adding waste.[8] Attach a "Hazardous Waste" tag with the chemical constituents and percentages clearly listed in English.[8]
-
Storage pending disposal: Store waste containers in secondary containment trays and separate incompatible wastes.[8]
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to arrange for the collection and disposal of the hazardous waste.[9]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and environmental protection. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.[4]
References
- 1. medkoo.com [medkoo.com]
- 2. covachem.com [covachem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. covachem.com [covachem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. proteochem.com [proteochem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. chemview.epa.gov [chemview.epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling DSG Crosslinker
In the dynamic landscape of scientific research and drug development, the safe and effective use of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Disuccinimidyl glutarate (DSG) Crosslinker, a crucial reagent in protein analysis. By adhering to these procedural, step-by-step instructions, researchers, scientists, and drug development professionals can ensure a secure laboratory environment while achieving reliable experimental outcomes.
Immediate Safety and Handling Precautions
DSG Crosslinker is a moisture-sensitive, homobifunctional crosslinking agent.[1] While its hazards have not been thoroughly investigated, it is potentially harmful and should be handled with caution.[2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3]
Engineering Controls: All handling of powdered DSG should occur in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion. The following table summarizes the recommended PPE for handling this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Chemical fume hood or containment ventilated enclosure.- Disposable, solid-front gown with tight-fitting cuffs.- Double-gloving with nitrile rubber gloves.[4]- NIOSH-approved particulate respirator (e.g., N95) for nuisance exposures.[3]- Safety glasses with side shields or chemical safety goggles.[4][5] |
| Reconstitution and Dilution (Liquid Handling) | - Chemical fume hood.- Laboratory coat or disposable gown.[4]- Nitrile rubber gloves.[4]- Safety glasses with side shields.[4] A face shield is recommended if there is a splash risk. |
| General Laboratory Use | - Laboratory coat.- Single pair of nitrile gloves.- Safety glasses.[4] |
Experimental Protocol: General Procedure for Crosslinking Proteins
This protocol provides a general guideline for using DSG to crosslink proteins. Optimal conditions may vary depending on the specific application.
Materials Required:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6][7]
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers at pH 7-9). Note: Do not use buffers containing primary amines such as Tris or glycine.[1]
-
Quenching Buffer (e.g., 1M Tris or glycine, pH 7.5)[1]
Procedure:
-
Prepare DSG Solution: Immediately before use, dissolve DSG in anhydrous DMSO or DMF to a final concentration of 10-25 mM.[1] Do not store DSG in solution as it is moisture-sensitive and will hydrolyze.[1]
-
Prepare Protein Sample: The protein sample should be in a suitable reaction buffer.
-
Initiate Crosslinking: Add the DSG solution to the protein sample. The final concentration of DSG typically ranges from 0.25-5 mM.[1]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes.[1]
Operational and Disposal Plans
Storage: Upon receipt, store this compound desiccated at -20°C in the dark.[6][7][8] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1] For optimal stability, store under an inert gas like nitrogen.[1]
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3][4] Prevent the spilled material from entering drains or waterways.[3][4]
Disposal: Dispose of unused DSG and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[2][4] Do not dispose of it with household garbage or allow it to reach the sewage system.[9] Empty containers should be taken to an approved waste handling site for recycling or disposal.[10]
Visual Guidance: Workflows for Safe Handling
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the general handling workflow and the decision-making process for selecting appropriate PPE.
Caption: General workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. covachem.com [covachem.com]
- 5. fishersci.com [fishersci.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
